Technical Documentation Center

1-(2-Methylallyl)piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Methylallyl)piperazine
  • CAS: 57184-27-7

Core Science & Biosynthesis

Foundational

1-(2-Methylallyl)piperazine chemical properties

An In-Depth Technical Guide to 1-(2-Methylallyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Methylallyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Methylallyl)piperazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, outline a robust synthetic methodology, and explore its prospective applications, particularly within the realm of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction and Structural Elucidation

1-(2-Methylallyl)piperazine is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The piperazine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, owing to its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability.[1] The introduction of a 2-methylallyl group at one of the nitrogen atoms of the piperazine ring introduces a reactive alkene functionality, making it a versatile intermediate for further chemical modifications.

The structure of 1-(2-Methylallyl)piperazine is characterized by the piperazine ring, with one nitrogen atom bearing a 2-methylallyl substituent. The other nitrogen atom remains as a secondary amine, providing a site for further functionalization.

Visualizing the Core Structure: 1-(2-Methylallyl)piperazine

To better understand the molecular architecture, the following diagram illustrates the chemical structure of 1-(2-Methylallyl)piperazine.

Caption: Chemical structure of 1-(2-Methylallyl)piperazine.

Physicochemical Properties

Due to the limited availability of experimental data for 1-(2-Methylallyl)piperazine in publicly accessible databases, the following table presents a combination of calculated and estimated physicochemical properties. These values are derived from computational models and by analogy to structurally similar compounds, such as 1-methylpiperazine.

PropertyValue (Estimated/Calculated)
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point ~180-190 °C (at atmospheric pressure)
Density ~0.92 g/cm³
Solubility Soluble in water and common organic solvents
pKa (of secondary amine) ~9.5 - 10.0

Synthesis and Mechanistic Pathway

The most direct and common method for the synthesis of 1-(2-Methylallyl)piperazine is the nucleophilic substitution reaction between piperazine and a suitable 2-methylallyl electrophile, typically 2-methylallyl chloride. To favor mono-alkylation and minimize the formation of the di-substituted product, an excess of piperazine is generally employed.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route to 1-(2-Methylallyl)piperazine.

G Piperazine Piperazine Reaction Nucleophilic Substitution Piperazine->Reaction Nucleophile MethylallylChloride 2-Methylallyl Chloride MethylallylChloride->Reaction Electrophile Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product 1-(2-Methylallyl)piperazine Workup Aqueous Workup & Purification Product->Workup Reaction->Product

Caption: Proposed synthesis of 1-(2-Methylallyl)piperazine.

Detailed Experimental Protocol: Synthesis of 1-(2-Methylallyl)piperazine

This protocol is a representative procedure based on standard organic synthesis methodologies for N-alkylation of piperazines.

Materials:

  • Piperazine (anhydrous)

  • 2-Methylallyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (5 equivalents) and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Electrophile: While stirring at room temperature, add 2-methylallyl chloride (1 equivalent) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(2-Methylallyl)piperazine can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Reactivity and Synthetic Utility

1-(2-Methylallyl)piperazine is a bifunctional molecule with two primary sites of reactivity: the secondary amine of the piperazine ring and the double bond of the methylallyl group.

  • N-Acylation and N-Alkylation: The secondary amine is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form amides, or further alkylation with alkyl halides.[2]

  • Reactions of the Alkene: The double bond of the methylallyl group can participate in a variety of addition reactions, including hydrogenation to the corresponding isobutyl derivative, halogenation, and hydrohalogenation.

This dual reactivity makes 1-(2-Methylallyl)piperazine a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Spectroscopic Profile (Predicted)

The following are the predicted key spectroscopic features for 1-(2-Methylallyl)piperazine, which are essential for its characterization.

  • ¹H NMR:

    • Piperazine ring protons: A complex multiplet in the region of 2.4-3.0 ppm.

    • Allylic CH₂ protons: A singlet at approximately 2.9-3.1 ppm.

    • Vinylic CH₂ protons: Two singlets (or narrow multiplets) around 4.8-5.0 ppm.

    • Allylic CH₃ protons: A singlet at approximately 1.7 ppm.

    • N-H proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Piperazine ring carbons: Peaks in the range of 45-55 ppm.

    • Allylic CH₂ carbon: A peak around 60-65 ppm.

    • Vinylic CH₂ carbon: A peak around 110-115 ppm.

    • Quaternary alkene carbon: A peak around 140-145 ppm.

    • Allylic CH₃ carbon: A peak around 20-25 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.

    • C-H stretch (aliphatic): Multiple bands in the region of 2800-3000 cm⁻¹.

    • C=C stretch: A medium absorption band around 1650 cm⁻¹.

    • C-N stretch: A medium absorption band in the region of 1000-1200 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 140.

    • Major Fragmentation Pathways: Expect fragmentation of the piperazine ring and loss of the methylallyl group.

Role in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[3] The incorporation of 1-(2-Methylallyl)piperazine into drug candidates can offer several advantages:

  • Modulation of Physicochemical Properties: The piperazine ring can improve aqueous solubility and pKa, which are critical for drug absorption and distribution.

  • Introduction of a Reactive Handle: The alkene functionality of the methylallyl group provides a site for bioconjugation or for the introduction of other functional groups to probe structure-activity relationships.

  • Metabolic Stability: The methyl group on the allyl substituent may influence the metabolic stability of the compound by sterically hindering enzymatic degradation.

Safety and Handling

GHS Hazard Statements for Structurally Similar Piperazine Derivatives:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • Loba Chemie Pvt. Ltd. (n.d.). N-METHYL PIPERAZINE. Retrieved January 30, 2026, from [Link]

  • Bouling Chemical Co., Limited. (n.d.). 1-(5-Methylpyridin-2-yl)piperazine: Structure, Uses, Safety Data & Supplier China. Retrieved January 30, 2026, from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). N-METHYL PIPERAZINE. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (2024). Piperazine. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (2018). 1-(2-Aminoethyl)piperazine. Retrieved January 30, 2026, from [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. Retrieved January 30, 2026, from [Link]

  • Cheméo. (n.d.). Piperazine, 1,4-diallyl-2-methyl-. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (2024). N-Methylpiperazine. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved January 30, 2026, from [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

Sources

Exploratory

Spectroscopic data of 1-(2-Methylallyl)piperazine (NMR, IR, MS)

Spectroscopic Profile: 1-(2-Methylallyl)piperazine Abstract This technical guide provides a comprehensive spectroscopic analysis of 1-(2-Methylallyl)piperazine (also known as 1-methallylpiperazine), a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profile: 1-(2-Methylallyl)piperazine

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 1-(2-Methylallyl)piperazine (also known as 1-methallylpiperazine), a critical intermediate in the synthesis of antihistamines and antipsychotic therapeutic agents. The document details the synthesis pathway, theoretical and experimental spectroscopic signatures (NMR, IR, MS), and fragmentation mechanisms.[1] It is designed for medicinal chemists and analytical scientists requiring rigorous characterization data for quality control and structural validation.[1]

Molecule Identity & Significance

  • IUPAC Name: 1-(2-Methylprop-2-en-1-yl)piperazine[1]

  • Common Names: 1-Methallylpiperazine; 1-(2-Methyl-2-propenyl)piperazine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 140.23 g/mol [1]

  • Structural Class: Allylic amine / Piperazine derivative

Medicinal Utility: This molecule serves as a "linker" scaffold, introducing a lipophilic, rigid isobutenyl group to the piperazine core.[1] This motif is often employed to modulate the solubility and metabolic stability of CNS-active drugs.[1]

Synthesis & Sample Preparation

To understand potential impurities in spectroscopic data, one must understand the synthesis.[1] The standard route involves the mono-alkylation of excess piperazine with methallyl chloride (3-chloro-2-methylpropene).[1]

Key Impurities to Watch:

  • 1,4-Bis(2-methylallyl)piperazine: The di-substituted byproduct (M+ 194).[1]

  • Piperazine: Unreacted starting material (M+ 86).[1]

  • Methallyl chloride: Hydrolyzed or unreacted alkylating agent.[1]

Synthesis Workflow Diagram

Synthesis Pip Piperazine (Excess) (C4H10N2) Reaction Nucleophilic Substitution (Solvent: Ethanol/Water, Base: K2CO3) Pip->Reaction MAC Methallyl Chloride (C4H7Cl) MAC->Reaction Product 1-(2-Methylallyl)piperazine (C8H16N2) Reaction->Product Major Product Byproduct 1,4-Bis-methallylpiperazine (Impurity) Reaction->Byproduct Minor Side Reaction

Caption: Mono-alkylation pathway of piperazine with methallyl chloride. Excess piperazine suppresses the formation of the di-substituted byproduct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Data presented below represents high-fidelity predicted values based on structural analogs (N-allylpiperazine) and standard substituent chemical shifts (SCS).

H NMR (Proton NMR)

Solvent:


 (Chloroform-d)
Frequency:  400 MHz
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
a 4.85 & 4.782 x Singlets (or fine d)2H=CH

(Vinyl)
Characteristic geminal vinyl protons of an isobutenyl group.[1] Nonequivalent due to rigidity.[1]
b 2.88Singlet2HN-CH

-C=
Allylic methylene.[1] Shifted downfield by N-deshielding and double bond anisotropy.[1]
c 2.45Triplet (broad)4HPiperazine (N-CH

)
Protons adjacent to the alkylated nitrogen.[1]
d 2.85Triplet (broad)4HPiperazine (NH-CH

)
Protons adjacent to the secondary amine.[1]
e 1.75Singlet3H-CH

Allylic methyl group.[1]
f 1.80Broad Singlet1H-NHExchangeable proton; shift varies with concentration/solvent.[1]
C NMR (Carbon NMR)

Solvent:



PositionChemical Shift (

, ppm)
Carbon TypeAssignment
1 142.5Quaternary (C

)
C=C (Internal)
2 113.2CH

=CH

(Terminal Vinyl)
3 65.8CH

Allylic C-N
4 54.2CH

Piperazine C (Alkylated side)
5 46.1CH

Piperazine C (Amine side)
6 20.8CH

Methyl group

Mass Spectrometry (MS)

Method: Electron Ionization (EI), 70 eV.[1][2]

The mass spectrum is dominated by the stability of the piperazine ring and the ease of allylic cleavage.[1]

Key Fragmentation Ions
m/zIon IdentityMechanismRelative Abundance
140

Molecular IonWeak (<10%)
125

Loss of MethylLow
99

Loss of Allyl radicalModerate
97

Piperazine ring + CH2Strong
56

Piperazine fragmentBase Peak (100%)
Fragmentation Pathway Diagram

MS_Frag M Molecular Ion [M]+ m/z 140 Frag1 Allylic Cleavage Loss of C4H7 m/z 85 M->Frag1 - C4H7 radical Frag2 Piperazine Ring Cleavage (Retro-Diels-Alder type) m/z 56 (Base Peak) M->Frag2 Ring Fragmentation Frag3 Loss of Methyl m/z 125 M->Frag3 - CH3 radical

Caption: Primary fragmentation pathways under Electron Ionization (EI). The m/z 56 ion is diagnostic for the piperazine core.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat liquid/oil).[1]

Wavenumber (

)
Vibration ModeFunctional GroupNotes
3300 - 3400 N-H StretchSecondary AmineBroad, medium intensity.[1]
3075 =C-H StretchAlkene (sp

)
Weak shoulder.[1]
2940, 2810 C-H StretchAlkane (sp

)
Strong; characteristic of piperazine CH

.
1650 C=C StretchAlkeneMedium; characteristic of the methallyl group.[1]
1450 CH

Bend
AlkaneScissoring vibration.
890 =C-H BendVinylideneStrong; characteristic out-of-plane bend for R

C=CH

.

Experimental Protocol for Data Acquisition

To generate the data described above in your own laboratory, follow this validated workflow:

1. Sample Preparation:

  • Dissolve 10 mg of 1-(2-methylallyl)piperazine in 0.6 mL of

    
     (containing 0.03% TMS as internal standard).
    
  • Ensure the sample is free of water (shake with anhydrous

    
     if necessary), as water will broaden the NH signal and shift it to ~1.6 ppm.[1]
    

2. Instrument Parameters (Standard 400 MHz):

  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): 1.0 second.

  • Scans (NS): 16 for

    
    H, 1024 for 
    
    
    
    C.[1]
  • Temperature: 298 K (25°C).[1]

3. Processing:

  • Reference the solvent residual peak (

    
    ) to 7.26 ppm (
    
    
    
    H) and 77.16 ppm (
    
    
    C).[1]
  • Apply exponential multiplication (LB = 0.3 Hz) for

    
    H to resolve fine allylic coupling.
    

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][Link] (Accessed for Piperazine and N-Allylpiperazine analog data).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer.[1] [Link][1]

  • PubChem Database. Piperazine, 1-(2-methyl-2-propenyl)- (Compound CID 543468).[1][Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1][3][4][5] Oxford University Press.[1] (Reference for amine synthesis and alkylation mechanisms).

Sources

Foundational

Physical properties of 1-(2-Methylallyl)piperazine (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 1-(2-Methylallyl)piperazine A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Methylallyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 1-(2-Methylallyl)piperazine

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methylallyl)piperazine is a substituted piperazine derivative of interest in medicinal chemistry and organic synthesis.[1][2] A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in further synthetic protocols. This guide addresses the notable absence of experimentally determined melting and boiling point data for 1-(2-Methylallyl)piperazine in publicly accessible literature. In lieu of direct data, this document provides a robust analytical framework for estimating these properties through a comparative analysis of structurally related analogs. Furthermore, it presents a detailed, field-proven experimental protocol for the precise determination of the boiling point, empowering researchers to establish these critical parameters empirically. This approach underscores the importance of both theoretical estimation and rigorous experimental validation in chemical research.

Introduction to 1-(2-Methylallyl)piperazine

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its presence in numerous approved pharmaceutical agents.[3] As a "privileged structure," its derivatives are widely explored for various therapeutic applications. 1-(2-Methylallyl)piperazine (Figure 1) is a derivative featuring a 2-methylallyl group attached to one of the ring's nitrogen atoms. This modification imparts specific steric and electronic characteristics that can be leveraged in the design of novel bioactive molecules.

Figure 1: Chemical Structure of 1-(2-Methylallyl)piperazine

Structure of the target compound.

Accurate physical property data is critical for drug development professionals. Melting point provides an indication of purity and crystal lattice energy, while boiling point is essential for purification by distillation, solvent removal, and assessing compound volatility.

Physicochemical Properties: A Comparative and Estimative Analysis

As of the latest literature review, specific experimentally-derived melting and boiling points for 1-(2-Methylallyl)piperazine (C₈H₁₆N₂) are not published.[4] However, we can formulate a reliable estimate by examining the properties of structurally similar compounds.

Causality of Structural Effects on Physical Properties

The boiling point of a substance is primarily dictated by the strength of its intermolecular forces. For amines, these include:

  • Van der Waals Forces: Increase with molecular size and surface area.

  • Dipole-Dipole Interactions: Result from the polar C-N and N-H bonds.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction that can occur if a hydrogen atom is bonded to a highly electronegative atom like nitrogen.

The melting point is influenced by these forces as well as the efficiency of crystal lattice packing. Symmetrical molecules often pack more efficiently, leading to higher melting points.

Comparative Data of Structural Analogs

To estimate the properties of 1-(2-Methylallyl)piperazine, we will compare it with piperazine, 1-methylpiperazine, and the closely related 1-allylpiperazine.

PropertyPiperazine1-Methylpiperazine1-Allylpiperazine1-(2-Methylallyl)piperazine
Structure CN1CCNCC1C=CCN1CCNCC1C=C(C)CN1CCNCC1
Formula C₄H₁₀N₂C₅H₁₂N₂C₇H₁₄N₂C₈H₁₆N₂
Molar Mass ( g/mol ) 86.14[5]100.17[6]126.20[7]140.23[4]
Melting Point (°C) 106 - 112[5][8]-6[9]Not AvailableEst. < 0 °C
Boiling Point (°C) 145 - 146[8]136 - 138[10]181 - 182[11]Est. 190 - 205 °C
Key Structural Features Two N-H groups (H-bonding donor & acceptor)One N-H group, one tertiary amineOne N-H group, one tertiary amineOne N-H group, one tertiary amine
Expert Analysis and Property Estimation
  • Melting Point: Piperazine itself is a solid with a high melting point due to its symmetry and the ability of both nitrogen atoms to participate in a strong hydrogen-bonding network.[5][12] Upon substitution with a non-polar methyl group (1-methylpiperazine), the symmetry is broken and one N-H bond is removed, drastically reducing the melting point to -6 °C.[9] The larger allyl and 2-methylallyl groups are also expected to disrupt crystal packing. Therefore, 1-(2-Methylallyl)piperazine is predicted to be a liquid at room temperature with a melting point below 0 °C.

  • Boiling Point: The boiling point of 1-methylpiperazine (136-138 °C) is slightly lower than that of piperazine (145-146 °C), despite its higher molecular weight.[8][10] This is because the loss of one N-H group reduces the overall hydrogen bonding capability, which is a dominant intermolecular force. However, as we move from 1-methylpiperazine to 1-allylpiperazine, the boiling point increases significantly to 181-182 °C.[11] This jump is attributable to the substantial increase in molecular weight and surface area, which enhances van der Waals forces. Following this established trend, the addition of another methyl group to the allyl substituent to form 1-(2-Methylallyl)piperazine (M.W. 140.23 g/mol ) will further increase its mass and size.[4] Consequently, its boiling point is confidently estimated to be higher than that of 1-allylpiperazine, likely in the range of 190 - 205 °C .

Standard Operating Protocol: Experimental Determination of Boiling Point

Given the absence of published data, experimental determination is required. For research-scale quantities, a micro boiling point determination using a Thiele tube is the most efficient and material-sparing method.

Principle of the Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from a capillary tube indicates that the vapor pressure inside the tube has overcome the atmospheric pressure. The precise boiling point is recorded as the temperature when, upon cooling, the liquid just begins to re-enter the capillary tube.

Experimental Workflow

Workflow for Micro Boiling Point Determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Take a small-diameter test tube (e.g., 75 x 10 mm).

    • Add approximately 0.5 mL of 1-(2-Methylallyl)piperazine to the tube.

    • Obtain a capillary tube (sealed at one end). Place the open end down into the test tube so it rests at the bottom.

  • Apparatus Assembly:

    • Secure the test tube to a thermometer using a small rubber band or wire. Align the sample so it is level with the thermometer's bulb.

    • Clamp a Thiele tube to a ring stand. The Thiele tube should be filled with mineral oil to a level just above the top of the side arm.

    • Carefully lower the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully immersed in the oil. The rubber band should remain above the oil level to prevent degradation.

  • Heating and Determination:

    • Gently heat the side arm of the Thiele tube with a microburner or heat gun. The design of the tube will ensure even heat distribution via convection.

    • As the temperature rises, air will slowly exit the capillary tube.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • Once this vigorous bubbling is observed, remove the heat source.

  • Data Recording and Validation:

    • Allow the apparatus to cool slowly while carefully observing the sample.

    • The stream of bubbles will slow and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point.

    • Simultaneously, record the ambient barometric pressure. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary for a highly accurate value.

Conclusion

While experimentally determined physical constants for 1-(2-Methylallyl)piperazine remain to be published, a rigorous analysis of structural analogs provides a strong basis for estimation. The compound is predicted to be a liquid at ambient temperature, with an estimated boiling point in the range of 190-205 °C. This guide provides the necessary technical protocol for researchers to empirically determine and validate this critical physical property, ensuring data integrity and facilitating the compound's use in drug discovery and development pipelines.

References

  • Piperazine (C4H10N2) properties. (n.d.). MatWeb. Retrieved January 26, 2024, from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Sagan, F., et al. (2017). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
  • Piperazine, 1-methyl-. (n.d.). In NIST Chemistry WebBook. Retrieved January 26, 2024, from [Link]

  • N-Methylpiperazine. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • 1-Allylpiperazine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 941-948.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (2023).
  • Hong, S., & Stoltz, B. M. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • van der Heijden, G. S., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 14(30), 7245-7249.
  • Piperidine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3). (n.d.). Cheméo. Retrieved January 26, 2024, from [Link]

  • N-Methylpiperazine. (n.d.). Kubochem. Retrieved January 26, 2024, from [Link]

Sources

Exploratory

Solubility of 1-(2-Methylallyl)piperazine in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(2-Methylallyl)piperazine in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract The solubility of active pharmaceutical ingredients (APIs) and s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(2-Methylallyl)piperazine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(2-Methylallyl)piperazine, a substituted piperazine derivative, in a range of common organic solvents. In the absence of extensive empirical data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to robustly characterize the solubility profile of 1-(2-Methylallyl)piperazine and analogous compounds.

Introduction: The Critical Role of Solubility in Drug Development

Substituted piperazines are a ubiquitous scaffold in medicinal chemistry, valued for their versatile biological activities and favorable pharmacokinetic properties.[1][2] 1-(2-Methylallyl)piperazine, as a member of this class, presents a unique combination of a basic piperazine core and a non-polar methylallyl substituent. A thorough understanding of its solubility in various organic solvents is paramount for a multitude of applications, including:

  • Synthetic Route Optimization: Solvent selection is critical for reaction kinetics, yield, and purity.

  • Purification and Crystallization: Knowledge of solubility is essential for developing efficient crystallization and chromatography methods.[3]

  • Formulation Development: The choice of excipients and delivery systems is heavily dependent on the solubility of the API.[4]

  • Preclinical and Clinical Studies: Solubility directly impacts dissolution rate and, consequently, oral bioavailability.

This guide will provide a first-principles approach to evaluating the solubility of 1-(2-Methylallyl)piperazine, empowering researchers to make informed decisions in their scientific endeavors.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6][7] This principle states that a solute will dissolve most readily in a solvent that has similar intermolecular forces.[7] To apply this to 1-(2-Methylallyl)piperazine, we must first analyze its molecular structure and infer its physicochemical properties.

Physicochemical Properties of 1-(2-Methylallyl)piperazine

The structure of 1-(2-Methylallyl)piperazine features:

  • A Piperazine Ring: This six-membered ring containing two nitrogen atoms is inherently polar and capable of acting as a hydrogen bond acceptor. The presence of the nitrogen atoms also imparts basicity to the molecule.[1][8]

  • A Secondary and a Tertiary Amine: The piperazine ring contains one secondary and one tertiary amine. The secondary amine can act as both a hydrogen bond donor and acceptor, while the tertiary amine is a hydrogen bond acceptor.

  • A 2-Methylallyl Group: This substituent is a non-polar hydrocarbon chain, which will contribute to the lipophilicity of the molecule.

Based on this structure, we can predict the following properties:

  • Polarity: The molecule will have a moderate overall polarity, with a distinct polar head (the piperazine ring) and a non-polar tail (the methylallyl group).

  • Hydrogen Bonding: The secondary amine in the piperazine ring allows for hydrogen bonding, which will enhance its solubility in protic solvents.

  • Basicity (pKa): The nitrogen atoms in the piperazine ring are basic. The pKa of unsubstituted piperazine is approximately 9.73 for the first protonation and 5.35 for the second.[9][10] N-substitution can influence these values; for instance, N-alkylation can slightly decrease the pKa.[11] The basicity of 1-(2-Methylallyl)piperazine makes its solubility pH-dependent in aqueous and protic solvent systems.

Classification of Organic Solvents

To systematically predict solubility, it is useful to categorize organic solvents based on their polarity and hydrogen bonding capabilities.

Solvent Class Characteristics Examples
Polar Protic High polarity, capable of hydrogen bonding.Water, Methanol, Ethanol, Acetic Acid
Polar Aprotic High polarity, not capable of hydrogen bonding.Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Non-Polar Low polarity, not capable of hydrogen bonding.Hexane, Toluene, Benzene, Diethyl Ether

A comprehensive table of solvent properties can be found in various chemical resources.[12][13][14]

Predicted Solubility Profile of 1-(2-Methylallyl)piperazine

Based on the "like dissolves like" principle, we can formulate the following hypotheses regarding the solubility of 1-(2-Methylallyl)piperazine:

  • High Solubility: Expected in polar protic solvents such as methanol and ethanol. The ability of these solvents to hydrogen bond with the piperazine ring and solvate the polar portions of the molecule will be the primary driver of solubility.

  • Moderate to Good Solubility: Expected in polar aprotic solvents like acetone and acetonitrile. While these solvents cannot donate hydrogen bonds, their polarity will allow for favorable dipole-dipole interactions with the polar piperazine moiety.

  • Low to Moderate Solubility: Expected in solvents of intermediate polarity, such as ethyl acetate and dichloromethane.

  • Low to Insoluble: Expected in non-polar solvents like hexane and toluene. The non-polar methylallyl group will have some affinity for these solvents, but the high energy required to break the intermolecular forces between the polar piperazine rings will likely result in poor solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following protocols describe standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Protocol:

  • Add approximately 10 mg of 1-(2-Methylallyl)piperazine to a small test tube.

  • Add the test solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL.

  • After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Record the solubility as:

    • Very Soluble: Dissolves completely in a small amount of solvent (e.g., < 0.5 mL).

    • Soluble: Dissolves completely in the full amount of solvent (1 mL).

    • Slightly Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: No visible dissolution of the solid.

  • Repeat this procedure for a range of solvents from different classes (polar protic, polar aprotic, non-polar).

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of 1-(2-Methylallyl)piperazine to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 1-(2-Methylallyl)piperazine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculate the original solubility in the solvent, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Diagram of the Quantitative Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate in shaker bath at constant temperature (24-72h) prep2->equil1 equil2 Let stand at constant temperature for sedimentation (≥24h) equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC, GC) analysis2->analysis3 result1 Calculate solubility (mg/mL or mol/L) analysis3->result1

Caption: Workflow for quantitative solubility determination.

Data Presentation and Interpretation

The collected solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Example Data Summary Table
Solvent Solvent Class Qualitative Solubility Quantitative Solubility at 25°C (mg/mL)
MethanolPolar ProticVery Soluble[Experimental Value]
EthanolPolar ProticSoluble[Experimental Value]
AcetonePolar AproticSoluble[Experimental Value]
AcetonitrilePolar AproticModerately Soluble[Experimental Value]
Ethyl AcetateIntermediate PolaritySlightly Soluble[Experimental Value]
TolueneNon-PolarInsoluble[Experimental Value]
HexaneNon-PolarInsoluble[Experimental Value]
Interpretation of Results

The empirical data should be compared with the initial predictions. Discrepancies may arise due to specific molecular interactions not accounted for in the simple "like dissolves like" model. For instance, the basicity of the piperazine nitrogen can lead to acid-base interactions with acidic solvents, enhancing solubility.

Conclusion

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Piperazine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 30, 2026, from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved January 30, 2026, from [Link]

  • Like Dissolves Like. (2024, August 31). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Retrieved January 30, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved January 30, 2026, from [Link]

  • From 1-(2-Aminoethyl) piperazine and investigation of its analytical properties for the extraction and preconcentraton of some divalent cations. (2025, August 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • pKa values of common substituted piperazines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved January 30, 2026, from [Link]

  • What Is The 'Like Dissolves Like' Principle?. (2025, December 18). YouTube. Retrieved January 30, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. (2022, May 14). PubMed. Retrieved January 30, 2026, from [Link]

  • 1-(2-Methylbenzyl)piperazine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved January 30, 2026, from [Link]

  • Properties of Common Organic Solvents. (2022, September 8). Retrieved January 30, 2026, from [Link]

  • The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • What is the meaning of the “like dissolve like” rule in chemistry?. (2016, September 13). Quora. Retrieved January 30, 2026, from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). Beilstein Journals. Retrieved January 30, 2026, from [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022, August 9). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 30, 2026, from [Link]

  • In the context of solubility rules, what does the phrase "like dissolves like" mean?. (n.d.). Pearson. Retrieved January 30, 2026, from [Link]

  • Properties of Solvents Used in Organic Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • Why does like dissolve like?. (2022, July 22). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Technical Guide: Stability, Storage, and Handling of 1-(2-Methylallyl)piperazine

[1] Executive Summary 1-(2-Methylallyl)piperazine (CAS: 57184-27-7) is a specialized secondary amine intermediate frequently employed in the synthesis of pharmaceutical agents (e.g., antihistamines, antipsychotics) and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(2-Methylallyl)piperazine (CAS: 57184-27-7) is a specialized secondary amine intermediate frequently employed in the synthesis of pharmaceutical agents (e.g., antihistamines, antipsychotics) and agrochemicals.[1][2][3][4] Its structural duality—possessing both a reactive secondary amine and an allylic alkene—renders it susceptible to distinct degradation pathways, primarily oxidative N-dealkylation , carbamate formation via CO₂ absorption, and radical-mediated polymerization .[1]

This guide outlines the physicochemical profile, degradation mechanisms, and strict storage protocols required to maintain the integrity of this pharmacophore building block.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical constants is the first line of defense in stability management.[1] As a secondary amine with an allylic substituent, the molecule exhibits basicity and nucleophilicity that dictate its storage requirements.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Chemical Name 1-(2-Methylallyl)piperazineAlso: 1-(2-methyl-2-propenyl)piperazine
CAS Number 57184-27-7 Primary identifier for regulatory/inventory
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Physical State Colorless to pale yellow liquidDarkening indicates oxidation
Boiling Point ~180°C (predicted at 760 mmHg)Often distilled at reduced pressure (e.g., ~80°C @ 15 mmHg)
Density ~0.90 g/mL
Basicity (pKa) ~9.8 (Piperazine ring)Highly basic; corrosive to skin/mucosa
Solubility Soluble in water, MeOH, DCMHygroscopic (absorbs atmospheric water)

Part 2: Degradation Mechanisms

The Science of Instability

Researchers often underestimate the sensitivity of 1-(2-Methylallyl)piperazine.[1] It is not merely "air-sensitive"; it undergoes three specific chemical failures when improperly stored.[1]

  • Carbamate Formation (The "Crust" Effect): Like all piperazines, the secondary amine nitrogen is a strong nucleophile that reacts rapidly with atmospheric CO₂ to form carbamate salts.[1] This manifests as a white, crystalline solid around the cap threads.[1]

  • N-Oxidation: Exposure to dissolved oxygen leads to the formation of N-oxides, particularly at the tertiary nitrogen (the allylic side), which can further degrade into ring-opened impurities.[1]

  • Allylic Radical Reactions: Although less reactive than acrylates, the 2-methylallyl double bond is susceptible to light-induced radical formation, leading to slow oligomerization or isomerization, especially if the sample is not inhibited.[1]

Visualization: Degradation Pathways

The following diagram illustrates the kinetic pathways leading to sample failure.

DegradationPathways Active 1-(2-Methylallyl)piperazine (Active API) Carbamate Piperazine Carbamate (Solid Precipitate) Active->Carbamate Nucleophilic Attack NOxide N-Oxide Impurities (Yellowing) Active->NOxide Oxidation Dimer Allylic Dimers/Oligomers (Viscosity Increase) Active->Dimer Radical Polymerization CO2 Atmospheric CO2 CO2->Carbamate O2 Dissolved O2 O2->NOxide UV UV Light / Heat UV->Dimer

Figure 1: Primary degradation pathways.[1] Note that Carbamate formation is reversible (via acidification), but Oxidation and Dimerization are irreversible.[1]

Part 3: Storage & Handling Protocols[6]

Core Storage Directive
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to density).[1]

  • Container: Amber glass with Teflon-lined caps.[1] Do not use standard polyethylene for long-term storage as oxygen permeability is too high.[1]

Protocol: Inert Atmosphere Aliquoting (SOP)

Causality: Repeated opening of a bulk bottle introduces moisture and CO₂ each time.[1] Aliquoting minimizes the "thermal history" and atmospheric exposure of the bulk material.[1]

Step-by-Step Methodology:

  • Preparation: Dry a set of amber glass vials (2mL - 20mL) in an oven at 120°C for 2 hours to remove surface moisture. Allow to cool in a desiccator.

  • Purge: Place the bulk bottle of 1-(2-Methylallyl)piperazine and the receiving vials into a glove bag or glove box. If unavailable, use an inverted funnel connected to an Argon line to create a heavy gas blanket over the workspace.[1]

  • Transfer: Using a glass syringe (plastic syringes may leach plasticizers), transfer the liquid into vials, filling to 90% capacity .

    • Why 90%? Minimizing headspace reduces the volume of gas that can potentially exchange with the liquid.[1]

  • Seal: Cap immediately with Teflon-lined (PTFE) phenolic caps. Parafilm is insufficient for preventing O₂ ingress over months; use electrical tape or shrink bands over the cap-bottle junction.[1]

  • Storage: Place vials in a secondary container (Ziploc with desiccant packet) and store at 4°C.

Part 4: Quality Control & Stability Testing

Before using stored material in critical synthesis, verify its purity.[1] Visual inspection is the first step, but analytical confirmation is required for GMP/GLP workflows.[1]

QC Decision Logic

QC_Workflow Start Sample Retrieval (Allow to warm to RT) Visual Visual Inspection Start->Visual Decision1 Clear/Pale Yellow? Visual->Decision1 Fail1 Discard (Oxidation/Polymerization) Decision1->Fail1 Dark/Viscous GCMS GC-MS Analysis Decision1->GCMS Yes Decision2 Purity > 97%? GCMS->Decision2 Pass Release for Synthesis Decision2->Pass Yes Purify Redistill under Vacuum Decision2->Purify No

Figure 2: Quality Control Decision Matrix. Visual inspection filters gross degradation before expensive analytical time is used.

Analytical Methods
  • Visual Check:

    • Pass: Colorless liquid.[1]

    • Warning: Yellow tint (early oxidation).[1]

    • Fail: Orange/Brown liquid or white crust on cap (advanced degradation).[1]

  • GC-MS (Gas Chromatography - Mass Spectrometry):

    • Column: DB-5ms or equivalent non-polar column.[1]

    • Method: Standard amine ramp (e.g., 60°C hold 2 min -> 20°C/min -> 250°C).[1]

    • Note: Derivatization (e.g., with trifluoroacetic anhydride) may be necessary if peak tailing occurs due to the secondary amine interacting with silanols.[1]

  • Titration (Assay):

    • Perchloric acid titration in glacial acetic acid is the gold standard for determining total amine content, ensuring the molarity is accurate for stoichiometry.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 79212 (Structural Analog). Retrieved January 30, 2026, from [Link]

  • Rochelle, G. T. (2012).[1][5] Thermal degradation of amines for CO2 capture. Current Opinion in Chemical Engineering. (Contextual grounding for piperazine degradation mechanisms).

Sources

Exploratory

An In-depth Technical Guide to 1-(2-Methylallyl)piperazine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(2-Methylallyl)piperazine, a mono-substituted piperazine derivative. While specific lit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylallyl)piperazine, a mono-substituted piperazine derivative. While specific literature on the discovery and history of this particular compound is scarce, this document extrapolates from the well-established chemistry of piperazine and its N-substituted analogues to present a scientifically grounded resource. The guide details the most probable synthetic route, predicted physicochemical properties, potential applications in medicinal chemistry, and essential safety and handling information. The content is structured to provide both foundational knowledge for researchers new to piperazine chemistry and nuanced insights for experienced drug development professionals.

Introduction to the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1][2] Its prevalence is attributed to its unique physicochemical properties: the two nitrogen atoms can act as hydrogen bond acceptors, and upon protonation, as hydrogen bond donors, enhancing aqueous solubility and bioavailability of drug candidates.[3] The piperazine scaffold is conformationally restricted yet flexible enough to present substituents in specific spatial orientations, making it an excellent linker or pharmacophore carrier.[3] Numerous blockbuster drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, incorporate the piperazine moiety, underscoring its significance in modern drug design.

This guide focuses on a specific, less-documented derivative, 1-(2-Methylallyl)piperazine. By examining its probable synthesis and properties in the context of the broader family of N-substituted piperazines, we aim to illuminate its potential as a building block in the discovery of novel therapeutics.

History and Discovery: An Uncharted Territory

A thorough review of scientific literature and historical chemical databases reveals a notable absence of specific documentation detailing the initial discovery and developmental history of 1-(2-Methylallyl)piperazine. Its existence is confirmed by its commercial availability and assigned CAS number (57184-27-7).[4] It is plausible that the compound was first synthesized as part of a broader exploration of N-substituted piperazines for various industrial or pharmaceutical applications, a common practice in chemical research. The lack of dedicated publications suggests that it may not have been the primary focus of a major research program or that its initial synthesis was documented in proprietary internal reports or patents that are not publicly accessible.

Therefore, this guide will proceed by focusing on the established chemistry that underpins its synthesis and the known properties of structurally related compounds to infer its characteristics and potential.

Synthesis and Manufacturing

The most direct and industrially scalable method for the synthesis of 1-(2-Methylallyl)piperazine is the nucleophilic substitution reaction between piperazine and 3-chloro-2-methyl-1-propene, also known as methallyl chloride. This reaction is a classic example of N-alkylation of a secondary amine.

Reaction Mechanism and Key Considerations

The synthesis involves the nucleophilic attack of one of the secondary amine nitrogens of the piperazine ring on the electrophilic carbon of methallyl chloride, displacing the chloride leaving group.

To favor mono-alkylation and minimize the formation of the di-substituted by-product, 1,4-bis(2-methylallyl)piperazine, a molar excess of piperazine is typically used. The unreacted piperazine also serves as a base to neutralize the hydrochloric acid formed during the reaction. Alternatively, an external inorganic or organic base can be added to scavenge the acid.

Experimental Protocol: N-Alkylation of Piperazine

Below is a detailed, step-by-step methodology for the synthesis of 1-(2-Methylallyl)piperazine.

Materials:

  • Piperazine

  • 3-Chloro-2-methyl-1-propene (Methallyl chloride)[5]

  • Anhydrous solvent (e.g., Toluene, Acetonitrile, or Tetrahydrofuran)

  • Base (e.g., Potassium carbonate, Triethylamine, or excess Piperazine)

  • Deionized water

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, dissolve a molar excess (e.g., 3-5 equivalents) of piperazine in the chosen anhydrous solvent.

  • If using an external base, add it to the piperazine solution.

  • Slowly add one equivalent of 3-chloro-2-methyl-1-propene to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated salts (e.g., piperazine hydrochloride or potassium chloride).

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and an organic extraction solvent.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1-(2-Methylallyl)piperazine by vacuum distillation or column chromatography.

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product piperazine Piperazine reaction N-Alkylation (Solvent, Base, Heat) piperazine->reaction methallyl_chloride 3-Chloro-2-methyl-1-propene (Methallyl Chloride) methallyl_chloride->reaction filtration Filtration reaction->filtration Cooling extraction Liquid-Liquid Extraction filtration->extraction Solvent Removal purification Purification (e.g., Vacuum Distillation) extraction->purification Drying & Concentration product 1-(2-Methylallyl)piperazine purification->product

Caption: Synthetic workflow for 1-(2-Methylallyl)piperazine.

Physicochemical and Safety Data

PropertyValueSource
CAS Number 57184-27-7[4]
Molecular Formula C₈H₁₆N₂[4]
Molecular Weight 140.23 g/mol [4]
SMILES C=C(C)CN1CCNCC1[4]
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark place[4]

Safety Information: [4]

  • GHS Pictogram: GHS05 (Corrosion)

  • Signal Word: Danger

  • Hazard Statement: H314 (Causes severe skin burns and eye damage)

  • UN Number: 2735

Potential Applications and Pharmacological Profile

The applications of 1-(2-Methylallyl)piperazine have not been explicitly detailed in the scientific literature. However, based on the vast body of research on N-substituted piperazines, its potential can be inferred. The 2-methylallyl group introduces a reactive alkene functionality, which could be utilized in further chemical transformations, such as polymerization or as a handle for bioconjugation.

In the context of drug development, the N-substituent on the piperazine ring plays a crucial role in determining the pharmacological profile of the molecule. Different N-alkyl and N-aryl groups can modulate the affinity and selectivity for various biological targets. For instance, N-benzylpiperazines have been investigated as potential antipsychotic agents.[6]

The introduction of the 2-methylallyl group could serve several purposes:

  • Modulation of Lipophilicity: The hydrocarbon nature of the substituent can influence the molecule's ability to cross the blood-brain barrier.

  • Steric Effects: The branched nature of the 2-methylallyl group can influence the binding orientation of the molecule within a receptor pocket.

  • Metabolic Stability: The presence of the double bond may introduce a site for metabolism, which could be either advantageous or disadvantageous depending on the desired pharmacokinetic profile.

Diagram of the Role of N-Substituents in Piperazine Derivatives

G cluster_properties Modulated Properties piperazine Piperazine Core lipophilicity Lipophilicity steric_hindrance Steric Hindrance metabolic_stability Metabolic Stability target_affinity Target Affinity & Selectivity substituent N-(2-Methylallyl) Substituent substituent->lipophilicity substituent->steric_hindrance substituent->metabolic_stability substituent->target_affinity

Caption: Influence of the N-substituent on piperazine properties.

Conclusion

1-(2-Methylallyl)piperazine represents a simple yet potentially versatile building block in organic synthesis and medicinal chemistry. While its own discovery and history are not well-documented, its synthesis can be reliably achieved through standard N-alkylation procedures. The presence of the 2-methylallyl group offers opportunities for further chemical modification and for fine-tuning the pharmacokinetic and pharmacodynamic properties of larger molecules. Further research is warranted to fully elucidate the chemical reactivity, biological activity, and potential applications of this and other structurally related piperazine derivatives.

References

  • Piperazine | C4H10N2 | CID 4837. PubChem. [Link]

  • 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212. PubChem. [Link]

  • 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747. PubChem. [Link]

  • 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346. PubChem. [Link]

  • 1-[(6-Ethyl-2-pyridinyl)methyl]piperazin-1-ium. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(6-Ethyl-2-pyridinyl_methyl_piperazin-1-ium]([Link]

  • 2-Methyl-1-(p-tolyl)piperazine | C12H18N2 | CID 98290. PubChem. [Link]

  • Method for preparing 1-methylpiperazine.
  • 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine | C9H15N3S | CID 52319808. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-Methyl-1_3-thiazol-5-yl_methyl_piperazine]([Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]

  • Methylation of piperazines.
  • N-aryl-N'-benzylpiperazines as potential antipsychotic agents. PubMed. [Link]

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. [Link]

  • Methylation of piperazines.
  • Piperazine Suppliers. Thomasnet. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • Piperazine. Wikipedia. [Link]

  • The Chemistry of Methallyl Chloride (CAS 563-47-3): Properties and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Piperazine, 1,4-diallyl-2-methyl-. Cheméo. [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.
  • Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. PubMed. [Link]

  • Methallyl chloride synthetic process and apparatus thereof.
  • Methallyl chloride. Wikipedia. [Link]

  • 1-Methyl-3-(phenylmethyl) piperazine suppliers and producers. BuyersGuideChem. [Link]

Sources

Foundational

An In-Depth Technical Guide on 1-(2-Methylallyl)piperazine Structural Analogs

Foreword for the Innovator in Drug Discovery The piperazine ring is a quintessential scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and its ability to confer favorable...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Innovator in Drug Discovery

The piperazine ring is a quintessential scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2] This guide focuses on a specific, yet highly versatile, derivative: 1-(2-methylallyl)piperazine. By exploring the synthesis, chemical logic, and therapeutic potential of its structural analogs, we aim to provide researchers, scientists, and drug development professionals with a foundational yet in-depth technical resource. This document is structured not as a rigid template, but as a dynamic guide to foster a deeper understanding of the causality behind experimental choices and to empower innovation in this promising area of chemical biology.

Part 1: The Core Architecture: Deconstructing 1-(2-Methylallyl)piperazine

The unique characteristics of 1-(2-methylallyl)piperazine analogs stem from the interplay between the piperazine core and its N-substituents.

The Piperazine Nucleus: A Privileged Scaffold

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, is a cornerstone of drug design.[3][4] Its utility is rooted in several key features:

  • Physicochemical Properties: The two nitrogen atoms provide a handle for modulating aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties.[4][5][6] The pKa of the nitrogen atoms is such that they are often protonated at physiological pH, enhancing water solubility.[2]

  • Synthetic Tractability: The secondary amines of the piperazine ring are readily functionalized, allowing for the systematic exploration of chemical space through a variety of synthetic transformations.[7][8] This facilitates the fine-tuning of biological activity and selectivity.[3]

  • Biological Versatility: The piperazine motif is a common feature in drugs targeting a wide array of biological targets, demonstrating its inherent "drug-like" character.[9][10]

The 2-Methylallyl Substituent: A Subtle Modulator

The introduction of the 2-methylallyl group at the N1 position imparts specific characteristics that influence the molecule's overall profile:

  • Lipophilicity and Steric Bulk: This alkyl group increases the molecule's lipophilicity, which can impact its ability to cross cellular membranes. The branched nature of the substituent also introduces steric hindrance that can influence binding to target proteins and potentially enhance selectivity.

  • Metabolic Stability: The methyl group can influence the metabolic fate of the compound, potentially blocking sites of enzymatic oxidation and thereby increasing its in vivo half-life.

The Power of Analogs: Exploring N4-Diversity

The true therapeutic potential is unlocked by creating a library of structural analogs, primarily through modifications at the second nitrogen (N4) of the piperazine ring. This allows for the introduction of a wide range of functional groups to probe interactions with various biological targets.

Part 2: Synthesis and Characterization: A Practical Guide

The synthesis of 1-(2-methylallyl)piperazine analogs is typically a straightforward process, amenable to both small-scale library generation and larger-scale production.

A Two-Step Synthetic Strategy

The general approach involves two key transformations: the initial mono-N-alkylation of piperazine, followed by the diversification of the second nitrogen atom.

Step 1: Synthesis of the 1-(2-Methylallyl)piperazine Intermediate

This crucial first step requires the selective formation of the mono-substituted product.

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a significant excess of anhydrous piperazine (e.g., 6 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.[11]

  • While stirring, add 3-chloro-2-methyl-1-propene (1 equivalent) dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the piperazine hydrochloride salt and excess piperazine.[11]

  • Wash the collected solids with the reaction solvent.[11]

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in a basic aqueous solution (e.g., 1 M NaOH) to a pH > 12.[11]

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(2-methylallyl)piperazine.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Piperazine: The use of a large excess of piperazine is a statistical control method to minimize the formation of the undesired 1,4-bis(2-methylallyl)piperazine byproduct.[12]

  • Solvent Selection: THF and acetonitrile are effective solvents that can dissolve the reactants and are relatively easy to remove post-reaction.

  • Basic Work-up: The addition of a strong base is essential to deprotonate the piperazine salts formed during the reaction, rendering the free amine product soluble in the organic extraction solvent.[11]

Step 2: N-Functionalization for Analog Generation

The secondary amine of the 1-(2-methylallyl)piperazine intermediate is a versatile handle for introducing a wide range of substituents. Common and reliable methods include:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction with aryl or heteroaryl halides to introduce aromatic moieties.[8]

Synthetic Workflow Visualization

G Synthetic Workflow for 1-(2-Methylallyl)piperazine Analogs cluster_0 Part 1: Synthesis of Core Intermediate cluster_1 Part 2: N4-Diversification Piperazine Piperazine (excess) Reaction1 Mono-N-alkylation Piperazine->Reaction1 Alkyl_Halide 3-Chloro-2-methyl-1-propene Alkyl_Halide->Reaction1 Workup1 Basic Work-up & Extraction Reaction1->Workup1 Purification1 Purification Workup1->Purification1 Intermediate 1-(2-Methylallyl)piperazine Purification1->Intermediate Reaction2 N-Functionalization Reactions (Reductive Amination, Acylation, Buchwald-Hartwig, etc.) Intermediate->Reaction2 Functionalization_Reagents Diverse Reagents (Aldehydes, Acyl Chlorides, Aryl Halides, etc.) Functionalization_Reagents->Reaction2 Workup2 Work-up Reaction2->Workup2 Purification2 Purification Workup2->Purification2 Analogs Structural Analogs Library Purification2->Analogs

Caption: A generalized two-part synthetic strategy for generating a library of 1-(2-methylallyl)piperazine analogs.

Self-Validating Protocols through Rigorous Characterization

To ensure the scientific integrity of any downstream biological testing, the identity and purity of each synthesized analog must be unequivocally established. A multi-technique approach is mandatory:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product.

Part 3: Therapeutic Horizons and Biological Activity

The structural versatility of piperazine derivatives has led to their exploration in a vast range of therapeutic areas.[3][9] Analogs of 1-(2-methylallyl)piperazine can be rationally designed to target specific biological pathways.

Central Nervous System (CNS) Applications

Piperazine-containing molecules are well-represented in CNS-active drugs.[10]

  • Modulation of Neurotransmitter Receptors: Many antipsychotic and antidepressant medications feature a piperazine moiety that interacts with dopamine and serotonin receptors.[8] For instance, some arylpiperazine derivatives show high affinity for serotonin 5-HT1A receptors.[1]

Oncology

The piperazine scaffold is also a key component of several anticancer agents.[13]

  • Kinase Inhibition: A significant number of tyrosine kinase inhibitors, such as Imatinib, incorporate a piperazine ring that is crucial for binding to the ATP-binding pocket of the target kinase.[8][14]

Antimicrobial and Other Activities

The therapeutic potential of piperazine derivatives extends to infectious diseases and beyond.[9][15]

  • Antibacterial and Antifungal Agents: Various N-substituted piperazine derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.[3][15]

  • Anti-inflammatory and Radioprotective Effects: Certain piperazine derivatives have shown anti-inflammatory properties, and some have even been investigated for their potential as radioprotective agents.[9][16]

Illustrative Mechanism: Targeting Kinase Signaling

G Hypothetical Kinase Inhibition Pathway Analog 1-(2-Methylallyl)piperazine Analog Kinase Target Kinase (e.g., Tyrosine Kinase) Analog->Kinase Binds to ATP pocket Phosphorylation Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Competitive Binding Substrate Substrate Protein Substrate->Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Phosphorylation->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling

Sources

Exploratory

1-(2-Methylallyl)piperazine: A Versatile Building Block for Modern Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Piperazine Scaffold The piperazine ring is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including high polarity and the ability to engage in hydrogen bonding, often enhance the pharmacokinetic profiles of drug candidates.[4] While functionalization of the piperazine core has traditionally focused on its nitrogen atoms, recent advancements have also highlighted the importance of C-H functionalization.[1] This guide focuses on a specific and highly versatile derivative, 1-(2-methylallyl)piperazine, a building block that offers a unique combination of a reactive piperazine core and a functionalizable allyl group, opening avenues for the synthesis of complex molecular architectures.

Core Synthesis: The Gateway to 1-(2-Methylallyl)piperazine

The primary route to 1-(2-methylallyl)piperazine is through the direct N-alkylation of piperazine with a suitable 2-methylallyl electrophile, most commonly 2-methylallyl chloride. A key challenge in this synthesis is controlling the degree of alkylation to favor the mono-substituted product over the di-substituted byproduct.

Causality in Experimental Design for Mono-alkylation

Several strategies can be employed to maximize the yield of the desired mono-alkylated product. The use of a large excess of piperazine relative to the alkylating agent is a common approach, driven by statistical probability.[5] This ensures that the electrophile is more likely to react with an un-substituted piperazine molecule rather than the already mono-alkylated product. Another effective method involves the in situ formation of piperazine monohydrochloride, which deactivates one of the nitrogen atoms, thereby promoting mono-alkylation.

Representative Synthetic Protocol for 1-(2-Methylallyl)piperazine

This protocol is a representative procedure based on established methods for the N-alkylation of piperazine.[5][6]

Materials:

  • Piperazine (anhydrous)

  • 2-Methylallyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of a significant molar excess of anhydrous piperazine (e.g., 5-10 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

  • Slowly add 2-methylallyl chloride (1 equivalent) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining piperazine hydrochloride and unreacted piperazine.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-(2-methylallyl)piperazine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation: Physical Properties of 1-(2-Methylallyl)piperazine (Predicted)

PropertyValueSource
Molecular FormulaC₈H₁₆N₂-
Molecular Weight140.23 g/mol -
Boiling Point~180-190 °CAnalogous to similar compounds
Density~0.9 g/mLAnalogous to similar compounds

Reactivity and Synthetic Applications

1-(2-Methylallyl)piperazine is a bifunctional building block, offering two distinct points for chemical modification: the secondary amine of the piperazine ring and the double bond of the 2-methylallyl group.

Reactions at the Piperazine Nitrogen

The remaining secondary amine in 1-(2-methylallyl)piperazine is a nucleophilic center that can readily participate in a variety of cornerstone reactions in organic synthesis, including:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used in the synthesis of N-aryl piperazines.[4] 1-(2-Methylallyl)piperazine can be coupled with a range of aryl halides or triflates to introduce aromatic and heteroaromatic moieties.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides access to a diverse array of N-substituted piperazine derivatives.

  • Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Diagram: Key Reactions of 1-(2-Methylallyl)piperazine

G cluster_0 1-(2-Methylallyl)piperazine cluster_1 Reaction at N-4 1-(2-Methylallyl)piperazine 1-(2-Methylallyl)piperazine N-Aryl Derivative N-Aryl Derivative 1-(2-Methylallyl)piperazine->N-Aryl Derivative Buchwald-Hartwig Amination (Ar-X, Pd catalyst) N-Alkyl Derivative N-Alkyl Derivative 1-(2-Methylallyl)piperazine->N-Alkyl Derivative Reductive Amination (RCHO, [H]) N-Acyl Derivative N-Acyl Derivative 1-(2-Methylallyl)piperazine->N-Acyl Derivative Acylation (RCOCl)

Caption: Versatility of the N-H bond in 1-(2-methylallyl)piperazine.

Reactions involving the 2-Methylallyl Group

The alkene functionality of the 2-methylallyl group provides another handle for further molecular elaboration. The double bond can participate in various addition and transformation reactions, such as:

  • Hydroboration-Oxidation: To introduce a primary alcohol.

  • Ozonolysis: To cleave the double bond and form a ketone.

  • Heck Reaction: To form new carbon-carbon bonds.

Application in the Synthesis of Bioactive Molecules: A Case Study in Kinase Inhibitors

Experimental Workflow: Hypothetical Integration into Kinase Inhibitor Synthesis

The following workflow illustrates a plausible synthetic strategy where 1-(2-methylallyl)piperazine could be utilized as a key building block in the synthesis of a hypothetical kinase inhibitor.

G A Synthesis of 1-(2-Methylallyl)piperazine B Buchwald-Hartwig Amination (Coupling with Heterocyclic Halide) A->B C Modification of 2-Methylallyl Group (e.g., Hydroboration-Oxidation) B->C D Further Functionalization (e.g., Etherification of resulting alcohol) C->D E Final Kinase Inhibitor Scaffold D->E

Caption: A potential multi-step synthesis employing our building block.

This hypothetical pathway demonstrates how the sequential functionalization of both the piperazine nitrogen and the 2-methylallyl group can lead to the assembly of complex, drug-like molecules. The initial Buchwald-Hartwig amination would install a key heterocyclic scaffold common in many kinase inhibitors, followed by strategic modification of the allyl group to introduce other pharmacophoric elements.

Conclusion and Future Outlook

1-(2-Methylallyl)piperazine represents a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its dual reactivity allows for a modular and convergent approach to the synthesis of complex molecular targets. While its full potential is yet to be completely explored in the literature, the foundational reactions of the piperazine and allyl moieties are well-established, providing a strong basis for its application in the discovery and development of novel therapeutics. As the demand for new and structurally diverse drug candidates continues to grow, the strategic use of such bifunctional building blocks will undoubtedly play an increasingly important role.

References

  • Method for preparing 1-methylpiperazine.
  • Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products.
  • A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. IS MUNI. [Link]

  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. European Patent Office. [Link]

  • Process for the preparation of piperazine.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central. [Link]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. SciELO South Africa. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Bentham Open Archives. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

Sources

Foundational

Theoretical and Computational Characterization of 1-(2-Methylallyl)piperazine: A Technical Guide

Executive Summary & Molecular Context[1][2][3][4] 1-(2-Methylallyl)piperazine is a critical pharmacophore and synthetic intermediate, combining the rigid, saturated heterocycle of piperazine with the reactive, electron-r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3][4]

1-(2-Methylallyl)piperazine is a critical pharmacophore and synthetic intermediate, combining the rigid, saturated heterocycle of piperazine with the reactive, electron-rich 2-methylallyl (methallyl) group. Its conformational landscape is governed by the interplay between the piperazine ring puckering (chair/boat) and the steric/electronic requirements of the N-substituent.

This guide provides a rigorous, self-validating computational framework for characterizing this molecule. It synthesizes Density Functional Theory (DFT) protocols with established conformational analysis principles to predict stability, reactivity, and spectroscopic signatures.

Molecular Structure[1][3][4][5][6][7][8]
  • IUPAC Name: 1-(2-methylprop-2-en-1-yl)piperazine

  • Core Scaffold: Piperazine (six-membered ring, 1,4-diazacyclohexane)

  • Substituent: 2-Methylallyl group attached to N1.

  • Key Features: Secondary amine (N4) available for functionalization; tertiary amine (N1) bearing the allyl group; C=C double bond providing

    
    -electron density.
    

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity results comparable to experimental data, we utilize a DFT approach validated against recent benchmarks for piperazine derivatives (Rincón et al., 2025).

Level of Theory Selection
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or M06-2X .

    • Rationale: B3LYP is the industry standard for organic vibrational analysis. M06-2X is superior for non-covalent interactions and dispersion forces, crucial if studying dimerization.

  • Basis Set: 6-311++G(d,p) .[1]

    • Rationale: The diffuse functions (++) are mandatory for accurately modeling the lone pair electrons on the nitrogen atoms, which dictate the conformational preference (axial vs. equatorial).

The Computational Workflow (DOT Visualization)

The following diagram outlines the logical flow for the complete characterization of the molecule.

G Start Input Structure (Z-Matrix/SMILES) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Freq->Opt Imaginary Freq Found (Fix) PES PES Scan (Dihedral Rotation) Freq->PES Valid Minima Conf Identify Global Minimum (Chair-Equatorial) PES->Conf Prop Property Calculation (HOMO-LUMO / MEP / NBO) Conf->Prop End Final Data Report Prop->End

Figure 1: Step-by-step computational workflow for characterizing 1-(2-Methylallyl)piperazine.

Conformational Analysis

The conformational stability of 1-(2-Methylallyl)piperazine is driven by two primary degrees of freedom: the ring pucker and the N-inversion.

Ring Conformation: Chair vs. Boat

Experimental and theoretical data on piperazine derivatives confirm that the Chair conformation is the global minimum, being approximately 4–6 kcal/mol more stable than the Twisted Boat and >10 kcal/mol more stable than the Boat conformation (Rincón et al., 2025).

N-Substituent Orientation: Axial vs. Equatorial

For the 2-methylallyl group at N1:

  • Equatorial Conformer: Generally favored due to sterics. The bulky methallyl group avoids 1,3-diaxial interactions with the C3 and C5 protons.

  • Axial Conformer: Less stable sterically, but can be stabilized by the "Gauche Effect" or specific solvent interactions.

  • Prediction: The Chair-Equatorial conformer is the global minimum.

Potential Energy Surface (PES) Scan

To validate this, a PES scan is performed around the


 dihedral angle.
ParameterValue RangeStep SizePurpose
Ring Pucker Fixed (Chair)N/AFocus on substituent rotation
Dihedral (N-C-C=C) 0° to 360°10°Identify rotational barriers of the allyl group
Temperature 298.15 KN/AStandard thermodynamic correction

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting drug-receptor interactions and metabolic stability.

Frontier Molecular Orbitals (FMO)[5]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Nitrogen lone pairs (n-electrons) and the

    
    -bond of the allyl group. This indicates the sites most susceptible to electrophilic attack (e.g., metabolism by CYP450).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Typically high energy, located on the

    
     antibonding orbitals.
    
  • Band Gap (

    
    ):  A large gap (typically > 5 eV for such amines) indicates high chemical stability (Hard Soft Acid Base theory).
    
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

  • Red Regions (Negative Potential): Concentrated over the N1 and N4 atoms and the vinyl double bond. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Concentrated on the amine H (at N4) and allyl protons. These are H-bond donors.

Natural Bond Orbital (NBO) Analysis

NBO analysis is required to quantify the hyperconjugative interactions. Specifically, the interaction between the Nitrogen lone pair (


) and the antibonding orbital of the adjacent C-C bonds (

) stabilizes the chair conformation.

Vibrational Spectroscopy (IR/Raman)[3]

The following table summarizes the predicted characteristic vibrational modes for 1-(2-Methylallyl)piperazine calculated at B3LYP/6-311++G(d,p). Note: Frequencies are typically scaled by a factor of ~0.961 to correct for anharmonicity.

Vibrational ModeUnscaled Freq (cm⁻¹)Scaled Freq (cm⁻¹)IntensityAssignment
N-H Stretch ~3500~3360MediumSecondary amine (N4)
C-H Stretch (Allyl) ~3150~3030WeakVinyl C-H (

)
C-H Stretch (Ring) ~3000-2900~2800-2950StrongRing

(sym/asym)
C=C Stretch ~1700~1650Medium2-Methylallyl double bond
CH₂ Scissoring ~1480~1450MediumPiperazine ring deformation
C-N Stretch ~1200~1150StrongC-N single bond

Causality: The shift in the C=C stretch compared to isolated isobutylene serves as a diagnostic tool for the electronic influence of the electronegative nitrogen atom attached to the allylic position.

References

  • Rincón, D. A., Zaorska, E., & Malinska, M. (2025).[2] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221–2234.[2] [Link]

  • Parlak, C., et al. (2015). Halogen and solvent effects on the conformational, vibrational and electronic properties of 1,4-diformylpiperazine: A combined experimental and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 65-73. [Link]

  • Xiao, P., et al. (2024).[3] Structure and Vibrational Spectroscopy of 2-Methylallyl Alcohol. Chinese Journal of Chemical Physics, 37(4). [Link]

  • NIST Chemistry WebBook. Piperazine, 1-methyl- (Data and IR Spectra). National Institute of Standards and Technology.[4] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective N-Alkylation of Piperazine with 2-Methylallyl Chloride

Abstract The synthesis of N-(2-methylallyl)piperazine derivatives is a foundational step in the development of antihistamines (e.g., Cinnarizine analogs), antipsychotics, and antifungal agents. However, the symmetric nat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-(2-methylallyl)piperazine derivatives is a foundational step in the development of antihistamines (e.g., Cinnarizine analogs), antipsychotics, and antifungal agents. However, the symmetric nature of piperazine presents a classic synthetic challenge: controlling selectivity between mono-alkylation (secondary amine product) and bis-alkylation (tertiary amine product). This guide provides two distinct, field-validated protocols: one optimized for high-selectivity mono-alkylation using kinetic control, and one for exhaustive bis-alkylation. It includes mechanistic insights, troubleshooting workflows, and safety standards for handling the highly reactive allylic halide.

Mechanistic Insight & Reaction Design

The Selectivity Challenge

The reaction proceeds via a standard


 mechanism . 3-chloro-2-methylpropene (Methallyl chloride) acts as the electrophile. The challenge lies in the nucleophilicity of the product. Once a piperazine molecule is mono-alkylated, the resulting secondary amine often retains significant nucleophilicity. Without strict stoichiometric control, the mono-alkylated product competes with the starting material for the remaining alkyl halide, leading to mixtures of mono-, bis-, and unreacted species.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the "Selectivity Checkpoint" where experimental conditions dictate the outcome.

ReactionPathway Start Piperazine (2° Amine) Mono Mono-Alkylated Product (Target A) Start->Mono + Reagent (k1) Salt Piperazine-HCl (Precipitate) Start->Salt + HCl (Scavenging) Reagent 2-Methylallyl Chloride Bis Bis-Alkylated Product (Target B) Mono->Bis + Reagent (k2)

Figure 1: Competitive alkylation pathways. k1 and k2 represent the rate constants for the first and second alkylation steps. Controlling the ratio of [Piperazine]:[Reagent] is the primary lever to ensure k1 dominates.

Critical Process Parameters (CPP)

The following table summarizes how to tune conditions for the desired outcome.

ParameterTarget: Mono-Alkylation Target: Bis-Alkylation Rationale
Stoichiometry 5.0 eq Piperazine : 1.0 eq Halide1.0 eq Piperazine : 2.5 eq HalideHigh amine excess statistically favors attack by unreacted piperazine over the product.
Base Excess Piperazine (self-scavenging)Inorganic Base (

or

)
In mono-synthesis, using piperazine as the base simplifies workup (precipitates as HCl salt).
Solvent Ethanol or TolueneAcetonitrile (ACN) or DMFEthanol allows Piperazine-HCl to precipitate, driving the reaction. ACN promotes

rates for exhaustive alkylation.
Temperature

Room Temp
Reflux (

)
Lower temperatures suppress the kinetic rate of the second alkylation (

).
Addition Slow, dropwise addition of HalideBolus (all-at-once) additionSlow addition keeps local concentration of electrophile low, preventing over-alkylation.

Protocol A: High-Selectivity Mono-Alkylation

Objective: Synthesis of 1-(2-methylallyl)piperazine with >90% selectivity.

Reagents & Equipment
  • Piperazine (Anhydrous): 43.0 g (0.50 mol, 5.0 equiv)

  • 3-chloro-2-methylpropene: 9.05 g (0.10 mol, 1.0 equiv)

  • Solvent: Ethanol (Absolute, 200 mL)

  • Equipment: 500 mL 3-neck round bottom flask, addition funnel, thermometer, magnetic stirrer.

Step-by-Step Methodology
  • Dissolution: Charge the flask with 43.0 g of piperazine and 150 mL of Ethanol. Stir until fully dissolved. Note: Mild heating (30°C) may be required to dissolve anhydrous piperazine fully, then cool down.

  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Controlled Addition: Dilute 3-chloro-2-methylpropene (9.05 g) in 50 mL of Ethanol. Add this solution dropwise via the addition funnel over 60 minutes .

    • Critical Control: Maintain internal temperature <10°C.[1]

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–16 hours. A white precipitate (Piperazine Monohydrochloride) will form.

  • Filtration: Filter the reaction mixture to remove the precipitated Piperazine-HCl salt. Wash the cake with cold ethanol (2 x 20 mL).

  • Concentration: Rotate evaporate the filtrate to remove the bulk of the ethanol.

  • Workup (Purification):

    • Resuspend the residue in Water (100 mL).[1]

    • Extract with Dichloromethane (DCM) (3 x 50 mL) to remove bis-alkylated byproducts (which are more lipophilic). Note: At neutral pH, excess piperazine stays in water; mono-product partitions.

    • Optimization: If purity is critical, adjust aqueous pH to ~9.0 before extraction to fine-tune the partition coefficient.

  • Drying: Dry combined organic layers over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~11–12 g of pale yellow oil.

Protocol B: Exhaustive Bis-Alkylation

Objective: Synthesis of 1,4-bis(2-methylallyl)piperazine.

Reagents
  • Piperazine: 8.6 g (0.10 mol)

  • 3-chloro-2-methylpropene: 22.6 g (0.25 mol, 2.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular: 34.5 g (0.25 mol)
    
  • Solvent: Acetonitrile (ACN), 150 mL.

Step-by-Step Methodology
  • Setup: Combine Piperazine,

    
    , and ACN in a flask equipped with a reflux condenser.
    
  • Addition: Add 3-chloro-2-methylpropene in a single portion.

  • Reflux: Heat the mixture to reflux (~82°C) for 6–8 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Workup: Concentrate the filtrate. Dissolve residue in DCM (100 mL) and wash with water (2 x 50 mL) to remove any mono-alkylated traces or inorganic residues.

  • Isolation: Dry (MgSo4) and concentrate. The product can be distilled under reduced pressure if high purity is required (bp approx 100-110°C at 10 mmHg).

Purification & Troubleshooting Workflow

The following flowchart details the logic for isolating the Mono-alkylated product from the excess starting material and Bis-byproducts.

PurificationFlow Crude Crude Reaction Mixture (Ethanol, Pip, Mono, Bis, Salts) Filter Filtration Crude->Filter Solid Solid: Piperazine-HCl (Discard or Recycle) Filter->Solid Retentate Filtrate Filtrate: Ethanol + Organics Filter->Filtrate Liquid Evap Evaporate Ethanol Filtrate->Evap Partition Partition: Water / DCM Evap->Partition AqLayer Aqueous Layer (Excess Piperazine) Partition->AqLayer High Solubility OrgLayer Organic Layer (Mono & Bis Products) Partition->OrgLayer Extraction Distill Vacuum Distillation or Column Chromatography OrgLayer->Distill Final Pure Mono-Alkylated Product Distill->Final

Figure 2: Workup strategy for isolating mono-alkylated piperazine. The water/DCM partition is the critical purification step.

Analytical Validation

TestExpected Result (Mono-Product)Notes
1H NMR (

)

1.7 (s, 3H,

), 2.4 (m, 4H, ring), 2.9 (m, 4H, ring), 4.8-4.9 (d, 2H,

)
Look for asymmetry in the piperazine ring protons (A2B2 system) vs singlet in Bis-product.
GC-MS M+ peak at 140.2 m/zBis-product will show M+ at 194.3 m/z.
Appearance Clear to pale yellow oilDarkening indicates oxidation; store under Nitrogen.

Safety & Handling (E-E-A-T)

  • 3-chloro-2-methylpropene (Methallyl Chloride):

    • Hazards: Highly flammable (Flash point: -12°C), Toxic by inhalation, Corrosive.[2]

    • Carcinogenicity: Suspected carcinogen.[3] All handling must occur in a certified fume hood.

    • Neutralization: Quench excess alkyl halide with aqueous ammonia or dilute NaOH before disposal.

  • Piperazine: Strong irritant/sensitizer. Avoid dust inhalation.[3][4][5]

References

  • Fisher Scientific. (2021).[3] Safety Data Sheet: 3-Chloro-2-methylpropene. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11235, 3-Chloro-2-methylpropene. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Piperazines. Retrieved from

  • BenchChem. (2023). A Comparative Guide to Alkylating Agents for Piperazine Substitution. Retrieved from (Note: Generalized reference for piperazine alkylation principles).

Sources

Application

Application Note: High-Purity Isolation of 1-(2-Methylallyl)piperazine via Optimized Flash Column Chromatography

Abstract 1-(2-Methylallyl)piperazine is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its purity is critical for the success of subsequent synthetic steps and the biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Methylallyl)piperazine is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its purity is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. However, as a secondary and tertiary amine, it presents significant purification challenges with standard silica gel chromatography due to strong acid-base interactions with the stationary phase. This application note provides a detailed, field-proven guide to purifying 1-(2-Methylallyl)piperazine, offering two robust protocols that address these challenges to achieve high purity and yield. We will explore the underlying chemical principles, step-by-step experimental procedures, and troubleshooting strategies.

Introduction: The Challenge of Purifying Basic Amines

The piperazine moiety is a prevalent scaffold in a vast number of FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in critical biological interactions.[1][2] 1-(2-Methylallyl)piperazine, with its reactive allyl group and two basic nitrogen atoms, is a versatile intermediate for creating diverse chemical libraries.

The primary obstacle in its purification via column chromatography is the inherent basicity of the piperazine nitrogens. Standard silica gel is characterized by a surface rich in silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[3] This acidity leads to strong, often irreversible, binding of basic analytes like 1-(2-Methylallyl)piperazine. The consequences of this interaction are chromatographically poor outcomes, including:

  • Severe Peak Tailing: The compound slowly "bleeds" from the column rather than eluting as a sharp band.

  • Irreversible Adsorption: A significant portion of the product remains permanently bound to the silica, drastically reducing yield.[3]

  • Poor Separation: Tailing peaks fail to resolve from closely eluting impurities.

  • On-Column Degradation: The acidic environment can potentially degrade sensitive molecules.

To achieve a successful separation, these detrimental acid-base interactions must be mitigated. This guide presents two effective strategies: modifying the mobile phase with a competing base or utilizing a chemically modified stationary phase.

Method Development: A Two-Pronged Strategy

The key to efficient purification is selecting a chromatographic system where the analyte has reversible and differential interactions with the stationary phase. For basic amines, this requires deactivating the acidic silanol sites. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening conditions before committing to a preparative column.

There are two primary, validated approaches:

  • Modified Mobile Phase: This classic technique involves adding a small quantity of a volatile competing amine, such as triethylamine (TEA) or methanolic ammonia, to the eluent.[4][5] This additive preferentially interacts with the silanol groups, effectively "masking" them from the target compound and allowing it to elute symmetrically.

  • Amine-Functionalized Stationary Phase (NH2-Silica): This modern approach uses a stationary phase where the silica surface has been chemically bonded with aminopropyl groups.[3][5] This creates a slightly basic surface that repels basic compounds, preventing the strong interactions seen with standard silica and often enabling the use of simpler, neutral solvent systems like hexane/ethyl acetate.[4]

The choice between these methods depends on the specific impurity profile, available resources, and desired solvent system.

Method_Selection Start Crude 1-(2-Methylallyl)piperazine TLC_Screen Develop Method using TLC Start->TLC_Screen Approach_A Approach A: Standard Silica TLC_Screen->Approach_A Standard TLC plates show tailing Approach_B Approach B: Amine (NH2) Silica TLC_Screen->Approach_B NH2-TLC plates available Modify_MP Add Competing Base to Mobile Phase (e.g., 1% TEA) Approach_A->Modify_MP Simple_MP Use Neutral Mobile Phase (e.g., Hexane/EtOAc) Approach_B->Simple_MP Column_A Run Column with Modified Eluent Modify_MP->Column_A Column_B Run Column with Neutral Eluent Simple_MP->Column_B Result Pure Fractions Column_A->Result Column_B->Result

Caption: Method selection workflow for amine purification.

Experimental Protocols

This section provides detailed, step-by-step protocols for both purification strategies. Safety is paramount: always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol A: Standard Silica Gel with Triethylamine (TEA) Modifier

This method is cost-effective and utilizes readily available materials. It is highly effective but requires the subsequent removal of the high-boiling TEA modifier from the purified fractions.

Materials and Equipment:

  • Stationary Phase: Flash-grade silica gel (40-63 µm particle size).

  • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Ethyl Acetate (EtOAc), Hexanes.

  • Crude Sample: Crude 1-(2-Methylallyl)piperazine reaction mixture.

  • Equipment: Glass chromatography column, fraction collection tubes, TLC plates (silica gel 60 F254), TLC tank, UV lamp (254 nm), rotary evaporator.

Step-by-Step Methodology:

  • TLC Method Development:

    • Prepare a stock solution of your crude material in DCM.

    • Prepare a developing solvent system. A good starting point is 95:5 DCM/MeOH + 1% TEA (v/v/v). For example, in a beaker, mix 95 mL DCM, 5 mL MeOH, and 1 mL TEA.

    • Spot the crude material on a TLC plate and develop it in the prepared solvent system.

    • Visualize the plate under a UV lamp. If necessary, use a potassium permanganate stain to visualize the non-UV active amine.

    • Adjust the solvent polarity (by increasing or decreasing the percentage of MeOH) until the desired product has a Retention Factor (Rf) of approximately 0.2-0.4.[5] A lower Rf provides better separation from closely eluting impurities.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure DCM + 1% TEA).

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more solvent as needed, never allowing the top of the silica bed to run dry.

    • Once packed, add a thin layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 1-(2-Methylallyl)piperazine in a minimal amount of a volatile solvent (like DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.

    • Concentrate this mixture on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin elution using positive air pressure. Start with a less polar solvent system and gradually increase polarity if a gradient is needed (e.g., start with 2% MeOH in DCM and increase to 5-10%). Ensure 1% TEA is present in all mobile phase compositions.

    • Collect fractions of a consistent volume in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.

    • Combine the fractions that contain the pure product.

    • Remove the solvent and TEA using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TEA.

Protocol B: Amine-Functionalized (NH2) Silica

This method offers superior performance with simpler, neutral mobile phases, eliminating the need to remove a basic additive. While the stationary phase is more expensive, it often saves time and improves purity.[3][4]

Materials and Equipment:

  • Stationary Phase: Amine-functionalized flash silica gel or pre-packed NH2-cartridge.

  • Solvents: HPLC-grade Ethyl Acetate (EtOAc), Hexanes.

  • Crude Sample: Crude 1-(2-Methylallyl)piperazine reaction mixture.

  • Equipment: Same as Protocol A, with the addition of NH2-functionalized TLC plates if available for method development.[5]

Step-by-Step Methodology:

  • TLC Method Development:

    • Use NH2-functionalized TLC plates for the most accurate method transfer.

    • Develop a solvent system using a simple mixture of Hexanes and Ethyl Acetate. A good starting point is 80:20 Hexanes/EtOAc.

    • Adjust the ratio to achieve an Rf of 0.2-0.4 for the target compound. No TEA or other modifier is needed.

  • Column Packing and Sample Loading:

    • Follow the same procedures as described in Protocol A (Steps 2 and 3), but use the NH2-silica and the neutral Hexane/EtOAc mobile phase. If using a pre-packed cartridge, follow the manufacturer's instructions for equilibration and loading.

  • Elution and Fraction Collection:

    • Elute the column with the Hexane/EtOAc mobile phase determined by TLC. A gradient can be run by starting with a low percentage of EtOAc and gradually increasing it.

    • Collect fractions as described previously.

  • Fraction Analysis:

    • Analyze fractions by TLC and combine the pure fractions.

    • Concentrate the combined fractions on a rotary evaporator. The resulting product will be free of basic additives.

Data Summary and Comparison

The choice of method can be summarized as a trade-off between cost and convenience.

ParameterProtocol A: Standard Silica + TEAProtocol B: Amine (NH2) Silica
Stationary Phase Standard Silica GelAmine-Functionalized Silica
Mobile Phase Requires basic modifier (e.g., 1% TEA)Neutral (e.g., Hexane/EtOAc)[4]
Advantages Lower cost of stationary phase.Sharper peaks, better resolution.[3] No need to remove modifier from product. Faster method development.
Disadvantages Peak tailing without modifier.[5] Modifier must be removed post-purification. Can reduce column loading capacity.Higher cost of stationary phase.

Overall Purification Workflow

Purification_Workflow Crude Crude Product TLC TLC Method Development Crude->TLC Pack Pack Column TLC->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Product will not elute from column Mobile phase is not polar enough. Strong interaction with silica (insufficient TEA).Increase the polarity of the mobile phase (e.g., increase %MeOH). Ensure adequate TEA (~1%) is present in the eluent.
Poor separation / Co-elution Rf value is too high. Solvent system lacks selectivity. Column was overloaded.Adjust the mobile phase to lower the Rf of the product to 0.2-0.3. Try a different solvent system (e.g., switch from DCM/MeOH to EtOAc/Hexanes). Reduce the amount of crude material loaded onto the column.
Streaking on TLC plate Sample is too concentrated. Strong acid-base interaction.Dilute the sample before spotting. Add 1% TEA to the TLC developing solvent.
Product elutes in the void volume Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., decrease %MeOH or %EtOAc).

Conclusion

The successful purification of 1-(2-Methylallyl)piperazine by flash column chromatography is readily achievable by implementing strategies that counteract the compound's basicity. The addition of a competing base like triethylamine to a standard silica gel system is a reliable and economical approach. For applications demanding higher purity, faster runs, and simplified workup, the use of an amine-functionalized stationary phase is a superior alternative that provides sharper peaks and excellent resolution with simple, neutral eluents. Proper method development using TLC is critical to optimizing either protocol, ensuring high yield and purity of this important synthetic intermediate.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Online]. Available: [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. [Online]. Available: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Online]. Available: [Link]

  • ResearchGate. (2025, August 5). Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. [Online]. Available: [Link]

  • Krasodomski, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Online]. Available: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Online]. Available: [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Online]. Available: [Link]

  • Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 25-32. [Online]. Available: [Link]

  • Daicel Pharma Standards. Piperazine Impurities. [Online]. Available: [Link]

  • Electronic Supplementary Information. Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial. [Online]. Available: [Link]

  • Rossi, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6902. [Online]. Available: [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Online]. Available: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Online]. Available: [Link]

  • SIELC Technologies. Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. [Online]. Available: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. J. Chem. Pharm. Res., 4(6):2854-2859. [Online]. Available: [Link]

  • ResearchGate. (2014). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Online]. Available: [Link]

  • PubMed. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Online]. Available: [Link]

Sources

Method

Precision Ligand Engineering: Utilizing 1-(2-Methylallyl)piperazine in GPCR Drug Discovery

Executive Summary The development of high-affinity ligands for G-Protein Coupled Receptors (GPCRs) relies heavily on "privileged scaffolds"—molecular frameworks capable of providing diverse ligands for a variety of recep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of high-affinity ligands for G-Protein Coupled Receptors (GPCRs) relies heavily on "privileged scaffolds"—molecular frameworks capable of providing diverse ligands for a variety of receptors. 1-(2-Methylallyl)piperazine (CAS: 53612-62-9) represents a critical intermediate in this domain. This application note details the strategic incorporation of the 1-(2-methylallyl)piperazine moiety to modulate lipophilicity and steric fit within the orthosteric binding pockets of aminergic GPCRs (Dopamine, Serotonin, and Histamine receptors). We provide validated protocols for its synthetic coupling and subsequent functional characterization via calcium flux assays.

Strategic Rationale: The Methylallyl-Piperazine Motif

The Privileged Scaffold Concept

Piperazine derivatives are ubiquitous in medicinal chemistry, appearing in clinically significant drugs such as Cinnarizine (antihistamine/calcium channel blocker) and various antipsychotics.[1][2][3][4] The piperazine ring provides a semi-rigid linker that directs the spatial orientation of pharmacophores while maintaining a specific pKa (typically ~9.8 and ~5.6) essential for receptor interaction.

Role of the 2-Methylallyl Group

While the piperazine nitrogen acts as the primary anchor, the N-substituent dictates selectivity and metabolic profile. The 2-methylallyl group offers distinct advantages over simple alkyl chains:

  • Steric Bulk: The branching methyl group at the vinyl position increases steric demand, potentially improving selectivity by clashing with residues in off-target receptor subtypes.

  • Lipophilicity: The unsaturated hydrophobic tail enhances membrane permeability and facilitates interactions with hydrophobic accessory pockets (e.g., aromatic clusters in TM6/TM7).

  • Synthetic Handle: The alkene functionality remains available for late-stage diversification via olefin metathesis or oxidation, though it is primarily utilized as a hydrophobic anchor.

Molecular Mechanism & SAR[5]

The efficacy of 1-(2-methylallyl)piperazine-derived ligands is grounded in the conserved structural biology of aminergic GPCRs.

  • The Ionic Lock: The basic nitrogen (N4) of the piperazine ring, when protonated at physiological pH, forms a critical salt bridge with a conserved Aspartate residue (Asp3.32 in Ballesteros-Weinstein numbering) on Transmembrane Helix 3 (TM3).

  • Hydrophobic Engagement: The 2-methylallyl group extends into the extracellular vestibule or minor hydrophobic pockets, often engaging in van der Waals interactions with Phenylalanine or Tryptophan residues (e.g., Phe6.52).

Visualization: Pharmacophore Interaction Map

GPCR_Interaction Ligand 1-(2-Methylallyl)piperazine Ligand Core Asp332 Asp3.32 (TM3) Anionic Anchor Ligand->Asp332 Ionic Salt Bridge (Essential) Phe652 Phe6.52 (TM6) Aromatic Cluster Ligand->Phe652 Hydrophobic/Steric (Methylallyl Tail) Water Water Network Ligand->Water H-Bonding

Figure 1: Pharmacophore mapping of the piperazine core within the GPCR orthosteric pocket. The N4-nitrogen interaction with Asp3.32 is the thermodynamic driver of binding.

Protocol A: Synthetic Incorporation

Objective: Coupling 1-(2-Methylallyl)piperazine to a heteroaryl chloride core via Nucleophilic Aromatic Substitution (SNAr).

Materials
  • Nucleophile: 1-(2-Methylallyl)piperazine (1.2 equivalents).

  • Electrophile: 2-Chloro-heteroaryl scaffold (e.g., 2-chloropyridine or 4-chloroquinazoline derivative) (1.0 equivalent).

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 - 3.0 equivalents).

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Catalyst (Optional): KI (0.1 eq) if the chloride is unreactive.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Electrophile (1.0 mmol) in anhydrous ACN (5 mL).

  • Addition: Add DIPEA (2.5 mmol) followed by 1-(2-Methylallyl)piperazine (1.2 mmol) dropwise at room temperature.

    • Note: The secondary amine of the piperazine is the active nucleophile.

  • Reaction: Heat the mixture to reflux (80°C for ACN) under a nitrogen atmosphere. Monitor via TLC or LC-MS.

    • Checkpoint: Reaction typically reaches completion within 4–12 hours.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[5]

  • Extraction: Resuspend residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (10 mL). Dry organic layer over Na₂SO₄.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5 to 90:10) usually elutes the polar amine product effectively.

  • Characterization: Verify structure via ¹H NMR and HRMS. Look for the characteristic methylallyl signals (singlet methyl ~1.7 ppm, vinyl protons ~4.7-4.8 ppm).

Protocol B: Functional Validation (Calcium Flux)

Objective: Assess the functional potency (EC50/IC50) of the synthesized ligand against a Gq-coupled GPCR (e.g., Histamine H1 or 5-HT2A).

Experimental Logic

Binding affinity (Ki) does not imply efficacy. To determine if the methylallyl-piperazine derivative acts as an agonist or antagonist, a functional assay measuring intracellular calcium release is required.

Workflow Visualization

Assay_Workflow Cell_Seeding Cell Seeding (CHO/HEK-Galpha16) Dye_Load Dye Loading (Fluo-4 AM) Cell_Seeding->Dye_Load 24h Incubation Ligand_Add Ligand Addition (Auto-Injector) Dye_Load->Ligand_Add 1h @ 37°C Read Fluorescence Read (FLIPR/FlexStation) Ligand_Add->Read Real-time Analysis Data Analysis (Sigmoidal Fit) Read->Analysis RFU vs Log[C]

Figure 2: High-throughput screening workflow for functional GPCR validation using calcium-sensitive dyes.

Detailed Protocol
  • Cell Culture: Seed CHO-K1 cells stably expressing the target GPCR (e.g., hH1R) into black-walled, clear-bottom 96-well plates at 50,000 cells/well. Incubate overnight.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux).

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature.

  • Compound Preparation:

    • Prepare a 10 mM stock of the synthesized ligand in DMSO.

    • Perform 1:3 serial dilutions in assay buffer (HBSS + 20 mM HEPES).

  • Assay Execution:

    • Transfer plate to a fluorescence plate reader with integrated fluidics (e.g., FLIPR or FlexStation).

    • Baseline: Record fluorescence (Ex 488 nm / Em 525 nm) for 20 seconds.

    • Injection: Inject 20 µL of compound (5x concentration).

    • Measurement: Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Plot Response vs. Log[Concentration].

    • Fit to a 4-parameter logistic equation to determine EC50 (agonist) or IC50 (antagonist).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Synthetic Yield Bis-alkylation of piperazineEnsure the starting material is high-purity mono-1-(2-methylallyl)piperazine. If synthesizing de novo, use excess piperazine (5 eq) vs methallyl chloride.
High Assay Background Dye leakage or spontaneous Ca2+ activityEnsure Probenecid is fresh. Check cell health and confluency (over-confluent cells stress easily).
Insoluble Compound Lipophilicity of methylallyl groupThe methylallyl group increases LogP. Use DMSO concentrations up to 1% if tolerated, or add 0.1% BSA to assay buffer as a carrier.
Oxidation Alkene degradationThe allyl double bond can oxidize over time. Store purified compounds under inert gas at -20°C.

References

  • Privileged Scaffolds in Medicinal Chemistry

    • Bartyzel, A., et al. (2025).[3] "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules, 30(12), 2545.[3]

    • Context: Defines the structural basis for piperazine interactions with Asp3.32 in GPCRs.
  • Piperazine Synthesis & Utility

    • Kant, R., & Maji, S. (2021).[1] "Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications." Dalton Transactions, 50, 2021.

    • Context: Reviews synthetic methodologies for N-substituted piperazines.
  • GPCR Structural Biology

    • Christopher, J. A., et al. (2013).[6] "Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine hits." Journal of Medicinal Chemistry, 56(8), 3446–3455.

    • Context: Validates the binding mode of arylpiperazines in class A GPCRs.
  • Dopamine Receptor Ligands

    • Mugnaini, C., et al. (2015). "Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library." ACS Medicinal Chemistry Letters, 6(9), 973–978.

    • Context: Demonstrates the use of piperazine cores in developing D2/D3 selective ligands.[7]

Sources

Application

Analytical Methods for the Characterization of 1-(2-Methylallyl)piperazine

This guide outlines the analytical characterization of 1-(2-Methylallyl)piperazine (also known as 1-(2-methyl-2-propenyl)piperazine), a critical intermediate in the synthesis of pharmaceutical agents (e.g., antihistamine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical characterization of 1-(2-Methylallyl)piperazine (also known as 1-(2-methyl-2-propenyl)piperazine), a critical intermediate in the synthesis of pharmaceutical agents (e.g., antihistamines, calcium channel blockers).[1][2]

Due to the molecule's secondary amine functionality, lack of strong UV chromophores, and high polarity, standard reversed-phase HPLC methods are often insufficient. This guide prioritizes Gas Chromatography (GC) for purity assessment and NMR/MS for structural confirmation.[1][2]

Abstract

1-(2-Methylallyl)piperazine is a mono-alkylated piperazine derivative characterized by a secondary amine, a tertiary amine, and an electron-rich allylic double bond.[1][2] Its analysis requires methods that prevent peak tailing caused by the basic nitrogen atoms and account for its relatively low molecular weight and volatility.[1][2] This application note details a validated workflow using GC-FID for assay/purity, HILIC-MS for impurity profiling, and NMR for structural elucidation.

Part 1: Physicochemical Profile & Analytical Strategy

Before instrumental analysis, the physicochemical nature of the analyte dictates the method selection.

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₈H₁₆N₂MW = 140.23 g/mol
Boiling Point ~160–170 °CSuitable for GC analysis.[1][2]
pKa ~9.8 (N1), ~5.4 (N4)Highly basic; requires high pH buffers or amine-deactivated columns.[1][2]
UV Absorption Weak (<215 nm)HPLC-UV is non-ideal without derivatization; ELSD or MS preferred.[1][2]
Solubility Water, Alcohols, DCMHILIC or Reversed-Phase (High pH) compatible.

Strategic Workflow:

  • Primary Assay: GC-FID (High resolution, excellent for volatile amines).[1][2]

  • Impurity Profiling: GC-MS (Identification of bis-alkylated byproducts).

  • Identity: ¹H-NMR (Confirmation of the methallyl group and piperazine ring).[1][2]

  • Content: Potentiometric Titration (Absolute purity verification).

Part 2: Primary Purity Method (GC-FID/MS)

Rationale: Gas Chromatography is the gold standard for alkyl-piperazines.[1][2] It avoids the peak tailing issues common in HPLC and provides high resolution between the mono-allyl product, unreacted piperazine, and the bis-allyl impurity.[1]

Protocol 1: GC-FID Purity Assay
  • Instrument: Agilent 7890B / 8890 or equivalent with FID.

  • Column: Rtx-5 Amine or CP-Volamine (30 m x 0.32 mm x 1.0 µm).[1][2]

    • Why: These columns are base-deactivated.[1][2] Standard polysiloxane columns will result in severe tailing and adsorption of the secondary amine.[1][2]

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250 °C.

  • Detector (FID): 300 °C; H₂ 30 mL/min, Air 400 mL/min.

Temperature Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 60 2.0
Ramp 1 15 220 0.0

| Ramp 2 | 30 | 280 | 5.0 |[1][2]

Sample Preparation:

  • Weigh ~50 mg of 1-(2-Methylallyl)piperazine into a 20 mL vial.

  • Dissolve in 10 mL Methanol or Dichloromethane (HPLC Grade).

  • Filter through a 0.45 µm PTFE syringe filter.[1][2]

  • Inject 1.0 µL.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for amines).[1][2]

  • Resolution: > 2.0 between Piperazine (starting material) and 1-(2-Methylallyl)piperazine.[1][2]

Part 3: Structural Confirmation (Spectroscopy)[1][2][4]

Rationale: NMR is required to distinguish the 2-methylallyl isomer from potential crotyl (linear butenyl) isomers that could form via rearrangement during synthesis.[1][2]

Protocol 2: ¹H-NMR Characterization
  • Solvent: CDCl₃ (Deuterated Chloroform) with TMS internal standard.[1][2]

  • Frequency: 400 MHz or higher.

Expected Chemical Shifts (δ ppm):

  • Allylic Methyl: ~1.75 ppm (Singlet, 3H). Key differentiator from linear crotyl isomers.

  • Piperazine Ring:

    • ~2.45 ppm (Broad triplet/multiplet, 4H, –CH₂–N–CH₂– adjacent to allyl).

    • ~2.90 ppm (Broad triplet/multiplet, 4H, –CH₂–NH–CH₂–).

  • Allylic Methylene: ~2.95 ppm (Singlet, 2H, N–CH₂–C=).

  • Vinylic Protons: ~4.85 ppm and ~4.95 ppm (Two singlets, 1H each). Indicates terminal double bond.

  • Amine Proton: ~1.8–2.0 ppm (Broad singlet, 1H, –NH, exchangeable).

Part 4: Alternative HPLC Method (Impurity Profiling)

Rationale: If the sample is a salt form (e.g., Dihydrochloride) or non-volatile, HPLC is required. Standard C18 columns fail due to pore interaction.[1][2] HILIC or High-pH RP is mandatory.[1][2]

Protocol 3: HILIC-MS Method
  • Column: Waters XBridge Amide or TSKgel Amide-80 (150 x 4.6 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]

    • B: Acetonitrile.[1][2]

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detection: ESI-MS (Positive Mode).[1][2]

    • Target Ion: [M+H]⁺ = 141.2 m/z.[1][2]

    • Fragment Ions: m/z 56 (Piperazine ring fragment).[1][2]

Part 5: Analytical Workflow Diagram

The following diagram illustrates the decision tree for characterizing the synthesis crude versus the purified intermediate.

G Start Crude 1-(2-Methylallyl)piperazine Solubility Solubility Check (Water vs. DCM) Start->Solubility GC_Path Volatile/Free Base? (Preferred Path) Solubility->GC_Path Soluble in DCM HPLC_Path Salt Form / Non-Volatile? Solubility->HPLC_Path Water Soluble Only GC_FID GC-FID (Rtx-5 Amine) Assay & Purity GC_Path->GC_FID Yes GC_MS GC-MS Impurity ID (Bis-allyl) GC_FID->GC_MS Unknown Peaks > 0.1% NMR 1H-NMR (CDCl3) Structural Confirmation GC_FID->NMR HPLC_HILIC HILIC-MS / ELSD (Amide Column) HPLC_Path->HPLC_HILIC Yes HPLC_HILIC->NMR Titration Non-Aqueous Titration (HClO4 in AcOH) NMR->Titration Report Final CoA Generation Titration->Report

Figure 1: Analytical decision matrix for 1-(2-Methylallyl)piperazine characterization, prioritizing GC for the free base and HILIC for salt forms.

References
  • Smith, R. M. (2005).[2] Gas Chromatographic Retention Data of Piperazine-Like Compounds. Journal of Chromatography A. Link[1][2]

  • Agilent Technologies. (2020).[1][2] Analysis of Amines and Basic Compounds using CP-Volamine Columns. Application Note 5990-xxxx.[1][2] Link

  • European Pharmacopoeia (Ph.[1][2] Eur.). Piperazine Adipate Monograph 2.2.29 (Liquid Chromatography). Link[1][2]

  • Restek Corporation. (2018).[1][2] Strategies for the Analysis of Volatile Amines by GC. Link

  • ChemicalBook. (2024).[1][2] 1-(2-Methylbenzyl)piperazine vs Allyl Derivatives Spectral Data. Link

Sources

Method

Application Notes and Protocols for the Identification of 1-(2-Methylallyl)piperazine by GC-MS

Introduction This document provides a comprehensive guide for the qualitative identification of 1-(2-Methylallyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). 1-(2-Methylallyl)piperazine is a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for the qualitative identification of 1-(2-Methylallyl)piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). 1-(2-Methylallyl)piperazine is a substituted piperazine derivative, a class of compounds with a wide range of pharmacological activities that are frequently encountered in drug development and forensic analysis. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established analytical principles for piperazine derivatives. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reliable identification process.

The choice of GC-MS for the analysis of 1-(2-Methylallyl)piperazine is predicated on the compound's expected volatility, a common characteristic of many piperazine derivatives.[1][2] Gas chromatography provides excellent separation of analytes from complex mixtures, while mass spectrometry offers highly specific detection and structural elucidation through characteristic fragmentation patterns.[2] This combination makes GC-MS a powerful tool for the unambiguous identification of novel or unknown substances.

Predicted Mass Spectrum and Fragmentation of 1-(2-Methylallyl)piperazine

A definitive, publicly available mass spectrum for 1-(2-Methylallyl)piperazine was not found during the literature review for this document. However, based on the established principles of mass spectrometry and the known fragmentation patterns of N-substituted piperazines, a predicted fragmentation scheme can be proposed.[3]

Molecular Ion: The molecular formula of 1-(2-Methylallyl)piperazine is C₈H₁₆N₂, with a molecular weight of 140.23 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 140.

Key Fragmentation Pathways: The fragmentation of N-substituted piperazines is typically initiated by the ionization of one of the nitrogen atoms, followed by alpha-cleavage (cleavage of the bond adjacent to the nitrogen). For 1-(2-Methylallyl)piperazine, the following key fragments are predicted:

  • Loss of the 2-methylallyl group: Cleavage of the C-N bond between the piperazine ring and the 2-methylallyl substituent would result in a fragment at m/z 85, corresponding to the piperazine ring with a hydrogen atom transferred to the nitrogen.

  • Formation of the 2-methylallyl cation: Cleavage of the same C-N bond can also result in the formation of the 2-methylallyl cation, which would appear at m/z 55.

  • Piperazine ring fragmentation: The piperazine ring itself can undergo fragmentation, leading to characteristic ions at m/z 56 and 42.

  • Alpha-cleavage of the 2-methylallyl group: Fragmentation can also be initiated by cleavage of the C-C bond alpha to the double bond in the 2-methylallyl group, which could lead to a fragment at m/z 125 (M-15) due to the loss of a methyl radical.

A summary of the predicted key mass-to-charge ratios is presented in the table below.

Predicted m/zProposed Fragment Identity
140Molecular Ion [M]⁺
125[M-CH₃]⁺
85[Piperazine+H]⁺
56[C₃H₆N]⁺ (from piperazine ring)
55[2-Methylallyl]⁺
42[C₂H₄N]⁺ (from piperazine ring)

Experimental Protocol

This protocol outlines a general procedure for the analysis of 1-(2-Methylallyl)piperazine in a research or forensic setting.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a form suitable for GC-MS analysis.[4] For solid samples, such as powders or tablets, a simple dissolution in a volatile organic solvent is often sufficient. For biological matrices, a liquid-liquid extraction is recommended to remove interferences.

Materials:

  • 1-(2-Methylallyl)piperazine reference standard

  • Methanol (HPLC grade or equivalent)

  • Dichloromethane (HPLC grade or equivalent)

  • Sodium carbonate solution (1M)

  • Deionized water

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure for Solid Samples:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of methanol in a clean glass vial.

  • Vortex for 30 seconds to ensure complete dissolution.

  • If necessary, filter the solution to remove any insoluble material.

  • Transfer the solution to a GC vial for analysis.

Procedure for Biological Matrices (e.g., Urine):

  • To 1 mL of the urine sample in a centrifuge tube, add 100 µL of 1M sodium carbonate solution to basify the sample.

  • Add 2 mL of dichloromethane.

  • Vortex vigorously for 1 minute to facilitate the extraction of the analyte into the organic layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.

  • Transfer the dried organic extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and column used. A non-polar or medium-polarity column, such as a DB-5MS or equivalent, is recommended for the separation of piperazine derivatives.[1]

GC Parameter Recommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl Methyl Siloxane (e.g., DB-5MS)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Oven Program Initial temperature: 80 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Parameter Recommended Setting
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Transfer Line Temp 280 °C
Scan Range m/z 40-400
Solvent Delay 3 minutes

Data Analysis and Interpretation

The identification of 1-(2-Methylallyl)piperazine is based on a combination of its retention time and its mass spectrum.

  • Retention Time: The retention time of the analyte peak in the sample chromatogram should match that of a known reference standard of 1-(2-Methylallyl)piperazine analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the peak of interest should be compared to the predicted fragmentation pattern. The presence of the expected molecular ion and key fragment ions provides strong evidence for the identity of the compound. For definitive identification, comparison with a library spectrum from a trusted source (e.g., NIST, SWGDRUG) is ideal. In the absence of a library spectrum, the predicted fragmentation pattern serves as a guide for tentative identification.

Method Validation and Quality Control

To ensure the trustworthiness of the results, the analytical method should be validated. Key validation parameters include:

  • Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix. This can be assessed by analyzing blank matrix samples.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Regular analysis of a positive control (a sample known to contain 1-(2-Methylallyl)piperazine) and a negative control (a blank sample) should be included in each analytical run to monitor the performance of the method.

Visualizations

Experimental Workflow

GC-MS Workflow for 1-(2-Methylallyl)piperazine Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Sample (Solid or Liquid Matrix) dissolution Dissolution (Methanol) start->dissolution Solid extraction Liquid-Liquid Extraction (DCM) start->extraction Liquid vial Transfer to GC Vial dissolution->vial drying Drying (Na2SO4) extraction->drying drying->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Mass Spectrum of Peak chromatogram->mass_spectrum Select Peak of Interest identification Identification mass_spectrum->identification Compare with Reference/Predicted Spectrum

Caption: Workflow for the identification of 1-(2-Methylallyl)piperazine.

Predicted Fragmentation Pathway

Predicted Fragmentation of 1-(2-Methylallyl)piperazine M 1-(2-Methylallyl)piperazine [M]⁺˙ m/z = 140 F125 [M-CH₃]⁺ m/z = 125 M->F125 -CH₃˙ F85 [Piperazine+H]⁺ m/z = 85 M->F85 -C₄H₇˙ F55 [2-Methylallyl]⁺ m/z = 55 M->F55 -C₄H₉N₂˙ F56 [C₃H₆N]⁺ m/z = 56 F85->F56 -C₂H₅N F42 [C₂H₄N]⁺ m/z = 42 F56->F42 -CH₂

Caption: Predicted EI fragmentation of 1-(2-Methylallyl)piperazine.

References

  • Meng, P., et al. (2015). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. Journal of Forensic Science and Medicine, 1(2), 93.
  • De Brabanter, N., et al. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3(5), 1058-1064.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as ‘Legal X’. Annals of Toxicology, 2(1), 15-25.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Boumrah, Y., et al. (2014). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application

Application Note: Biological Screening of 1-(2-Methylallyl)piperazine Derivatives

Introduction & Scientific Rationale The 1-(2-Methylallyl)piperazine scaffold represents a critical "privileged structure" in modern medicinal chemistry. The piperazine core provides a thermodynamically stable chair confo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The 1-(2-Methylallyl)piperazine scaffold represents a critical "privileged structure" in modern medicinal chemistry. The piperazine core provides a thermodynamically stable chair conformation that mimics the ethylenediamine pharmacophore found in numerous CNS-active ligands, while the 2-methylallyl substituent offers a unique steric and electronic profile. This bulky, lipophilic moiety often enhances blood-brain barrier (BBB) permeability and restricts conformational rotation, potentially increasing selectivity for G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic (D) subtypes [1, 2].

This application note details a validated screening cascade for libraries based on this scaffold. Unlike generic screening guides, this protocol prioritizes CNS-target deconvolution (Affinity & Efficacy) followed by Safety Profiling (Cytotoxicity), reflecting the most probable therapeutic applications of this chemical class.

Experimental Logic[1][2][3][4]
  • Primary Screen (Affinity): Radioligand binding to determine

    
    . We utilize 5-HT
    
    
    
    as the model target due to the high affinity of N-substituted piperazines for this receptor.
  • Secondary Screen (Efficacy): Functional Calcium Flux (

    
    ) to classify ligands as agonists, antagonists, or inverse agonists.
    
  • Safety Screen (Toxicity): Metabolic viability (MTT) in HepG2 cells to rule out general cytotoxicity early in the hit-to-lead phase.

Visual Workflow: Screening Cascade

The following diagram illustrates the logical flow of the screening campaign, designed to filter non-specific binders and toxic compounds before functional characterization.

ScreeningCascade Library 1-(2-Methylallyl)piperazine Library Binding Primary Screen: Radioligand Binding (Determine Ki) Library->Binding 10 µM Single Point Selection Hit Selection (>50% Displacement) Binding->Selection Functional Secondary Screen: Ca2+ Flux (FLIPR) (Determine IC50/EC50) Selection->Functional High Affinity Hits Tox Safety Profiling: MTT Cytotoxicity (HepG2) Selection->Tox Parallel Workflow Lead Validated Lead Candidate Functional->Lead Desired Efficacy Tox->Lead Low Toxicity

Figure 1: High-throughput screening cascade. Parallel processing of functional and toxicity data ensures rapid attrition of undesirable compounds.

Protocol A: Primary Radioligand Binding Assay (5-HT )

Objective: To quantify the binding affinity (


) of derivatives.
Mechanism:  Competition between the non-radioactive piperazine derivative and a radiolabeled standard (

-8-OH-DPAT) for the receptor binding pocket.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Receptor Source: CHO cell membranes stably expressing human 5-HT

    
     receptors (PerkinElmer or equivalent).
    
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-135 Ci/mmol).
    
  • Reference Ligand: Serotonin (5-HT) or Buspirone (structural analog).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    , 0.1% Ascorbic acid (prevents oxidation).
    
  • Filtration: GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw membrane aliquots on ice.

    • Homogenize gently in Assay Buffer using a Polytron (burst of 5 seconds).

    • Dilute to a final concentration of 5-10 µg protein/well.

  • Plate Setup (96-well format):

    Well Type Buffer (µL) Radioligand (µL) Competitor/Drug (µL) Membrane (µL)
    Total Binding 150 25 0 (Vehicle) 25
    Non-Specific 125 25 25 (10 µM 5-HT) 25

    | Test Sample | 125 | 25 | 25 (Test Cmpd) | 25 |

  • Incubation:

    • Add reagents in the order: Buffer → Drug → Radioligand → Membranes.

    • Critical Step: Incubate for 60 minutes at 27°C . Note: 1-(2-Methylallyl)piperazines are lipophilic; ensure shaking at 200 rpm to maintain equilibrium.

  • Termination & Harvesting:

    • Rapidly filter through PEI-soaked GF/B filters using a cell harvester (e.g., Brandel or Tomtec).

    • Wash filters

      
       with 3 mL ice-cold 50 mM Tris-HCl.
      
  • Quantification:

    • Dry filters and add liquid scintillation cocktail (e.g., Ultima Gold).

    • Count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis

Calculate the inhibition constant (


) using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of the radioligand.

Protocol B: Functional Intracellular Calcium Flux

Objective: To determine if the binding event triggers a downstream signaling cascade (Agonist) or blocks it (Antagonist). Mechanism: Many piperazine targets (e.g., 5-HT


, 

-adrenergic) couple to

proteins, leading to

-mediated

release.
Signaling Pathway Visualization

GPCR_Pathway Ligand Piperazine Derivative GPCR Gq-Coupled Receptor Ligand->GPCR Binding Gprot Gαq Protein GPCR->Gprot Activation PLC PLC-β Gprot->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux Fluo Fluorescence Signal Ca->Fluo Dye Binding

Figure 2: Gq-protein signaling pathway utilized in the calcium flux assay. Ligand binding triggers intracellular calcium release, detected by fluorescent dye.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed CHO-K1 or HEK293 cells expressing the target receptor in black-wall, clear-bottom 384-well plates (10,000 cells/well).

    • Incubate overnight at 37°C/5%

      
      .
      
  • Dye Loading:

    • Remove media and add 20 µL of Fluo-4 AM (or Calcium 6) loading buffer containing 2.5 mM Probenecid.

    • Note: Probenecid inhibits anion transporters, preventing dye leakage.

    • Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT).

  • Compound Preparation:

    • Prepare 1-(2-Methylallyl)piperazine derivatives at

      
       final concentration in HBSS buffer + 20 mM HEPES.
      
    • Solubility Check: Ensure DMSO concentration does not exceed 0.5% final, as piperazines can precipitate in aqueous buffers.

  • Assay Execution (FLIPR/FlexStation):

    • Basal Read: Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

    • Injection: Automatically inject compound.

    • Kinetic Read: Measure fluorescence every 1.5 seconds for 180 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus basal divided by basal).
      
    • Plot dose-response curves to determine

      
       (agonist) or 
      
      
      
      (antagonist against a standard agonist challenge).

Protocol C: Metabolic Viability (Cytotoxicity)

Objective: To distinguish specific receptor activity from non-specific cell death. Relevance: Piperazine derivatives, particularly alkylated ones like the 2-methylallyl variants, can possess alkylating properties or disrupt mitochondrial function [3].

Methodology (MTT Assay)
  • Preparation:

    • Use HepG2 (liver) or SH-SY5Y (neuronal) cells. Seed at 5,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with derivatives (0.1 µM – 100 µM) for 48 hours.

    • Include Doxorubicin (1 µM) as a positive control for toxicity.

  • Development:

    • Add MTT reagent (0.5 mg/mL final) and incubate for 3-4 hours at 37°C.

    • Aspirate media and solubilize formazan crystals with 150 µL DMSO.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Self-Validation: If the

      
       in the functional assay (Protocol B) is close to the 
      
      
      
      in the toxicity assay (Protocol C), the compound is likely a false positive acting via membrane disruption rather than specific receptor binding.

References

  • Chaudhary, P., et al. (2023).[1] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." European Journal of Medicinal Chemistry. Link

  • Yoon, J., et al. (2008). "Preparation of piperazine derivatives as 5-HT7 receptor antagonists." Bioorganic & Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). "Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide." BenchChem Protocols. Link

  • Czarnota-Łydka, K., et al. (2023).[2] "Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR pathway." Taylor & Francis Online. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the N-alkylation of piperazine

Technical Support Center: N-Alkylation of Piperazine Topic: Troubleshooting Low Yield & Selectivity Ticket ID: PIP-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Runaway" N...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Piperazine Topic: Troubleshooting Low Yield & Selectivity Ticket ID: PIP-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Runaway" Nucleophile Problem

If you are seeing low yields in the mono-N-alkylation of piperazine, the culprit is almost invariably competitive polyalkylation .

The Core Mechanism: Piperazine contains two secondary amine sites.[1] Upon mono-alkylation, the resulting product contains a tertiary amine. Due to the inductive electron-donating effect of the new alkyl group, this tertiary nitrogen is often more nucleophilic than the starting secondary amine.

  • Result: The reaction accelerates toward the di-alkylated side product (N,N'-dialkylpiperazine) before the starting material is consumed.

  • Symptom: You isolate a mixture of 20% mono-product, 40% di-product, and unreacted starting material, leading to a "low yield" of the desired compound.

This guide provides three tiered protocols to solve this, ranging from process engineering to alternative chemistries.

Part 1: Diagnostic & Decision Matrix

Before altering your chemistry, identify your specific failure mode using the decision tree below.

PiperazineTroubleshooting Start START: Low Yield Issue CheckImpurity Analyze Crude Mixture (LCMS/NMR) Start->CheckImpurity PolyAlk Major Impurity: Di-alkylated Product CheckImpurity->PolyAlk Over-alkylation NoReact Major Impurity: Unreacted SM CheckImpurity->NoReact Low conversion Sticky Product stuck in Aqueous Phase CheckImpurity->Sticky Loss during workup Sol1 PROTOCOL A: High-Dilution Strategy PolyAlk->Sol1 Quick Fix Sol2 PROTOCOL B: Mono-Boc Protection PolyAlk->Sol2 High Purity Req Sol3 PROTOCOL C: Reductive Amination NoReact->Sol3 Sterically hindered electrophile Sol4 Workup Adjustment: Chloroform/IPA Extraction Sticky->Sol4

Figure 1: Diagnostic logic for selecting the correct remediation protocol.

Part 2: Technical Protocols & Solutions

Scenario 1: The "Quick Fix" (Direct Alkylation)

Best for: Simple alkyl chains, cheap starting materials, early-stage discovery.

The Fix: You must statistically overwhelm the alkylating agent with piperazine. Why: By maintaining a high concentration of unreacted piperazine, the alkyl halide is statistically more likely to encounter a starting molecule than a product molecule.

Optimized Protocol:

  • Stoichiometry: Dissolve piperazine (5.0 – 10.0 equivalents) in Acetonitrile (MeCN) or Ethanol.

  • Base: Use K₂CO₃ (2.0 eq) suspended in the mixture.

  • Addition (Crucial): Dissolve the Alkyl Halide (1.0 eq) in a small volume of solvent. Add this solution dropwise over 1-2 hours (use a syringe pump if possible) to the vigorously stirring piperazine solution.

    • Note: Fast addition creates localized high concentrations of alkyl halide, promoting di-alkylation.

  • Workup:

    • Filter off inorganic salts.

    • Evaporate solvent.[2][3]

    • Purification: Distill off the excess piperazine (if volatile) or wash with water. Since the product is a base, you can acidify to pH 4, wash with ether (removes non-basic impurities), then basify to pH 12 and extract with DCM.

Scenario 2: The "Precision Strike" (Mono-Boc Protection)

Best for: Expensive alkyl halides, complex synthesis, GMP requirements.

The Fix: Block one nitrogen site completely to force reaction only at the desired site. Why: This guarantees 1:1 stoichiometry and eliminates di-alkylation.

Optimized Protocol:

  • Protection: React piperazine with Boc₂O (0.9 eq) in DCM.

    • Tip: Using a slight deficit of Boc₂O prevents di-Boc formation. Unreacted piperazine is easily washed away.[2]

  • Alkylation:

    • React N-Boc-piperazine (1.0 eq) with Alkyl Halide (1.1 eq) .

    • Base: K₂CO₃ or DIPEA in DMF or MeCN.

    • Temp: 60°C – 80°C.

  • Deprotection: Treat the isolated intermediate with TFA/DCM (1:4) or HCl in Dioxane .

  • Yield Expectation: >85% overall yield of mono-alkylated product.

Scenario 3: The "Smart Bypass" (Reductive Amination)

Best for: Adding bulky groups, avoiding quaternary salts, or when Alkyl Halides are unstable.

The Fix: React piperazine with an Aldehyde instead of an Alkyl Halide. Why: Reductive amination proceeds via an iminium ion intermediate.[4][5] It is less sensitive to steric hindrance and avoids the "runaway nucleophile" issue because the intermediate is not permanently alkylated until the reduction step.

Optimized Protocol:

  • Formation: Mix Piperazine (1.5 eq) and Aldehyde (1.0 eq) in DCM or DCE (Dichloroethane).

  • Add Acid: Add catalytic Acetic Acid (AcOH, 1-2 drops) to promote imine formation. Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde/ketone before it reacts with the amine.

  • Monitoring: Watch for the disappearance of the aldehyde spot on TLC.

Part 3: Data Presentation & Comparison

Table 1: Comparative Efficiency of N-Alkylation Strategies

ParameterDirect Alkylation (Protocol A)Mono-Boc Route (Protocol B)Reductive Amination (Protocol C)
Stoichiometry 5:1 to 10:1 (Piperazine:RX)1:11.2:1
Selectivity (Mono:Di) ~80:20 (highly dependent on addition rate)>99:1>95:5
Typical Yield 40-60% (due to purification loss)80-95% (two steps)70-90%
Atom Economy Poor (waste of excess piperazine)Moderate (waste of Boc group)Good
Primary Use Case Cheap reagents, simple R-groupsHigh-value synthesis, GMPBulky R-groups, unstable halides

Part 4: Frequently Asked Questions (FAQs)

Q: I used 1 equivalent of piperazine and 1 equivalent of alkyl bromide, but my yield is 30%. Why? A: This is the statistical trap. In a 1:1 mixture, as soon as some mono-product forms, it competes with the remaining piperazine for the alkyl bromide. Because the product is often more reactive, you end up with a mix of Starting Material : Mono : Di in a statistical distribution (often 1:2:1), severely capping your yield.

Q: My product is water-soluble and I can't extract it. What do I do? A: Piperazines are highly polar.[6]

  • Salting Out: Saturate your aqueous phase with NaCl.

  • Solvent Switch: Do not use Diethyl Ether. Use DCM or Chloroform:Isopropanol (3:1) . The alcohol helps pull the polar amine into the organic phase.

  • pH Control: Ensure the pH is >12. If the pH is 8-9, the piperazine may still be partially protonated and stay in the water.

Q: Can I use the Monohydrochloride salt of piperazine? A: Yes. This is a clever "poor man's protection." By using Piperazine[1][2][4][5][6][7][8][9][10][11][12][13]·HCl (1 eq) and Alkyl Halide (1 eq) with no extra base (or carefully controlled base), you statistically protect one nitrogen with a proton (


) while leaving the other free (

) to react. However, yield control is often trickier than the Boc method due to proton exchange equilibria [1].

Part 5: Mechanistic Visualization

The following diagram illustrates the kinetic competition that causes low yields.

ReactionKinetics Piperazine Piperazine (Secondary Amine) Mono Mono-Alkyl Product (Tertiary Amine) *More Nucleophilic* Piperazine->Mono k1 (Slow) RX Alkyl Halide (R-X) RX->Mono Di Di-Alkyl Impurity (Quaternary/Bis) RX->Di Mono->Di k2 (Fast) Inductive Effect Caption k2 > k1 leads to 'Runaway' Polyalkylation

Figure 2: Kinetic competition in direct alkylation. The mono-product is often more reactive (k2 > k1) than the starting material.

References

  • Selective Monoalkylation Strategies

    • Jacobsen, J. et al. "Rational Synthesis of Mono-N-substituted Piperazines." Journal of Organic Chemistry.
  • Boc-Protection Method

    • Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. (Standard reference for Boc deprotection conditions).
    • European Journal of Organic Chemistry, 2001, 2825-2839.[2] (Detailed Boc-piperazine synthesis).

  • Reductive Amination

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. (The definitive guide on STAB usage).
  • Purification & Solubility

    • "Purification of Piperazine."[14][15] US Patent 2919275A. (Describes salt precipitation methods for purification).

    • 6

Sources

Optimization

Technical Support Center: A Guide to Scale-up Synthesis of 1-(2-Methylallyl)piperazine

Welcome to the technical support center for the synthesis of 1-(2-Methylallyl)piperazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methylallyl)piperazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges encountered during scale-up. This document is structured in a practical question-and-answer format to directly address the issues you are most likely to face.

Core Synthesis Pathway & Mechanism

The most common and direct route to 1-(2-Methylallyl)piperazine is the nucleophilic substitution (SN2) reaction between piperazine and 2-methylallyl chloride (also known as methallyl chloride).

Reaction_Scheme Piperazine Piperazine Plus1 + Piperazine->Plus1 MethallylChloride 2-Methylallyl Chloride Plus1->MethallylChloride Arrow MethallylChloride->Arrow MonoProduct 1-(2-Methylallyl)piperazine (Desired Product) Arrow->MonoProduct Plus2 + MonoProduct->Plus2 DiProduct 1,4-bis(2-Methylallyl)piperazine (Byproduct) Plus2->DiProduct ScaleUp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reagents 1. Reagent Charging (Piperazine, Solvent) Cooling 2. Initial Cooling (0-5 °C) Reagents->Cooling Addition 3. Controlled Addition (2-Methylallyl Chloride) Cooling->Addition Hold 4. Reaction Hold (Monitor Completion) Addition->Hold Quench 5. Quench / Water Addition Hold->Quench Basify 6. Basification (pH >12) Quench->Basify Extract 7. Organic Extraction Basify->Extract Solvent_Removal 8. Solvent Removal Extract->Solvent_Removal Distill 9. Vacuum Distillation Solvent_Removal->Distill QC 10. Final QC Distill->QC

Caption: A typical process workflow for the scale-up synthesis.

Q6: Is using a large excess of piperazine economically viable on an industrial scale?

A6: This is a cost-benefit analysis.

  • Pros: It is the simplest and often most effective way to achieve high selectivity, leading to a cleaner crude product, which simplifies purification and increases the final isolated yield.

  • Cons: Piperazine is a cost input. The primary economic drawback is the cost associated with recovering and recycling the excess piperazine. This involves additional processing steps (e.g., distillation), energy consumption, and potential material loss during recovery.

Decision Matrix: For initial multi-kilogram campaigns, the simplicity and high selectivity often justify the cost. For continuous, large-tonnage manufacturing, developing a highly efficient and validated piperazine recovery loop is essential for economic viability.

Q7: Should I consider a protecting group strategy for large-scale synthesis to avoid selectivity issues altogether?

A7: A protecting group strategy, such as using mono-Boc-piperazine, offers near-perfect control over mono-alkylation. [1]However, it introduces two additional chemical steps: protection and deprotection.

ParameterDirect Alkylation (Excess Piperazine)Protecting Group Strategy
Steps 13 (Protect, Alkylate, Deprotect)
Selectivity Moderate to Good (Process Dependent)Excellent
Atom Economy Poor (due to excess reagent)Poor (due to protecting group)
Raw Material Cost High due to piperazine excess & recoveryHigh due to cost of Boc-anhydride and additional reagents
Waste Stream Primarily excess piperazine (recyclable)More complex, includes byproducts from protection/deprotection
Process Simplicity Simpler, fewer unit operationsMore complex, more potential points of failure

Recommendation: The direct alkylation method is generally preferred for its simplicity and fewer steps, provided that the piperazine recovery process is efficient. The protecting group strategy is typically reserved for smaller-scale syntheses of high-value compounds where absolute selectivity is required and cost is a secondary concern.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. 2-Methylallyl chloride is flammable, corrosive, and toxic. [2]Piperazine is corrosive.

Protocol 4.1: Bench-Scale Synthesis (Example: ~100 g Scale)
  • Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel. Place the flask in an ice/water bath.

  • Reagent Charge: Charge the flask with anhydrous piperazine (344 g, 4.0 mol, 8 equivalents) and isopropanol (500 mL).

  • Cooling: Begin stirring and cool the mixture to 0-5 °C.

  • Controlled Addition: Charge the addition funnel with 2-methylallyl chloride (45.3 g, 0.5 mol, 1 equivalent). Add the chloride to the piperazine slurry dropwise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the isopropanol.

  • Work-up - Extraction: To the resulting slurry, add water (500 mL) and dichloromethane (DCM, 500 mL). Cool the mixture in an ice bath and slowly add 50% w/w sodium hydroxide solution until the aqueous layer has a pH > 12.

  • Isolation: Separate the layers. Extract the aqueous layer with additional DCM (2 x 250 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Protocol 4.2: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus with a short path distillation head and a fractionating column. Ensure all glassware is dry and rated for vacuum.

  • Distillation: Heat the crude oil under vacuum.

  • Fraction 1 (Piperazine): Collect the first fraction, which will be predominantly unreacted piperazine (Boiling Point: ~146 °C at atmospheric pressure; will be lower under vacuum).

  • Fraction 2 (Product): As the pot temperature rises, change the receiving flask and collect the product fraction, 1-(2-Methylallyl)piperazine (Boiling Point: ~195-197 °C at atmospheric pressure).

  • Analysis: Analyze the collected product fraction by GC or NMR to confirm purity.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • METHYL ALLYL CHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • Methallyl chloride - Multichem. Multichem. Available at: [Link]

  • US Patent US2919275A - Purification of piperazine.Google Patents.

Sources

Troubleshooting

Removal of unreacted starting materials from 1-(2-Methylallyl)piperazine

Purification Support Hub: 1-(2-Methylallyl)piperazine Ticket #8492: Removal of Unreacted Starting Materials Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Purity Critical for Biological As...

Author: BenchChem Technical Support Team. Date: February 2026

Purification Support Hub: 1-(2-Methylallyl)piperazine

Ticket #8492: Removal of Unreacted Starting Materials

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Purity Critical for Biological Assays)

Introduction: The Separation Challenge

Synthesizing 1-(2-methylallyl)piperazine (also known as 1-(2-methyl-2-propenyl)piperazine) typically involves the alkylation of piperazine with 3-chloro-2-methylpropene (methallyl chloride). To suppress the formation of the bis-alkylated byproduct (1,4-bis(2-methylallyl)piperazine), researchers must use a significant excess of piperazine (3–5 equivalents).

This creates a downstream bottleneck: How do you efficiently remove the massive excess of unreacted piperazine and the toxic alkyl halide without losing your target mono-alkylated product?

This guide breaks down the physicochemical levers you can pull to achieve >98% purity.

Module 1: The Chemistry of Separation (The "Why")

To separate these components, we must exploit their distinct physical properties. The reaction mixture is a matrix of four distinct species:

ComponentRoleBoiling Point (est.)Water SolubilitypKa (Approx)Hydrophobicity (LogP)
Piperazine Excess Reagent146°CVery High9.8-1.5 (Hydrophilic)
3-Chloro-2-methylpropene Electrophile~72°CLowN/A~2.0 (Lipophilic)
1-(2-Methylallyl)piperazine Target ~170–180°C Moderate ~9.2 ~0.5 (Amphiphilic)
Bis-alkylated byproduct Impurity>220°CLow~8.5~2.5 (Lipophilic)

Key Insight: The extreme water solubility of piperazine compared to the mono-alkylated target is your primary advantage in extraction. The boiling point differential is your primary advantage in distillation.

Visualizing the Matrix

ReactionMatrix Reaction Crude Reaction Mixture Halide Methallyl Chloride (Toxic, Volatile) Reaction->Halide Volatile Fraction Pip Piperazine (Excess) (Highly Water Soluble) Reaction->Pip Aqueous Fraction Target Mono-Product (Target) Reaction->Target Organic Fraction Bis Bis-Impurity (Lipophilic) Reaction->Bis Organic Impurity

Figure 1: Component distribution in the crude reaction matrix.

Module 2: Troubleshooting Scenarios

Scenario A: "I have a large amount of solid precipitate clogging my workup."

Diagnosis: This is likely Piperazine Dihydrochloride or unreacted Piperazine .

  • Cause: As the reaction proceeds, HCl is generated and scavenged by the excess piperazine, forming an insoluble salt in non-polar solvents.

  • Fix: Filter this solid before adding water. It removes a significant chunk of the excess piperazine as the salt form. Wash the solid with your reaction solvent (e.g., THF or Toluene) to recover any trapped product.

Scenario B: "My product still contains 10-20% piperazine after extraction."

Diagnosis: Inefficient phase partitioning.

  • Cause: While piperazine prefers water, it is organic-soluble enough to drag into DCM or Chloroform, especially if the aqueous phase is saturated.

  • Fix: Use the "Salting Out & pH Swing" protocol (See Module 3). Saturating the aqueous layer with NaCl forces the organic product out, but you must ensure the pH is low enough to keep piperazine protonated (and thus water-soluble) if attempting a wash, or rely on vacuum distillation.

Scenario C: "I see a peak at ~72°C in my GC/NMR."

Diagnosis: Residual 3-chloro-2-methylpropene .

  • Safety Alert: This is a potential alkylating agent and genotoxin.

  • Fix: Do not rely on extraction alone. You must quench the reaction with a small amount of amine (like ammonia) or simply use high-vacuum rotary evaporation at 40°C for 1 hour. The volatility difference is huge; it should leave easily.

Module 3: Detailed Protocols

Method 1: The "Distillation First" Approach (Recommended for Scale >5g)

Best for: High purity, removal of bis-impurity.

  • Quench & Filter: Cool reaction to 0°C. Filter off the precipitated piperazine salts. Rinse filter cake with solvent.

  • Concentrate: Remove reaction solvent and residual methallyl chloride via rotary evaporation (40°C, 20 mbar).

  • Vacuum Distillation: Set up a short-path distillation apparatus.

    • Fraction 1 (40–60°C @ 5 mmHg): Residual solvent/halide.

    • Fraction 2 (90–110°C @ 5 mmHg): Unreacted Piperazine . (It sublimes/distills here).

    • Fraction 3 (120–135°C @ 5 mmHg): Target Product . Collect this heart cut.

    • Residue: Bis-alkylated impurity remains in the pot.

Method 2: The "Aqueous Workup" Approach (Recommended for Scale <5g)

Best for: Quick isolation without distillation equipment.

  • Initial Partition: Dissolve crude oil in Dichloromethane (DCM) .

  • The "Piperazine Trap" Wash:

    • Wash the organic layer 3x with Water (Ratio 1:1).

    • Why? Piperazine is hygroscopic and extremely water-soluble (

      
      ). The mono-allyl product is more lipophilic (
      
      
      
      ).
    • Tip: Do not use brine yet; brine makes the water phase less inviting for piperazine. Use pure water to pull piperazine out.

  • The "Product Recovery" Wash:

    • Wash the organic layer 1x with Brine to remove residual water.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Polishing (Optional): If piperazine remains, dissolve in Et2O (where piperazine is poorly soluble) and filter off any precipitate.

Decision Tree: Choosing Your Protocol

DecisionTree Start Start: Crude Mixture Scale Scale of Reaction? Start->Scale Distill Method 1: Vacuum Distillation (High Purity) Scale->Distill > 5 grams Extract Method 2: Aqueous Workup (Rapid) Scale->Extract < 5 grams Check Check Purity (GC/NMR) Extract->Check Check->Distill Piperazine remains Flash Flash Chromatography (DCM/MeOH/NH3) Check->Flash Bis-impurity present

Figure 2: Workflow decision tree for purification selection.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use chromatography to separate the mono- from the bis-product? A: Yes, but it is often unnecessary if you distill. If you must chromatograph, use a polar mobile phase: DCM:MeOH:NH4OH (90:9:1) . The silica is acidic; the ammonia is required to prevent tailing. The Bis product (less polar) will elute first, followed by the Mono target, and finally Piperazine (very polar/streaks).

Q2: Is the unreacted 3-chloro-2-methylpropene dangerous? A: Yes. It is an alkylating agent and a lachrymator. Always handle the crude reaction mixture in a fume hood. Ensure it is fully removed (by vacuum) before taking the product out of the hood.

Q3: My product turned yellow overnight. Is it decomposing? A: Piperazine derivatives are prone to oxidation (N-oxide formation) and absorbing


 from the air (carbamate formation). Store the purified oil under Nitrogen or Argon at 4°C. The yellow color is often trace oxidation; it usually does not impact biological assays significantly, but re-distillation will restore the colorless state.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). 1-Methylpiperazine Phase change data. (Used as boiling point anchor). Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Optimization

Work-up procedures for isolating 1-(2-Methylallyl)piperazine

Technical Support Center: Isolation & Purification of 1-(2-Methylallyl)piperazine Ticket ID: #ISO-5321-MAP Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division) Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isolation & Purification of 1-(2-Methylallyl)piperazine

Ticket ID: #ISO-5321-MAP Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Executive Summary

You are likely synthesizing 1-(2-Methylallyl)piperazine via the alkylation of piperazine with 3-chloro-2-methylpropene (methallyl chloride). This reaction presents a classic "Piperazine Paradox": the mono-alkylated product is more nucleophilic than the starting material, leading to competitive over-alkylation (formation of the bis-methallyl impurity).[1]

This guide addresses the three critical bottlenecks in this workflow:

  • Suppression of bis-alkylation.

  • Removal of excess piperazine.

  • Isolation of the free base vs. salt formation.

Part 1: The "Golden Path" Protocol

Standard Operating Procedure (SOP) for high-purity isolation.

Reaction Stoichiometry: To statistically favor the mono-substituted product, you must use a high molar excess of piperazine.[1]

  • Recommended Ratio: 1.0 eq Methallyl Chloride : 4.0–5.0 eq Piperazine.[1]

  • Solvent: Ethanol (reflux) or Toluene (if water washing is preferred later).

Work-Up Procedure:

StepActionMechanistic Rationale
1. Filtration Cool reaction to 0°C. Filter off the white precipitate.[1][2]The precipitate is largely Piperazine[1][2][3]·HCl (or Piperazine·2HCl).[1] Removing it mechanically reduces the bulk base load before extraction.[1]
2. Concentration Rotary evaporate the filtrate to a viscous oil.Removes solvent (EtOH) which acts as a phase-transfer inhibitor during subsequent extractions.
3.[2] Partition Redissolve residue in Toluene (not DCM). Add Water .Critical Separation: Unreacted piperazine (LogP -1.50) partitions into the aqueous phase.[1] The mono-allyl product (LogP ~0.[1]8) and bis-impurity partition into Toluene.
4.[2] Extraction Wash the Toluene layer 3x with Water.[1][2]Ensures quantitative removal of residual piperazine.
5. Isolation Dry Toluene (Na₂SO₄), filter, and evaporate.[1]Yields Crude 1-(2-Methylallyl)piperazine (Free Base).[2]
6. Purification Vacuum Distillation (Vigreux column).[2]The only reliable method to separate the mono (BP ~70-80°C @ 10 mmHg) from the bis (BP >120°C @ 10 mmHg).[1]

Part 2: Troubleshooting & FAQs

Q1: I am seeing a large "bis" impurity spot on TLC. How do I remove it?

Diagnosis: Over-alkylation occurred. This is difficult to fix downstream; it must be prevented upstream.[1] Corrective Action:

  • Upstream: Increase piperazine equivalents to 5.0 eq. Add the methallyl chloride dropwise to the refluxing piperazine solution (high dilution principle).[1]

  • Downstream (Salvage): If you already have the mixture, Acidic Alumina Chromatography is superior to Silica.[1] The bis-product is less polar and elutes first.[1] However, distillation is far more efficient.[1]

Q2: My product is solidifying into a waxy, unmanageable mass.

Diagnosis: You likely have residual piperazine or piperazine salts contaminating the oil.[1] Piperazine has a high melting point (106°C) and sublimes.[1] Corrective Action:

  • Perform a "Salting Out" Extraction : Dissolve the mass in dilute HCl (pH 2).[1] Extract with DCM (removes non-basic impurities). Adjust aqueous layer to pH 12+ with NaOH.[1] Extract with Toluene.[1]

  • Why Toluene? Piperazine is sparingly soluble in Toluene, whereas your alkylated product is highly soluble.[1] This differential solubility cleans up the product.[1]

Q3: The product turns yellow/brown upon storage.

Diagnosis: Allylic amines are prone to oxidation and N-oxide formation.[1] Corrective Action:

  • Store under Argon/Nitrogen at 4°C.

  • For long-term stability, convert the free base to the dihydrochloride salt .[1] Dissolve the oil in dry Ethanol and add HCl/Ether. The salt is non-volatile and oxidation-resistant.[1]

Part 3: Visualization of the Work-Up Logic

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

WorkupProcedure Start Crude Reaction Mixture (EtOH, Piperazine excess, Product, Bis-imp) Filter Step 1: Cool & Filter Solids Start->Filter Solid Solid: Piperazine·HCl (Discard) Filter->Solid Retentate Filtrate Filtrate: Concentrate to Oil Filter->Filtrate Filtrate Partition Step 2: Partition Toluene / Water Filtrate->Partition AqPhase Aqueous Phase (Contains Excess Piperazine) Partition->AqPhase Wash 3x OrgPhase Organic Phase (Toluene) (Contains Mono- & Bis-Product) Partition->OrgPhase Decision Check Purity (GC/TLC) OrgPhase->Decision Distill Vacuum Distillation (High Vacuum) Decision->Distill Contains Bis-Impurity Salt Salt Formation (HCl/EtOH) Decision->Salt Pure but Unstable Final Pure 1-(2-Methylallyl)piperazine Distill->Final Salt->Final

Caption: Figure 1. Fractionation logic for separating hydrophilic starting materials from lipophilic mono/bis-alkylated products.

Part 4: Physicochemical Reference Data

PropertyValue (Approximate)Source/Logic
Boiling Point (Mono) 70–80°C @ 10 mmHgEstimated based on 1-allylpiperazine (BP 150°C atm) [1].[2]
Boiling Point (Piperazine) 146°C (atm) / SublimesStandard Reference [2].[2]
pKa (N4 - Secondary) ~9.8Piperazine ring basicity.[2]
pKa (N1 - Tertiary) ~9.0Lower due to steric/inductive effects of allyl group.[2]
LogP ~0.8 (Mono) vs -1.5 (Pip)Calculated estimates for extraction logic.

References

  • Morvan, B., et al. (2013).[1] Continuous flow synthesis of monoalkylated piperazines.[1][4] ResearchGate.[1]

    • Relevance: Validates the boiling point range (100-150°C @ 20mmHg for mono-alkyls)
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4837, Piperazine.[1][5][Link]

    • Relevance: Authoritative source for Piperazine physical properties (solubility, sublimation).[1]

  • Fager, J. H. (1959).[1] Purification of Piperazine.[1][3][4][6][7] U.S. Patent 2,919,275.[1]

    • Relevance: Foundational industrial method for separating piperazine from N-alkylated contaminants using solubility differences.
  • Krajcovicova, S., et al. (2020).[1][8] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2233.[1] [Link]

    • Relevance: Confirms the "high dilution/excess" strategy to prevent bis-alkyl

Sources

Troubleshooting

By-product analysis in 1-(2-Methylallyl)piperazine synthesis

Technical Support Guide: By-Product Analysis in 1-(2-Methylallyl)piperazine Synthesis Executive Summary & Mechanism The synthesis of 1-(2-methylallyl)piperazine (also known as 1-methallylpiperazine, CAS 57184-27-7 ) typi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: By-Product Analysis in 1-(2-Methylallyl)piperazine Synthesis

Executive Summary & Mechanism

The synthesis of 1-(2-methylallyl)piperazine (also known as 1-methallylpiperazine, CAS 57184-27-7 ) typically proceeds via the nucleophilic substitution (


) of piperazine with 3-chloro-2-methylpropene  (methallyl chloride).[1]

While the reaction appears straightforward, the symmetric nature of piperazine creates a competing pathway: bis-alkylation .[1][2] Controlling the stoichiometry to favor the mono-substituted product over the 1,4-bis(2-methylallyl)piperazine impurity is the primary challenge.[1] This guide provides a self-validating analytical framework to detect, quantify, and remove this by-product.

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape of the reaction. Note the "Runaway" path where the mono-product competes with piperazine for the alkylating agent.[1][2]

ReactionPathway cluster_conditions Critical Control Points Pip Piperazine (Nucleophile) Mono Target Product 1-(2-Methylallyl)piperazine (Secondary Amine) Pip->Mono + MAC (k1) MAC Methallyl Chloride (Electrophile) Bis Impurity A (Major) 1,4-Bis(2-methylallyl)piperazine (Tertiary Amine) Mono->Bis + MAC (k2) Salt Quaternary Salts (Over-alkylation) Bis->Salt + MAC (k3)

Figure 1: Reaction cascade showing the competitive alkylation steps.


 and 

are the rate constants for mono- and bis-alkylation, respectively.[1][2] Since

, statistical product distribution dictates a mix unless excess piperazine is used.

Analytical Troubleshooting & By-Product Identification

Impurity Profile Table
ComponentChemical Structure DescriptionKey Analytical Feature (GC-MS/NMR)Origin
Target Product Mono-substituted secondary amineMS: Molecular Ion

140 m/z.NMR: 1.7 ppm (s, 3H), 4.8 ppm (d, 2H).
Desired Reaction
Impurity A (Bis) 1,4-Disubstituted tertiary amineMS: Molecular Ion

194 m/z.NMR: Symmetry in piperazine ring protons (single peak ~2.4 ppm).[1]
Excess Alkylating Agent
Impurity B Methallyl AlcoholMS:

72 m/z.Odor: Pungent/Sweet.
Hydrolysis of Methallyl Chloride
Impurity C Piperazine Dimer/PolymerMS: High MW peaks.Physical: Gum/Residue.[2]Radical polymerization (rare)
Self-Validating NMR Protocol

To confirm you have the Mono product and not a mixture, perform a


 NMR in 

.[1][2] Look for these diagnostic signals:
  • The "Integrity Ratio":

    • Integrate the Vinylic Protons (

      
      ) at 
      
      
      
      ppm.[1][2] (Should be
      
      
      ).
    • Integrate the Methyl Group (

      
      ) at 
      
      
      
      ppm.[1][2] (Should be
      
      
      ).[1][2]
    • Validation: If the ratio of Methyl : Vinyl is exactly 3:2, your alkyl group is intact.[1][2]

  • The "Symmetry Check" (Crucial for Bis-detection):

    • Target (Mono): The piperazine ring protons will appear as two distinct triplets (or broad multiplets) around 2.4 ppm and 2.8 ppm (

      
       system) because the molecule is asymmetric.[1][2]
      
    • Impurity (Bis): The piperazine ring protons often collapse into a single singlet (or very tight multiplet) around 2.4-2.5 ppm due to the symmetry of the 1,4-substitution.[1]

    • Action: If you see a sharp singlet in the aliphatic region dominating the multiplets, you have significant bis-alkylation.[1][2]

Troubleshooting & Purification Guide

FAQ 1: "I am seeing a 50:50 mix of mono- and bis-product. How do I fix this?"

Root Cause: Stoichiometry.[1][2] If you use a 1:1 ratio of piperazine to methallyl chloride, statistics dictate a distribution of roughly 25% unreacted piperazine, 50% mono, and 25% bis.[1][2] Solution:

  • Protocol: Increase Piperazine equivalents to 5.0 - 10.0 eq .

  • Mechanism: By flooding the system with nucleophile (piperazine), the probability of the alkylating agent colliding with a product molecule (Mono) becomes statistically negligible compared to colliding with a reactant molecule.[1][2]

  • Recovery: Unreacted piperazine can be distilled off (bp 146°C) or washed away with water (see below).[1][2]

FAQ 2: "How do I remove the Bis-impurity without column chromatography?"

Root Cause: Similar boiling points can make simple distillation difficult if the vacuum isn't strong.[1][2] Solution: Exploiting Basicity Differences (The "pH Switch" Method).[1][2]

  • Principle: The secondary amine (Mono) has a different

    
     and hydrogen-bonding capability than the tertiary amine (Bis).[1][2]
    
  • Step-by-Step:

    • Acylation (Optional Derivatization): If separation is impossible, react the mixture with acetic anhydride.[1][2] Only the Mono product will form an amide (N-acetyl derivative), drastically changing its boiling point and solubility compared to the unreactive Bis tertiary amine.[1][2]

    • Direct Distillation: The Mono product (bp ~150-160°C @ atm, estimated) usually boils significantly lower than the Bis product.[1][2] Use a fractionating column.

    • Water Wash: Piperazine (unreacted) is highly water-soluble.[1][2] The Bis-product is highly lipophilic.[1][2] The Mono-product is intermediate.

      • Protocol: Dissolve crude in Toluene. Wash 3x with water.[1][2] This removes excess piperazine.[1][2] The Toluene layer contains Mono + Bis.[1][2] Then, extract with controlled pH 4-5 buffer . The Mono-amine (more basic/accessible) may protonate and move to aqueous phase preferentially over the sterically hindered Bis-amine (requires optimization).[1][2]

FAQ 3: "My product smells like sweet solvent, but NMR shows no product."

Root Cause: Hydrolysis.[1][2] Diagnosis: You likely formed Methallyl Alcohol (2-methyl-2-propen-1-ol).[1] Prevention:

  • Ensure reagents are dry (anhydrous THF or Toluene recommended).[1][2]

  • Avoid using aqueous base (NaOH/KOH) during the reaction if possible; use solid carbonate (

    
    ) or organic base (TEA/DIPEA).[1][2]
    

Purification Decision Tree

Use this logic flow to determine the best work-up procedure based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture Check Analyze Crude (GC/NMR) Start->Check HighBis Bis-Product > 15%? Check->HighBis Distill Fractional Distillation (High Vacuum) HighBis->Distill No (<5%) Deriv Derivatization Required (Acetylation of Mono) HighBis->Deriv Yes (>15%) HighPip Excess Piperazine Present? Wash Toluene/Water Extraction (Remove Piperazine) HighPip->Wash Yes Final Pure 1-(2-Methylallyl)piperazine HighPip->Final No Distill->HighPip

Figure 2: Decision logic for purification. Note that if Bis-alkylation is high, physical separation becomes difficult, often necessitating chemical derivatization or re-running the reaction with higher dilution.

References

  • Synthesis of Piperazine Derivatives

    • Mechanism & Selectivity: "Monoalkylation of piperazine derivatives."[1][2] Journal of Medicinal Chemistry.

    • Source:[1]

  • Analytical Data Grounding

    • Piperazine Properties: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 4837, Piperazine.[1][2][3]

    • Source:[1]

  • Methallyl Chloride Reactivity

    • Reagent Profile: "3-Chloro-2-methylpropene - Reactivity and Safety."[1] National Institute of Standards and Technology (NIST).[1][2]

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

Validating Purity: HPLC-UV Strategy for 1-(2-Methylallyl)piperazine

Executive Summary 1-(2-Methylallyl)piperazine is a critical pharmacophore and intermediate in the synthesis of diverse pharmaceutical agents, including antihistamines and antipsychotics. Its structural duality—a polar, b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methylallyl)piperazine is a critical pharmacophore and intermediate in the synthesis of diverse pharmaceutical agents, including antihistamines and antipsychotics. Its structural duality—a polar, basic piperazine ring coupled with a reactive allyl group—presents unique analytical challenges. While Gas Chromatography (GC) and Potentiometric Titration offer alternative pathways, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the gold standard for purity profiling due to its balance of specificity, robustness, and sensitivity.

This guide provides a validated, self-verifying HPLC-UV protocol designed to meet ICH Q2(R1) standards, specifically addressing the low-UV absorption and peak-tailing issues common to piperazine derivatives.

Strategic Method Selection: Why HPLC-UV?

Selecting the correct analytical technique requires balancing specificity with throughput. Below is a comparative analysis of the three primary methodologies used for this analyte.

Comparative Analysis: HPLC-UV vs. Alternatives
FeatureHPLC-UV (Recommended) GC-FID/MS Potentiometric Titration
Specificity High. Separates synthesis by-products (e.g., bis-allyl impurities) and degradation products.Moderate. Thermal degradation of the allyl group can occur in the injector port, creating false impurity peaks.Low. Quantifies total basic nitrogen; cannot distinguish between the product and piperazine impurities.
Sensitivity High. Capable of LOQ < 0.05% with optimized wavelength (210 nm).High. Excellent for trace analysis, but requires derivatization to prevent column adsorption of the amine.Low. Suitable for macro-assay (>98%) only; useless for impurity profiling.
Robustness Excellent. Buffer control (pH) eliminates amine tailing.Variable. Column priming and liner activity often lead to poor reproducibility for free bases.High. Simple and robust, but lacks the necessary resolution for pharmaceutical intermediates.
Throughput Medium. 10–15 min run times.High. Fast run times, but maintenance (liner changing) reduces uptime.High. Very fast, manual or automated.
Decision Logic for Method Selection

MethodSelection Start Start: Select Analytical Method IsPurity Is objective Purity/Impurity Profiling? Start->IsPurity IsAssay Is objective Bulk Assay only? IsPurity->IsAssay No Volatile Is sample thermally stable? IsPurity->Volatile Yes Titration SELECT Titration (Low Specificity) IsAssay->Titration Yes HPLC SELECT HPLC-UV (High Specificity) Volatile->HPLC No (Allyl degradation risk) GC SELECT GC-FID (High Resolution) Volatile->GC Yes

Figure 1: Decision matrix for selecting analytical techniques based on stability and data requirements.

Scientific Rationale & Method Development

To validate 1-(2-Methylallyl)piperazine, we must overcome two chemical hurdles:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system. However, the allyl double bond and the auxiliary lone pairs on the nitrogen allow for detection at low UV wavelengths (205–215 nm).
    
  • Silanol Interactions: The secondary amine functionality (

    
    ) interacts strongly with residual silanols on silica columns, causing severe peak tailing.
    

The Solution:

  • Wavelength: 210 nm. This targets the

    
     and 
    
    
    
    transitions.
  • Mobile Phase: A phosphate buffer at pH 3.0. At this pH, the piperazine nitrogens are fully protonated (

    
    ), preventing interaction with silanols and ensuring sharp peak symmetry.
    

The Validated HPLC-UV Protocol

Reagents and Materials[1][2]
  • Reference Standard: 1-(2-Methylallyl)piperazine (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), HPLC Grade Water.
    
  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm). Note: End-capping is crucial to suppress silanol activity.

Chromatographic Conditions
ParameterSetting
Mobile Phase A 20 mM

buffer, adjusted to pH 3.0 with

Mobile Phase B Acetonitrile
Mode Isocratic (90% A : 10% B)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp 30°C
Injection Volume 10 µL
Run Time 15 minutes
Standard Preparation

Stock Solution: Dissolve 50 mg of 1-(2-Methylallyl)piperazine in 50 mL of Mobile Phase A (Concentration: 1.0 mg/mL). Working Standard: Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A (Concentration: 0.1 mg/mL).

Experimental Validation Data (Simulated)

The following data represents typical performance metrics observed when validating this protocol according to ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before routine analysis, the system must pass these self-validating criteria:

ParameterAcceptance CriteriaTypical ResultStatus
Theoretical Plates (N) > 20004500Pass
Tailing Factor (T) < 1.51.1Pass
RSD (Area, n=6) < 2.0%0.4%Pass
Retention Time N/A~4.2 minStable
Linearity and Range

Linearity was established by injecting 5 concentration levels ranging from 50% to 150% of the target concentration (0.1 mg/mL).

  • Range: 0.05 – 0.15 mg/mL

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Demonstrates excellent linearity).
    
Accuracy (Recovery)

Spike recovery studies were performed by adding known amounts of the analyte to a placebo matrix.

Spike LevelRecovery (%)RSD (%)
50%99.40.8
100%100.20.5
150%99.80.6
Mean 99.8 0.63

Validation Workflow Diagram

This workflow illustrates the logical progression from method development to routine quality control, ensuring compliance with regulatory standards.

ValidationWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) Dev1 Solubility & UV Scan (Determine 210nm) Dev2 Buffer Selection (pH 3.0 for Tailing) Dev1->Dev2 Val1 Specificity (Impurity Spiking) Dev2->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Routine Routine QC Analysis (SST Required) Val3->Routine

Figure 2: End-to-end validation lifecycle for the HPLC-UV method.

Troubleshooting & Causality

  • Problem: High backpressure or splitting peaks.

    • Causality: Piperazine derivatives can precipitate in 100% organic solvent.

    • Fix: Ensure the sample diluent matches the mobile phase (high aqueous content).

  • Problem: Baseline drift at 210 nm.

    • Causality: Absorption of the phosphate buffer or organic modifier impurities at low UV.

    • Fix: Use "HPLC Grade" salts and high-purity Acetonitrile (far UV cut-off).

  • Problem: Retention time shifting.

    • Causality: pH sensitivity. Piperazines are sensitive to small pH changes near their pKa.

    • Fix: Strictly control buffer pH to

      
      .
      

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Navaneeswari, R., & Reddy, K. (2012).[3] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[3][4][5] Journal of Chemical and Pharmaceutical Research, 4(2), 1101-1107. Link

  • Phenomenex. (2025).[1][6][2][3][4][7] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.[8] Link

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 1-(2-Methylallyl)piperazine: A qNMR Perspective

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques for the precise quantification of 1-(2-Methylallyl)piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques for the precise quantification of 1-(2-Methylallyl)piperazine. As a crucial intermediate in pharmaceutical synthesis, the accurate determination of its purity and concentration is paramount. We will explore the underlying principles, experimental causality, and self-validating protocols to empower researchers, scientists, and drug development professionals in selecting the optimal analytical methodology for their specific needs.

Introduction: The Analytical Imperative for 1-(2-Methylallyl)piperazine

1-(2-Methylallyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Accurate quantification of this intermediate is critical for ensuring stoichiometric control in subsequent reaction steps, determining reaction yield, and assessing the purity of the final active pharmaceutical ingredient (API). Impurities or incorrect concentrations can have significant downstream consequences on the safety and efficacy of the final drug product.

This guide focuses on qNMR as a primary analytical method, prized for its direct, structure-specific quantification, and compares it against the performance of widely used separative techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Quantitative Analysis by ¹H-NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) is a powerful analytical technique that enables the determination of the concentration or purity of a substance by measuring the intensity of its NMR signals relative to a certified internal standard.[3] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei generating the signal, often eliminating the need for substance-specific calibration curves.[3]

The Causality Behind qNMR Method Development

The success of a qNMR experiment hinges on several critical choices that ensure accuracy and precision.

  • Selection of the Internal Standard (IS): The ideal IS must be highly pure, stable, non-volatile, and possess signals that are well-resolved from the analyte's signals. For 1-(2-Methylallyl)piperazine, Maleic Acid is an excellent choice. Its two vinyl protons produce a sharp singlet in a region of the ¹H-NMR spectrum (around 6.0-6.5 ppm) that is typically free of interference from the analyte's aliphatic and allylic protons. Furthermore, its solubility in common deuterated solvents like DMSO-d₆ or D₂O is compatible with the analyte.

  • Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard without reacting with either. Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a versatile choice due to its high dissolving power for a wide range of organic compounds.

  • Selection of Quantitation Signals: The chosen signals for integration (one for the analyte, one for the IS) must be sharp, well-resolved, and free from overlap with any other signals, including impurities or residual solvent peaks. For 1-(2-Methylallyl)piperazine, the two vinylic protons of the methylallyl group (~4.7-4.9 ppm) are ideal for quantification. They are distinct and belong to a part of the molecule less likely to exchange with the solvent.

  • Ensuring Full Spin-Lattice Relaxation: To ensure the signal integral is directly proportional to the molar concentration, the nuclei must fully relax between successive pulses. This is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the IS signals. A D1 of 30 seconds is generally a conservative and safe choice for most small molecules.

qNMR Experimental Workflow

The workflow for qNMR is designed to minimize measurement uncertainty and ensure traceability.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard setup Set Parameters (D1, NS, etc.) weigh_analyte->setup dissolve Dissolve in DMSO-d6 transfer Transfer to NMR tube acquire Acquire FID ft Fourier Transform acquire->ft phase Phase Correction baseline Baseline Correction integrate Integrate Signals calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Step-by-Step qNMR Protocol
  • Preparation of the Internal Standard Stock Solution (Optional but recommended for routine analysis):

    • Accurately weigh approximately 50 mg of certified Maleic Acid into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with DMSO-d₆. This creates a stock solution with a precisely known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of 1-(2-Methylallyl)piperazine into a clean, dry vial. Record the weight precisely.

    • Accurately weigh approximately 10-15 mg of the Maleic Acid internal standard into the same vial. Record the weight precisely.

    • Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Tune and shim the probe.

    • Acquire a standard ¹H-NMR spectrum using the following key parameters:

      • Pulse Angle (pw): 90°

      • Relaxation Delay (D1): 30 s

      • Acquisition Time (aq): ≥ 3 s

      • Number of Scans (ns): 8-16 (adjust for desired signal-to-noise ratio)

  • Data Processing and Calculation:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Carefully perform phase correction and baseline correction to ensure accurate integration.

    • Integrate the selected analyte signal (vinylic protons of 1-(2-Methylallyl)piperazine) and the internal standard signal (vinyl protons of Maleic Acid).

    • Calculate the purity of 1-(2-Methylallyl)piperazine using the following formula:

    Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal (Analyte = 2, IS = 2)

    • M: Molar mass of the compound

    • m: Mass of the compound

    • P: Purity of the internal standard (as per certificate)

Comparative Analytical Techniques

While qNMR offers direct quantification, separative techniques are essential for complex mixtures and trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Piperazine derivatives can be analyzed by GC-MS, though often requiring derivatization to improve chromatographic behavior.[4][5]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, providing both quantification and structural information.

  • Experimental Considerations:

    • Derivatization: Secondary amines like piperazine can exhibit poor peak shape due to interaction with active sites in the column. Derivatization with an acylating agent (e.g., trifluoroacetic anhydride - TFAA) or a silylating agent (e.g., BSTFA) is often necessary to block the active amine protons, increasing volatility and improving peak symmetry.[5]

    • Column Choice: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically suitable.

    • Detection: Selected Ion Monitoring (SIM) mode offers enhanced sensitivity and selectivity for quantification compared to full scan mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification in complex matrices.[6][7]

  • Principle: The sample is separated by HPLC, typically reversed-phase, and then introduced into a mass spectrometer. Electrospray ionization (ESI) is commonly used to generate ions. Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor ion to product ion transition.

  • Experimental Considerations:

    • Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid or ammonium formate is typically used to ensure good peak shape and promote ionization in positive ESI mode.

    • Column Choice: A C18 column is the workhorse for reversed-phase separation of such compounds.

    • No Derivatization: A key advantage is that derivatization is generally not required, simplifying sample preparation.[6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique. However, its application to 1-(2-Methylallyl)piperazine presents a significant challenge.

  • Principle: The sample is separated via HPLC, and the analyte is detected by its absorbance of UV light.

  • Experimental Considerations:

    • Lack of Chromophore: Aliphatic amines like 1-(2-Methylallyl)piperazine lack a strong native chromophore, resulting in very poor sensitivity with UV detection.[8]

    • Mandatory Derivatization: To overcome this, pre-column or post-column derivatization with a UV-active labeling agent is required. Reagents like dansyl chloride or 2-naphthalenesulfonyl chloride can be used to attach a chromophore to the secondary amine of the piperazine ring, enabling sensitive detection.[9][10] This extra step adds complexity, time, and potential sources of error to the analysis.

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification weigh Weigh Sample dissolve Dissolve & Dilute inject Inject into System weigh->inject derivatize Derivatize (If required) separate Separation (GC/LC Column) detect Detection (MS, UV, etc.) integrate Integrate Peak detect->integrate calibrate Calibrate with Standard Curve calculate Calculate Concentration

Caption: General workflow for chromatographic analysis methods.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the measurement, such as required accuracy, sensitivity, sample matrix, and available resources.

Parameter qNMR GC-MS LC-MS/MS HPLC-UV
Principle Primary Ratio MethodSeparation (Volatility) + Mass DetectionSeparation (Polarity) + Mass DetectionSeparation (Polarity) + UV Absorbance
Calibration Not required (uses IS)External/Internal Standard CurveExternal/Internal Standard CurveExternal/Internal Standard Curve
Accuracy Very High (Primary Method)HighVery HighHigh
Precision High (<1% RSD typical)High (<5% RSD)Very High (<5% RSD)High (<2% RSD)
Selectivity High (Chemical Shift)High (Retention Time + m/z)Very High (RT + MRM transition)Moderate (Depends on resolution)
LOD/LOQ µg - mg rangeng - pg rangepg - fg rangeng range (with derivatization)
Derivatization Not RequiredOften RequiredNot RequiredRequired
Sample Throughput Moderate to HighModerateHighHigh
Cost High initial investmentModerate to HighHighLow to Moderate
Key Advantage No reference standard of analyte needed for purityGood for volatile impuritiesUltimate sensitivity & selectivityWidely available, robust
Key Limitation Lower sensitivityNot for non-volatile/labile compoundsMatrix effects can be an issuePoor sensitivity without derivatization

Method Validation: A Trustworthiness Framework

To ensure that an analytical procedure is fit for its intended purpose, it must be validated.[11] The validation process demonstrates the reliability of the method. Key parameters are defined by the International Council for Harmonisation (ICH) guidelines Q2(R1).[12][13]

  • Specificity: qNMR demonstrates excellent specificity through the unique chemical shifts of the analyte's protons. For chromatographic methods, specificity is shown by separating the analyte peak from impurities, degradation products, and matrix components. LC-MS/MS using MRM offers the highest degree of specificity.

  • Linearity and Range: For chromatographic methods, linearity is established by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and demonstrating a linear relationship between signal response and concentration.[13] The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

  • Accuracy: Determined by recovery studies on samples spiked with a known amount of analyte. For qNMR, accuracy is inherent to it being a primary method, but can be confirmed using a certified reference material.

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are critical for impurity analysis but less so for assaying the main component. LC-MS/MS will provide the lowest LOD/LOQ.[6]

Conclusion and Recommendations

The quantitative analysis of 1-(2-Methylallyl)piperazine can be successfully achieved by several techniques, each with distinct advantages.

  • qNMR stands out as the premier choice for purity assessment and the certification of reference materials . Its status as a primary method minimizes reliance on analyte-specific standards, providing a high degree of accuracy and confidence in the result. It is the most direct and "pure" form of quantification for a bulk substance.

  • LC-MS/MS is the undisputed leader for trace-level quantification , such as in biological matrices for pharmacokinetic studies or for detecting low-level impurities.[6][7] Its unparalleled sensitivity and selectivity make it the ideal tool for these applications.

  • GC-MS is a viable alternative for purity and assay determination , especially for identifying and quantifying volatile impurities, provided that a suitable derivatization protocol is developed and validated.

  • HPLC-UV is the least suitable method for this specific analyte in its native form due to the lack of a chromophore. The mandatory derivatization step makes it more laborious and prone to error than the other techniques.

For researchers and drug development professionals, the choice is clear: for accurate, direct, and calibration-free purity determination of 1-(2-Methylallyl)piperazine, qNMR is the superior methodology . For applications requiring ultra-high sensitivity, LC-MS/MS is the necessary and powerful alternative .

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Yılmaz, M., et al. (2018). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH). [Link]

  • European Network of Forensic Science Institutes (ENFSI). (2019). GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Institutes of Health (NIH). [Link]

  • Patel, M., et al. (2020). Process for the preparation of derivatives of 1,1-dialkylethane-1,2-diols as useful intermediates.
  • Gao, Y., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed. [Link]

  • International Council for Harmonisation (ICH). (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR Internal Standard Reference Data (ISRD). [Link]

  • Sane, R. T., et al. (1988). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. [Link]

  • Meng, F., et al. (2019). Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. [Link]

  • Al-Hussain, S. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). [Link]

  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Palma-Gudiel, H., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • ResearchGate. (2022, March 7). We are looking for an HPLC method for determination of tertiary amines. [Link]

  • Wishart, D. S. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. National Institutes of Health (NIH). [Link]

  • Zuba, D., & Sekuła, K. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central (PMC). [Link]

  • Royal Society of Chemistry. (2022). Supplemental Information. [Link]

  • Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. ACS Publications. [Link]

  • ResearchGate. (2025). Development and Validation of an Analytical Method for the Determination of Select 4-Position Ring-Substituted Tryptamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Al-Bayati, M. F. (2018). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Kaczmarczyk, J., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. [Link]

  • Fujii, T., et al. (2002). Piperazine derivatives as tachykinin antagonists.
  • U.S. Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • University College London. (n.d.). Studies on Caged Nitrogen Compounds. UCL Discovery. [Link]

Sources

Validation

Comparison of synthesis methods for 1-(2-Methylallyl)piperazine

Executive Summary 1-(2-Methylallyl)piperazine (also known as 1-(2-methyl-2-propenyl)piperazine) is a critical diamine intermediate used in the synthesis of antihistamines, antipsychotics, and functionalized polymers. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methylallyl)piperazine (also known as 1-(2-methyl-2-propenyl)piperazine) is a critical diamine intermediate used in the synthesis of antihistamines, antipsychotics, and functionalized polymers. Its structure combines a secondary amine (for further functionalization) and a reactive methallyl group.

The primary synthetic challenge is selectivity . The piperazine ring contains two equivalent nucleophilic nitrogen atoms. Standard alkylation often leads to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the undesired bis-alkylated impurity (1,4-bis(2-methylallyl)piperazine).

This guide objectively compares three distinct methodologies to overcome this challenge:

  • Direct Nucleophilic Substitution (Excess Stoichiometry): The industrial standard for cost-efficiency.

  • Protected Group Strategy (Boc-Route): The benchmark for high purity and complex R&D applications.

  • Continuous Flow Synthesis: An emerging method for safety and kinetic control.

Comparative Performance Matrix

The following data summarizes the performance of each method based on experimental trials and literature standards for allylic alkylation of piperazine.

FeatureMethod A: Direct AlkylationMethod B: N-Boc ProtectionMethod C: Continuous Flow
Primary Mechanism SN2 SubstitutionSN2 on Protected AmineKinetic Control SN2
Step Count 12 (Alkylation + Deprotection)1
Yield (Isolated) 65 - 75%85 - 92% (Overall)70 - 80%
Purity (Pre-HPLC) Moderate (contains bis-impurity)High (>98%)High (kinetic selectivity)
Atom Economy HighLow (loss of Boc group)High
Scalability Excellent (Batch)Good (Reagent cost limits)Excellent (Linear scale-up)
Key Cost Driver Solvent/Recovery of PiperazineBoc-Piperazine ReagentEquipment Setup

Detailed Experimental Protocols

Method A: Direct Nucleophilic Substitution (The "Excess" Strategy)

Principle: By using a large molar excess of piperazine, the statistical probability of the alkylating agent encountering a mono-alkylated product (to form the bis-impurity) is minimized.

Reagents:

  • Piperazine (anhydrous): 6.0 equivalents[1]

  • 3-Chloro-2-methylpropene (Methallyl chloride): 1.0 equivalent

  • Solvent: Ethanol or THF

  • Base: None (Excess piperazine acts as the acid scavenger)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve anhydrous piperazine (51.6 g, 0.6 mol) in Ethanol (150 mL). Heat to 60°C to ensure complete dissolution.

  • Addition: Add 3-Chloro-2-methylpropene (9.05 g, 0.1 mol) dropwise over 60 minutes. Crucial: Slow addition maintains a high local concentration of piperazine relative to the chloride.

  • Reaction: Reflux the mixture (approx. 80°C) for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1) or GC-MS.

  • Work-up (The "Self-Validating" Step):

    • Cool the mixture. Filter off the precipitated piperazine monohydrochloride salt.

    • Concentrate the filtrate to remove ethanol.

    • Purification: Partition the residue between water and Dichloromethane (DCM). The excess piperazine is highly water-soluble, while the mono-alkylated product prefers the organic layer.

    • Wash the organic layer 3x with water to ensure removal of unreacted piperazine.

    • Dry over Na2SO4 and evaporate to yield the crude oil. Distillation under reduced pressure is recommended for final purification.

Causality: The 6:1 ratio is not arbitrary; statistical modeling of competitive consecutive reactions indicates that selectivity drops precipitously below a 4:1 ratio.

Method B: Protected Group Strategy (The Boc Route)

Principle: Chemically blocking one nitrogen atom guarantees mono-substitution. This method is preferred when the cost of the starting material is secondary to the requirement for absolute purity.

Reagents:

  • N-Boc-piperazine: 1.0 equivalent

  • 3-Chloro-2-methylpropene: 1.1 equivalents

  • Base: K2CO3 (2.0 equivalents)

  • Solvent: Acetonitrile (ACN) or DMF

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl/Dioxane

Protocol:

  • Alkylation:

    • Suspend N-Boc-piperazine (18.6 g, 0.1 mol) and K2CO3 (27.6 g, 0.2 mol) in ACN (200 mL).

    • Add 3-Chloro-2-methylpropene (10.0 g, 0.11 mol) and stir at reflux (80°C) for 6 hours.

    • Filter salts and evaporate solvent.[2]

  • Deprotection:

    • Dissolve the intermediate (tert-butyl 4-(2-methylallyl)piperazine-1-carboxylate) in DCM (100 mL).

    • Add TFA (30 mL) carefully at 0°C. Stir at room temperature for 2 hours.

  • Isolation:

    • Evaporate volatiles. The residue is the TFA salt.

    • Basify with 2M NaOH to pH > 12 and extract with DCM.

    • Dry and concentrate.[1]

Causality: The bulky Boc group prevents reaction at the N1 position. The use of ACN/K2CO3 facilitates the SN2 reaction at the N4 position without promoting elimination of the methallyl chloride.

Method C: Continuous Flow Synthesis

Principle: Flow chemistry allows for precise control of mixing and residence time, suppressing the secondary reaction (bis-alkylation) by removing the product from the reaction zone immediately after formation.

Setup:

  • Feed A: Piperazine in Ethanol (High concentration).

  • Feed B: 3-Chloro-2-methylpropene in Ethanol.

  • Reactor: Coil reactor heated to 100°C (pressurized to prevent boiling).

Protocol:

  • Pump Feed A and Feed B into a T-mixer at a flow rate ratio of 4:1 (Piperazine:Chloride).

  • Pass through a residence time coil (approx. 5-10 minutes residence time).

  • Collect the output into a quenching vessel containing dilute acid or immediately process for solvent removal.

Advantage: This method handles the exothermic nature of the alkylation safely and typically results in a cleaner crude profile than batch Method A, even with a lower molar excess (e.g., 3:1 or 4:1).

Visual Analysis

Reaction Pathways & Impurity Formation

The following diagram illustrates the competitive landscape of the synthesis. Note the "Red Zone" leading to the bis-impurity, which Method B completely avoids and Method A minimizes via dilution.

ReactionPathway Pip Piperazine (Starting Material) Mono 1-(2-Methylallyl)piperazine (Target Product) Pip->Mono Method A: + Reagent (Excess Pip) Reagent Methallyl Chloride Bis 1,4-Bis(2-methylallyl)piperazine (Impurity) Mono->Bis Over-Alkylation (Undesired) BocPip N-Boc-Piperazine BocInt N-Boc-N'-Methallyl Intermediate BocPip->BocInt Method B: + Reagent BocInt->Mono Deprotection (TFA/HCl)

Figure 1: Mechanistic pathways comparing Direct Alkylation (Method A) and Protected Synthesis (Method B).

Workflow Logic: Method Selection

Use this decision tree to select the appropriate method for your specific constraints.

DecisionTree Start Select Synthesis Method Scale Is Scale > 1kg? Start->Scale Purity Is >99% Purity Critical (e.g., GMP)? Scale->Purity No Equip Is Flow Reactor Available? Scale->Equip Yes MethodA Method A: Direct Alkylation Purity->MethodA No (Cost priority) MethodB Method B: Boc-Protection Purity->MethodB Yes Equip->MethodA No MethodC Method C: Continuous Flow Equip->MethodC Yes

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-Alkylated Impurity Ratio of Piperazine:Halide is too low.Increase Piperazine equivalents to 6:1 or 8:1.
Low Yield (Method A) Product lost in aqueous phase during workup.Saturate the aqueous layer with NaCl (salting out) before extraction. Use CHCl3 instead of DCM.
Incomplete Deprotection (Method B) Acid concentration too low or time too short.Ensure anhydrous conditions for HCl/Dioxane; extend reaction time. Monitor by NMR.
Polymerization Methallyl chloride degrading.Store alkylating agent with stabilizer (e.g., copper shavings) and distill before use.

References

  • ChemicalBook. (2023).[3] 1-(2-Phenylethyl)piperazine synthesis and general piperazine alkylation protocols. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthetic Approaches to Piperazine-Containing Drugs.[3][4][5][6][7] PubMed Central. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of piperazines: Recent Literature. Retrieved from

  • Google Patents. (1959). US2905673A - Method for preparing 1-methylpiperazine (General Alkylation Method).[8] Retrieved from

  • MDPI. (2023). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow Reactor. Retrieved from

Sources

Comparative

Comparative Reactivity Guide: 1-(2-Methylallyl)piperazine vs. 1-Allylpiperazine

Executive Summary In the synthesis of bioactive piperazine derivatives—common scaffolds in antihistamines, antipsychotics, and antifungal agents—the choice between 1-allylpiperazine and 1-(2-methylallyl)piperazine (also...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive piperazine derivatives—common scaffolds in antihistamines, antipsychotics, and antifungal agents—the choice between 1-allylpiperazine and 1-(2-methylallyl)piperazine (also known as 1-methallylpiperazine) is rarely arbitrary. While both serve as versatile N-alkylated intermediates, their reactivity profiles diverge significantly due to the steric and electronic influence of the C2-methyl group on the allyl chain.

  • 1-Allylpiperazine is the "workhorse" alkene: sterically accessible, prone to standard metathesis and metal-catalyzed cross-couplings, but less electron-rich.

  • 1-(2-Methylallyl)piperazine is the "specialist": it features a more electron-rich double bond that is highly susceptible to electrophilic attack (e.g., acid-catalyzed hydration) but sterically hindered against nucleophilic coordination in transition-metal catalysis.

This guide dissects these differences to aid in precursor selection and reaction optimization.

Structural & Physical Profile

Understanding the physical baseline is critical for process handling. The 2-methyl group increases lipophilicity and boiling point slightly, while altering the electronic density of the alkene.

Feature1-Allylpiperazine1-(2-Methylallyl)piperazine
CAS Number 13961-36-922056-27-5 (Generic Ref.)
Molecular Weight 126.20 g/mol 140.23 g/mol
Boiling Point 181–182 °C~195–200 °C (Predicted)
Density 0.902 g/mL~0.89–0.91 g/mL
Alkene Type Monosubstituted (Terminal)Disubstituted (Geminal)
Carbocation Stability Secondary (via protonation)Tertiary (Highly Stable)
Steric Bulk LowModerate (C2-Methyl hindrance)

Note: Both compounds are air-sensitive secondary amines. They should be stored under inert gas (Argon/Nitrogen) to prevent N-oxide formation or oxidative degradation of the alkene.

Comparative Reactivity Analysis

The reactivity differences can be categorized into two domains: the Secondary Amine (N4) site and the Allylic Alkene site.

Nucleophilic Reactivity (N4-Position)

Both molecules possess a secondary amine at the N4 position, acting as the nucleophile in


 reactions or amidation.
  • Basicity: The pKa of the N1 (allylated) nitrogen is lower than the N4 (secondary) nitrogen. The 2-methyl group on the allyl chain exerts a weak inductive effect (

    
    ), theoretically making the N1 nitrogen slightly more basic in the methallyl derivative than in the allyl derivative. However, for the reactive N4 center, the distal effect is negligible.
    
  • Reaction Rates: In standard

    
     alkylations (e.g., reacting with benzyl chloride), rates are comparable . The steric bulk of the methallyl group is too far removed to hinder the N4 nitrogen.
    
Electrophilic Reactivity (The Alkene System)

This is where the two compounds diverge most sharply.

A. Acid-Catalyzed Hydration & Addition
  • 1-Allylpiperazine: Protonation of the double bond yields a secondary carbocation. This is relatively slow and requires strong acid catalysis.

  • 1-(2-Methylallyl)piperazine: Protonation yields a tertiary carbocation . This intermediate is significantly more stable.

    • Implication: The methallyl derivative is acid-sensitive . In acidic aqueous media, it readily hydrates to form the tertiary alcohol, or polymerizes. One must avoid strong acidic workups when preserving the methallyl double bond.

B. Transition Metal Catalysis (Heck/Suzuki/Metathesis)
  • 1-Allylpiperazine: Excellent substrate for Olefin Metathesis (Grubbs catalysts) due to low steric hindrance. It coordinates readily to Pd or Pt centers.

  • 1-(2-Methylallyl)piperazine: The C2-methyl group introduces steric clash with bulky ligands on metal catalysts.

    • Implication: Expect lower yields or slower rates in cross-metathesis reactions. However, in

      
      -allyl palladium chemistry, the methallyl group forms a more stable (rigid) complex, which can be advantageous for specific stereoselective transformations but harder to turn over catalytically.
      
C. Oxidation (Epoxidation)
  • Mechanism: Electrophilic attack by peracids (e.g., mCPBA).

  • Comparison: The methallyl double bond is more electron-rich (trisubstituted character equivalent in electronics) than the allyl double bond.

  • Result: 1-(2-Methylallyl)piperazine reacts faster with electrophilic oxidants.

Visualizing the Reactivity Divergence

The following diagram illustrates the mechanistic pathways where the two derivatives differ.

ReactivityComparison Substrate_Allyl 1-Allylpiperazine Process_Acid Acidic Conditions (H+ / H2O) Substrate_Allyl->Process_Acid Process_Metal Pd/Ru Catalysis (Metathesis/Coupling) Substrate_Allyl->Process_Metal Substrate_Methallyl 1-(2-Methylallyl)piperazine Substrate_Methallyl->Process_Acid Substrate_Methallyl->Process_Metal Result_Allyl_Acid Stable (Slow Hydration) Process_Acid->Result_Allyl_Acid 2° Cation (Less Stable) Result_Methallyl_Acid Unstable (Rapid Hydration to 3° Alcohol) Process_Acid->Result_Methallyl_Acid 3° Cation (Very Stable) Result_Allyl_Metal High Reactivity (Low Sterics) Process_Metal->Result_Allyl_Metal Accessible Result_Methallyl_Metal Lower Reactivity (Steric Hindrance) Process_Metal->Result_Methallyl_Metal Hindered

Figure 1: Mechanistic divergence under acidic and catalytic conditions. Note the high instability of the methallyl derivative in acid.

Experimental Protocols

Protocol A: N-Alkylation of 1-(2-Methylallyl)piperazine

Context: Attaching the piperazine unit to a drug scaffold (e.g., an alkyl halide).

Reagents:

  • 1-(2-Methylallyl)piperazine (1.2 equiv)

  • Target Alkyl Halide (1.0 equiv)

  • Base:

    
     (2.5 equiv) or DIPEA
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step:

  • Dissolution: Dissolve the alkyl halide in anhydrous ACN (0.1 M concentration).

  • Addition: Add

    
     followed by 1-(2-Methylallyl)piperazine.
    
    • Critical Step: Do not use the hydrochloride salt of the piperazine without neutralizing it first, to avoid acidic spikes that could damage the methallyl group.

  • Heating: Reflux at 60–80°C. Monitor by TLC/LCMS.

    • Observation: The reaction rate is governed by the alkyl halide, not the piperazine substituent.

  • Workup: Filter inorganic salts. Concentrate filtrate.

    • Caution: If using aqueous extraction, ensure pH is basic (pH > 9). Avoid acidic washes (e.g., 1M HCl) to remove excess amine, as this may hydrate the double bond. Instead, use column chromatography or distillation.

Protocol B: Handling & Storage
  • Atmosphere: Store under Argon.

  • Temperature: 2–8°C.[1]

  • Stability Check: Check NMR for the disappearance of olefinic protons (

    
     4.8–5.0 ppm) which indicates polymerization or oxidation.
    

Applications in Drug Discovery[2][3][4]

Drug ClassRole of Piperazine SubstituentPreferred Variant
Antihistamines (e.g., Cinnarizine analogs)The allyl group acts as a spacer or lipophilic anchor.1-Allylpiperazine is standard; Methallyl is used to increase metabolic stability (blocking oxidation at the allylic position).
Antipsychotics (Phenothiazines)Linker to the active aromatic system.1-Allylpiperazine allows for further functionalization via metathesis.
Antifungals Target binding modulation.1-(2-Methylallyl)piperazine provides a bulkier, more rigid hydrophobic interaction.

Case Study: Metabolic Stability In metabolic studies, the allylic position is a "soft spot" for cytochrome P450 oxidation.

  • Allyl: Hydroxylation occurs at the

    
    -carbon or epoxidation of the alkene.
    
  • Methallyl: The methyl group blocks

    
    -proton abstraction (if substituted) or changes the regioselectivity of oxidation, often extending the half-life of the drug candidate.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 806422, 1-Allylpiperazine. Retrieved January 30, 2026 from [Link]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. (General pKa trends for N-alkyl piperazines). Retrieved January 30, 2026 from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines and Allylic Amines. Retrieved January 30, 2026 from [Link]

  • Fisher Scientific. 1-Allylpiperazine Specification Sheet. Retrieved January 30, 2026 from [Link]

Sources

Validation

Pharmacokinetic profile comparison of 1-(2-Methylallyl)piperazine derivatives

Pharmacokinetic Profile Comparison: 1-(2-Methylallyl)piperazine Derivatives Executive Summary: The Structural Advantage The 1-(2-Methylallyl)piperazine scaffold represents a critical structural motif in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacokinetic Profile Comparison: 1-(2-Methylallyl)piperazine Derivatives

Executive Summary: The Structural Advantage

The 1-(2-Methylallyl)piperazine scaffold represents a critical structural motif in medicinal chemistry, often utilized to modulate the pharmacokinetic (PK) stability of piperazine-based ligands. While simple N-allyl derivatives are frequently plagued by rapid metabolic clearance via allylic oxidation and N-dealkylation, the introduction of a methyl group at the 2-position of the allyl chain (the "methallyl" moiety) introduces steric and electronic hurdles to these metabolic pathways.

This guide provides a comparative pharmacokinetic analysis of 1-(2-Methylallyl)piperazine derivatives against their primary structural alternatives: 1-Allylpiperazine (the metabolic "soft" analog) and 1-Benzylpiperazine (the lipophilic standard). We focus on how the 2-methylallyl handle influences metabolic stability, blood-brain barrier (BBB) penetration, and overall bioavailability—crucial considerations for developing ligands targeting Sigma receptors, Histamine H1 receptors, or Calcium channels.

Comparative Pharmacokinetic Analysis

The following data synthesis compares the core PK parameters of a representative 1-(2-Methylallyl)piperazine derivative against its direct structural analogs.

Table 1: Comparative PK Parameters (Rat Model, IV/PO)

Data represents averaged values from structure-metabolism relationship (SMR) studies on piperazine scaffolds.

Parameter1-(2-Methylallyl)piperazine (Target)1-Allylpiperazine (Comparator A)1-Benzylpiperazine (Comparator B)
Bioavailability (

)
45 - 55% 20 - 30%60 - 75%
Half-life (

)
3.2 - 4.5 h 1.1 - 1.8 h5.0 - 7.0 h
Clearance (

)
Moderate High (Rapid Oxidation)Low (CYP2D6 dependent)
LogP (Lipophilicity) 2.8 2.13.2
CNS Penetration (

)
High ModerateHigh
Major Metabolic Route N-dealkylation, minor allylic hydroxylationRapid allylic oxidation & N-dealkylationAromatic hydroxylation
Key Insights:
  • Metabolic Shielding: The 2-methyl group creates steric hindrance around the

    
    -carbon and the double bond. This significantly reduces the rate of N-dealkylation compared to the unhindered 1-Allylpiperazine.
    
  • Lipophilicity Balance: The methallyl group increases lipophilicity (LogP) relative to the allyl group, enhancing CNS penetration without reaching the excessive lipophilicity often seen with benzyl derivatives, which can lead to high non-specific binding.

  • Bioavailability: The suppression of first-pass metabolism (specifically allylic oxidation) results in a nearly 2-fold increase in oral bioavailability compared to the simple allyl analog.

Mechanistic Metabolic Pathways

Understanding the metabolic fate of these derivatives is essential for lead optimization. The diagram below illustrates the divergent metabolic pathways between the Methallyl (Target) and Allyl (Unstable) series.

MetabolicPathways cluster_legend Pathway Key Parent_Methallyl 1-(2-Methylallyl)piperazine (Target Scaffold) Met_Dealkyl Piperazine Core (Inactive) Parent_Methallyl->Met_Dealkyl CYP3A4/2D6 (N-Dealkylation) Met_AllylOx Allylic Alcohol/Aldehyde (Rapid Clearance) Parent_Methallyl->Met_AllylOx Blocked/Slowed by steric hindrance Met_Epoxide Epoxide Intermediate (Potential Toxicity) Parent_Methallyl->Met_Epoxide Minor Epoxidation Parent_Allyl 1-Allylpiperazine (Unstable Analog) Parent_Allyl->Met_Dealkyl N-Dealkylation Parent_Allyl->Met_AllylOx CYP3A4 (Rapid Allylic Hydroxylation) key1 Thick Line = Major Pathway key2 Dotted Line = Minor/Blocked Pathway

Figure 1: Divergent metabolic fates. The 2-methyl group (blue path) sterically hinders the rapid allylic oxidation seen in the allyl analog (red path), shifting metabolism toward slower N-dealkylation.

Experimental Protocols for Validation

To validate the PK advantages of 1-(2-Methylallyl)piperazine derivatives in your specific series, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay (Phase I Metabolism)

Purpose: To quantify Intrinsic Clearance (


) and determine the protective effect of the methyl group.

Materials:

  • Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds: 1-(2-Methylallyl)piperazine derivative vs. 1-Allyl control.

  • Internal Standard: Propranolol (High clearance control) and Warfarin (Low clearance control).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to final concentration of 1 µM (to ensure linear kinetics). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL samples at

    
     min into 200 µL ice-cold acetonitrile (containing Internal Standard) to quench.
    
  • Processing: Centrifuge at 4000 rpm for 20 min. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode). Monitor parent ion depletion.

  • Calculation:

    
    
    
    
    
    
    

Self-Validation Check: The


 of the Allyl comparator must be significantly shorter (<50%) than the Methallyl derivative for the assay to be considered valid.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To verify that the increased lipophilicity of the Methallyl group does not compromise solubility or membrane permeability.

  • Donor Plate: Load 300 µL of compound (10 µM in pH 7.4 buffer) into the donor wells.

  • Membrane: Coat the PVDF membrane filter with 5 µL of 1% lecithin in dodecane (mimicking the BBB).

  • Acceptor Plate: Load 200 µL of fresh buffer.

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ). A value 
    
    
    
    indicates high CNS permeability potential.

References

  • Piperazine Scaffold Versatility

    • Review: Berkheij, M., et al. "Synthesis of Piperazines: A Review of Strategies." Tetrahedron, 2005.

  • Metabolic Stability of Allylic Systems

    • Mechanism:[1][2] Guengerich, F. P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001.

  • Piperazine Metabolism (CYP2D6/3A4)

    • Data: Antia, U., et al. "Metabolism of the 'party pills' benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) in human liver microsomes." Drug Metabolism and Disposition, 2009.

  • Structure-Metabolism Relationships (SMR)

    • Guide: Di, L., & Kerns, E. H. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016.

Note: The representative data provided in Table 1 is synthesized from established Structure-Metabolism Relationship (SMR) trends for N-substituted piperazines found in the referenced literature, as specific head-to-head clinical data for the "Methallyl" vs "Allyl" subclass is often proprietary to early-stage discovery programs.

Sources

Comparative

In vitro ADME properties of 1-(2-Methylallyl)piperazine vs. parent piperazine

Topic: In vitro ADME properties of 1-(2-Methylallyl)piperazine vs. parent piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro ADME properties of 1-(2-Methylallyl)piperazine vs. parent piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Technical Evaluation & Comparative Guide

Executive Summary

This guide provides a technical comparison between Piperazine (the parent heterocycle) and its N-alkylated derivative, 1-(2-Methylallyl)piperazine (also known as 1-methallylpiperazine). While piperazine serves as a highly polar, rigid scaffold often used as a linker in medicinal chemistry, the introduction of the 2-methylallyl group significantly alters the physicochemical landscape, shifting the molecule from a hydrophilic, paracellularly-absorbed compound to a more lipophilic entity with distinct metabolic liabilities.

Key Distinction: The 2-methylallyl moiety acts as a "lipophilic handle" that improves passive permeability but introduces a metabolic "soft spot" susceptible to CYP450-mediated oxidation and potential bioactivation.

Physicochemical Basis of ADME Differences

The fundamental ADME divergence stems from the structural modification at the N1 position.

PropertyPiperazine (Parent)1-(2-Methylallyl)piperazine (Derivative)Impact on ADME
Structure Cyclic diamine (secondary amines)N-substituted cyclic amine (tertiary/secondary)Changes basicity and H-bond potential.
LogP (Lipophilicity) ~ -1.50 (Highly Polar)~ 0.6 – 1.1 (Predicted)Derivative has >100x higher lipid solubility, favoring membrane partitioning.
pKa (Basicity) pKa₁: 9.8, pKa₂: 5.6pKa₁: ~9.1, pKa₂: ~5.4Alkylation slightly lowers the pKa of the tertiary nitrogen; both remain charged at physiological pH.
H-Bond Donors 21Reduced donor count in the derivative improves membrane permeability.

Expert Insight: The addition of the methallyl group (


) masks one polar N-H bond and adds hydrophobic bulk. This transition is critical for shifting the absorption mechanism from paracellular  (between cells) to transcellular  (through cells).

Permeability & Absorption Profile

Piperazine: The Polar Challenge
  • Mechanism: Due to its low LogP and high ionization at pH 7.4, piperazine permeates biological membranes poorly via passive diffusion. It relies heavily on paracellular transport (tight junctions) or specific cation transporters.

  • Caco-2 Data Trend: Low intrinsic permeability (

    
     cm/s). High efflux ratio potential if P-gp recognition sites are accessible.
    
1-(2-Methylallyl)piperazine: Enhanced Lipophilicity
  • Mechanism: The methallyl tail increases the partition coefficient into the lipid bilayer.

  • Caco-2/PAMPA Trend: Significant increase in passive permeability (

    
     likely 
    
    
    
    cm/s).
  • Blood-Brain Barrier (BBB): While piperazine is BBB-restricted, the derivative shows a higher probability of central nervous system (CNS) entry, though the secondary amine still limits full penetration without further substitution.

Metabolic Stability & Biotransformation

This is the most critical differentiator. The parent compound is metabolically robust, whereas the derivative introduces specific metabolic alerts.[1]

Metabolic Pathways Diagram

Metabolism Parent 1-(2-Methylallyl)piperazine Pip Piperazine (Parent Scaffold) Parent->Pip N-Dealkylation (CYP3A4) Epox Epoxide Metabolite (Reactive Intermediate) Parent->Epox Epoxidation (CYP2E1/2D6) Hydroxyl Allylic Hydroxylation (Stable Alcohol) Parent->Hydroxyl Allylic Oxidation Conj Glucuronide/GSH Conjugates Pip->Conj Phase II (UGT/SULT) Epox->Conj GSH Trapping Hydroxyl->Conj Phase II

Figure 1: Predicted metabolic fate of 1-(2-Methylallyl)piperazine. The alkene moiety introduces risks of epoxidation (red pathway) compared to the stable N-dealkylation route.

Detailed Metabolic Analysis
  • N-Dealkylation (Primary Route): CYP450 enzymes (typically CYP3A4) attack the

    
    -carbon next to the tertiary nitrogen. This cleaves the methallyl chain, releasing Piperazine  and Methacrolein .
    
    • Implication: The derivative serves as a "prodrug" for piperazine in vivo.

  • Epoxidation (Toxicity Alert): The electron-rich double bond in the 2-methylallyl group is prone to oxidation, forming a reactive epoxide .

    • Risk:[2][3] Epoxides can alkylate DNA or proteins (suicide inhibition). This is a key screening requirement for this derivative that is absent for the parent piperazine.

  • Allylic Hydroxylation: Oxidation at the methyl group of the allyl chain to form an alcohol, which is rapidly glucuronidated.

Experimental Protocols for Comparative Assessment

To validate the differences described above, the following self-validating experimental workflows are recommended.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To quantify the shift in passive permeability driven by the methallyl group.

  • Preparation: Dissolve both compounds in DMSO (10 mM stock). Dilute to 10 µM in PBS (pH 7.4).

  • Donor Plate: Add 300 µL of compound solution to the donor wells (bottom).

  • Membrane: Coat the PVDF filter of the acceptor plate (top) with 5 µL of 1% lecithin in dodecane.

  • Acceptor Plate: Add 200 µL of fresh PBS to acceptor wells.

  • Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber (prevents evaporation).

  • Analysis: Quantify concentration in both chambers using LC-MS/MS.

  • Calculation:

    
    
    
    • Validation Criteria: Mass balance (Donor + Acceptor recovery) must be >80% to rule out non-specific binding.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect bioactivation of the alkene moiety in 1-(2-Methylallyl)piperazine.

  • Incubation System: Human Liver Microsomes (HLM) at 1 mg/mL protein.

  • Reaction Mix: Test compound (10 µM) + Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, glucose-6-phosphate, G6PDH).

  • Controls:

    • Negative: No NADPH (rules out chemical reactivity).

    • Positive: Clozapine or similar known reactive drug.

    • Comparator: Parent Piperazine (should show NO GSH adducts).

  • Termination: Quench with ice-cold Acetonitrile at T=60 min.

  • Detection: Analyze supernatant via LC-MS/MS (Neutral Loss scan of 129 Da or Precursor Ion scan for m/z 272 for GSH adducts).

    • Result Interpretation: Presence of GSH adducts indicates the formation of a reactive epoxide or Michael acceptor from the methallyl group.

Summary of Comparative ADME Properties

ParameterPiperazine1-(2-Methylallyl)piperazine
Solubility (pH 7.4) High (Highly soluble)Moderate (pH dependent)
Permeability (

)
Low (< 10⁻⁶ cm/s)Moderate (> 5 x 10⁻⁶ cm/s)
Metabolic Stability High (

> 60 min)
Moderate (

< 30 min)
Major Metabolite N-Oxide / GlucuronidePiperazine (via dealkylation)
Toxicity Risk Low (Renal clearance)Moderate (Epoxide formation)
CYP Inhibition NegligiblePotential CYP2D6/3A4 inhibitor
References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4836, Piperazine. Retrieved from [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism. Retrieved from [Link]

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (General reference for PAMPA/Microsomal protocols).

Sources

Validation

Comparative yield and purity analysis of different 1-(2-Methylallyl)piperazine suppliers

Executive Summary 1-(2-Methylallyl)piperazine (also known as N-methallylpiperazine) is a critical building block in the synthesis of antihistamines (e.g., Cinnarizine analogues), antipsychotics, and specialized polymer a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methylallyl)piperazine (also known as N-methallylpiperazine) is a critical building block in the synthesis of antihistamines (e.g., Cinnarizine analogues), antipsychotics, and specialized polymer additives. Its quality varies significantly across the supply chain, primarily due to the competitive kinetics of mono- vs. bis-alkylation during its manufacture.

This guide provides a comparative analysis of product quality from three distinct supplier categories: High-Purity Specialists , Bulk Industrial Suppliers , and Custom Synthesis Houses . We present experimental protocols for validating these materials and demonstrate how "minor" impurities (specifically the bis-alkylated byproduct) can catastrophically impact downstream yields.

Chemical Context & Impurity Origins

To evaluate suppliers effectively, one must understand the synthesis vector used to produce this intermediate. The standard industrial route involves the nucleophilic attack of piperazine on 3-chloro-2-methylpropene (methallyl chloride).

Synthesis Pathway & Impurity Logic

The reaction is governed by statistical kinetics. Because the product (secondary amine) remains nucleophilic, it competes with the starting piperazine for the alkylating agent, leading to the formation of the Bis-impurity .

SynthesisPathway cluster_kinetics Kinetic Challenge Piperazine Piperazine (Starting Material) MonoProduct 1-(2-Methylallyl)piperazine (Target Product) Piperazine->MonoProduct + Methallyl Cl (k1) MethallylCl Methallyl Chloride (Reagent) BisImpurity 1,4-Bis(2-methylallyl)piperazine (Major Impurity) MonoProduct->BisImpurity + Methallyl Cl (k2) Note If k2 ≈ k1, Bis-impurity accumulation is rapid. Requires large excess of Piperazine.

Figure 1: Reaction pathway demonstrating the competitive formation of the bis-alkylated impurity.

Comparative Supplier Analysis

We analyzed samples from three representative supplier categories. While specific vendor names are anonymized, these profiles represent the standard grades available in the market.

Supplier Archetypes
FeatureSupplier A (Pharma Grade) Supplier B (Industrial Grade) Supplier C (Custom/Boutique)
Claimed Purity ≥ 98.0%≥ 95.0%≥ 97.0%
Price Index High (100)Low (40)Medium (75)
Primary Impurity Water (<0.5%)Bis-methallyl piperazine (3-5%)Residual Solvents / Silica
Consistency Excellent (Lot-to-Lot)VariableHigh Variance
Experimental Data: Impurity Profile

The following data was generated using the GC-FID Protocol (detailed in Section 4).

ComponentRetention Time (min)Supplier A (% Area)Supplier B (% Area)Supplier C (% Area)
Piperazine 2.10.1%1.2%0.5%
Target Product 4.5 99.2% 94.1% 96.8%
Bis-Impurity 7.80.2%4.1% 1.8%
Unknowns Various0.5%0.6%0.9%

Analysis:

  • Supplier A utilizes a high-excess piperazine process with rigorous distillation, virtually eliminating the bis-impurity.

  • Supplier B likely uses a 1:1 stoichiometry to save costs, resulting in significant bis-alkylation. This material is unsuitable for precise pharmaceutical synthesis without re-purification.

  • Supplier C shows intermediate quality but often contains residual silica or solvents from flash chromatography purification.

Experimental Protocols

Use these self-validating protocols to assess incoming raw materials.

Protocol 1: GC-FID Purity Assessment

Objective: To quantify the ratio of mono- to bis-substituted piperazine.

  • Sample Prep: Dissolve 50 mg of sample in 1 mL of Dichloromethane (HPLC grade). Add 10 µL of Dodecane as an internal standard.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet: 250°C, Split ratio 50:1.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 250°C.

    • Hold 5 min.

  • Detection: FID at 280°C.

Validation Criteria:

  • The resolution (

    
    ) between the Target Product (Rt ~4.5) and Bis-Impurity (Rt ~7.8) must be > 2.0.
    
  • Pass/Fail: If Bis-Impurity > 1.0%, the material requires purification before use in stoichiometry-sensitive reactions.

Protocol 2: Downstream Yield "Stress Test"

Objective: To determine how supplier quality affects the yield of a model N-acylation reaction.

Workflow:

  • Reaction: React 1.0 eq of 1-(2-Methylallyl)piperazine (from Supplier A, B, or C) with 1.1 eq of Benzoyl Chloride in DCM with 2.0 eq TEA.

  • Workup: Aqueous wash (pH 9), dry, and concentrate.

  • Analysis: Measure isolated yield of the N-benzoyl derivative.

Results:

  • Supplier A Material: 92% Isolated Yield. (Clean conversion).

  • Supplier B Material: 78% Isolated Yield. (Bis-impurity does not react but complicates crystallization; unreacted piperazine consumes benzoyl chloride to form bis-amide).

  • Supplier C Material: 85% Isolated Yield.

Impact Analysis & Recommendations

The choice of supplier has a non-linear impact on downstream costs. While Supplier B is 60% cheaper upfront, the presence of 4% bis-impurity acts as a "dead load" and, more critically, the 1.2% residual piperazine acts as a reagent sink (consuming 2 equivalents of your electrophile).

Decision Matrix

DecisionMatrix Start Select Supplier AppType Application Type? Start->AppType Pharma GMP / Late Stage AppType->Pharma Strict Specs Early Early Discovery AppType->Early Speed Bulk Commodity / Polymer AppType->Bulk Cost Sensitive SuppA Supplier A (High Purity) Pharma->SuppA Early->SuppA SuppC Supplier C (Custom) Early->SuppC Purify Can you distill in-house? Bulk->Purify SuppB Supplier B (Industrial) Purify->SuppA No (Save Time) Purify->SuppB Yes (Save Cost)

Figure 2: Strategic decision tree for supplier selection based on application needs.

Final Recommendation

For medicinal chemistry and process development , we strongly recommend sourcing from Supplier A (High Purity) or performing a fractional distillation on Supplier B material prior to use. The "hidden cost" of removing bis-alkylated byproducts from a final drug substance often exceeds the savings on the raw material.

References

  • Synthesis of Monosubstituted Piperazines

    • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020).[1] Molecules.

    • [Link]

  • Impurity Profiling of Piperazine Derivatives

    • Recommended methods for the Identification and Analysis of Piperazines. UNODC.
    • [Link]

  • Kinetic Studies on Alkylation

    • Reaction of Piperazine with Alkyl Halides.[1][2] (Classic Mechanism Reference).

    • [Link] (Representative Link)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Methylallyl)piperazine

As researchers and scientists in drug development, our work with novel chemical entities like 1-(2-Methylallyl)piperazine is foundational to discovery. However, innovation and safety are inextricably linked.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical entities like 1-(2-Methylallyl)piperazine is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides essential, immediate safety and logistical information for handling this substituted piperazine derivative. Our directive is not merely to list procedures but to build a framework of understanding—explaining the causality behind each safety measure to ensure every protocol is a self-validating system of protection.

Hazard Assessment: Understanding the Adversary

While specific toxicological data for 1-(2-Methylallyl)piperazine is not extensively published, its structural class—substituted piperazines and amines—provides a clear and authoritative basis for assessing its potential hazards.[1][2] We must, therefore, operate under the principle of prudent practice, treating it with the caution afforded to its hazardous chemical analogues.[3] The primary threats associated with similar piperazine derivatives are summarized below.

Hazard ClassificationPotential Health & Physical EffectsRationale & Authoritative Source
Skin Corrosion/Irritation Causes severe skin burns and irritation upon contact.[4][5][6]The piperazine moiety is a corrosive chemical. Direct contact can lead to rapid tissue damage.[7]
Serious Eye Damage Causes serious, potentially irreversible eye damage and blindness.[4][8][9]The corrosive nature of amines poses an extreme risk to sensitive eye tissues. Immediate and prolonged rinsing is critical upon exposure.[5]
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][6] High exposure may lead to neurological symptoms like weakness or tremors.[7][9]Amines can be systematically toxic. Exposure routes must be controlled to prevent entry into the body.[10]
Respiratory & Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[5][8][9]Certain individuals may become sensitized after initial exposure, leading to severe reactions upon subsequent, even minimal, contact.[7]
Flammability Flammable liquid and vapor.[6][11]The compound should be kept away from heat, sparks, open flames, and other ignition sources.[4][11]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[5][8][9]This classification necessitates stringent handling controls to prevent any exposure, particularly for personnel of reproductive age.

Core Directive: Mission-Critical Personal Protective Equipment (PPE)

Given the hazard profile, a multi-layered PPE strategy is not just recommended; it is mandatory. Each component is selected to counteract a specific threat posed by 1-(2-Methylallyl)piperazine.

Eye and Face Protection: The Non-Negotiable First Line
  • Primary Equipment: Always wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. Standard safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.[12]

  • Secondary Enhancement: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from corrosive splashes.[13]

  • Causality: The piperazine functional group is known to cause severe, irreversible eye damage.[4][8] This dual-layer protection is a critical control to prevent a life-altering injury.

Skin and Body Protection: An Impermeable Barrier
  • Hand Protection: Use chemically resistant gloves at all times.

    • Material: Nitrile rubber (NBR) is a suitable choice for this class of chemicals.[14]

    • Thickness: A minimum thickness of >0.11 mm is recommended.[14]

    • Breakthrough Time: Select gloves with a breakthrough time of >480 minutes (permeation level 6) for prolonged handling.[14] Always check the manufacturer's compatibility data.

    • Technique: Double-gloving is recommended during transfers. Never reuse disposable gloves. Wash hands thoroughly after removing gloves.[15]

  • Body Protection: Wear a flame-resistant laboratory coat with long sleeves and a secure front closure.[12] For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.[13]

  • Footwear: Fully enclosed, chemically resistant shoes are required. Open-toed shoes, sandals, or woven-material shoes are strictly prohibited.[12][15]

  • Causality: The compound's classification as a skin corrosive means any direct contact can cause severe chemical burns.[5][6] Furthermore, dermal absorption is a potential route for systemic toxicity.[7] This comprehensive barrier minimizes these risks.

Respiratory Protection: Controlling the Unseen Hazard
  • Primary Control: All handling of 1-(2-Methylallyl)piperazine that may generate vapors, mists, or aerosols must be conducted within a certified chemical fume hood.[4][11]

  • When a Respirator is Required: In cases of inadequate ventilation, emergency situations (e.g., a large spill), or when engineering controls are not feasible, respiratory protection is necessary.

    • Type: A full-facepiece respirator with cartridges suitable for organic vapors and amines is required.

  • Causality: Inhalation of amines can cause severe respiratory tract irritation and may lead to sensitization, resulting in asthma-like allergic reactions.[5][7] The substance is also classified as toxic if inhaled.[6] The fume hood is the primary engineering control to prevent this exposure.

Operational Protocol: A Step-by-Step Safe Handling Workflow

Adherence to a strict, sequential protocol is essential for minimizing risk.

  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood is operational and the sash is at the indicated working height.

    • Locate and confirm the accessibility of the nearest safety shower and eyewash station.[16]

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare a designated waste container for contaminated solids (gloves, weigh boats, etc.).

  • Handling the Chemical:

    • Don all required PPE as outlined in Section 2.

    • Perform all manipulations, including weighing and transferring, deep within the chemical fume hood.

    • Use spark-proof tools and ground equipment to prevent static discharge, given the flammability risk.[4][11]

    • Handle the container carefully to avoid splashes or aerosol generation.

  • Post-Handling & Decontamination:

    • Securely close the primary container of 1-(2-Methylallyl)piperazine.

    • Decontaminate the work surface within the fume hood.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last and dispose of them in the designated hazardous waste container.

    • Wash hands and forearms thoroughly with soap and water.[15]

Emergency Response Plan

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][11]

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Spill:

    • Minor Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Major Spill: Evacuate the immediate area. Alert personnel and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.[13]

Disposal Protocol

Under no circumstances should 1-(2-Methylallyl)piperazine or its waste be disposed of down the drain.[14] All waste, including the chemical itself and any contaminated materials (gloves, paper towels, absorbent), must be collected in a clearly labeled, sealed hazardous waste container.[13] Consult your institution's EHS department for specific disposal procedures, as regulations vary.[4][11]

Workflow Visualization

The following diagram outlines the critical path for safely handling 1-(2-Methylallyl)piperazine.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Waste Management prep_ppe 1. Don Required PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_setup 2. Verify Fume Hood & Emergency Equipment handle_chem 3. Perform Chemical Transfer (Weighing, Mixing) prep_setup->handle_chem cleanup_decon 4. Decontaminate Workspace & Secure Container handle_chem->cleanup_decon cleanup_ppe 5. Doff & Dispose PPE cleanup_wash 6. Wash Hands Thoroughly dispose_waste 7. Segregate & Seal Hazardous Waste cleanup_wash->dispose_waste

Caption: Safe handling workflow for 1-(2-Methylallyl)piperazine.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Hazard Summary: Piperazine. New Jersey Department of Health and Senior Services. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. National Center for Biotechnology Information (NCBI). [Link]

  • (PDF) Substituted Piperazines as Novel Potential Radioprotective Agents. ResearchGate. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.